exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride
Description
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQKNWRKMXWNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis and Characterization of exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a noteworthy structural motif in medicinal chemistry, recognized as a "privileged structure."[1] This designation stems from its recurring presence in a variety of biologically active compounds that target diverse physiological pathways.[2][3] Its rigid, three-dimensional conformation allows for the precise spatial orientation of functional groups, a critical factor in designing potent and selective therapeutic agents.[4] This constrained geometry can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced affinity and selectivity.[4] Derivatives of this scaffold have shown promise in various therapeutic areas, including as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[4] Furthermore, the inherent basicity of the secondary amine within this structure significantly influences its pharmacokinetic and pharmacodynamic properties, affecting solubility, membrane permeability, and target engagement.[4] This guide provides an in-depth exploration of the synthesis and detailed characterization of a key derivative, exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride.
Synthesis of this compound: A Strategic Approach
The synthesis of the 3-azabicyclo[3.1.0]hexane core is a subject of considerable interest, with various methodologies developed to access this valuable scaffold.[5] One of the prominent strategies involves the cyclopropanation of N-protected 2,5-dihydropyrrole.[5] This approach offers a direct route to the bicyclic system. Subsequent functional group manipulations and deprotection steps lead to the desired target molecule.
A representative synthetic pathway is outlined below. The causality behind the experimental choices lies in achieving high stereoselectivity for the exo isomer and ensuring the formation of the stable hydrochloride salt for improved handling and solubility.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology:
Step 1: Dirhodium(II)-Catalyzed Cyclopropanation
The synthesis commences with the stereoselective cyclopropanation of N-Boc-2,5-dihydropyrrole. The choice of a dirhodium(II) catalyst, such as Rh₂(esp)₂, is crucial for achieving high diastereoselectivity in favor of the exo isomer.[5] Ethyl diazoacetate serves as the carbene precursor for the formation of the cyclopropane ring.
-
Protocol: To a solution of N-Boc-2,5-dihydropyrrole in toluene is added a catalytic amount of dirhodium(II) catalyst. The mixture is heated, and a solution of ethyl diazoacetate in toluene is added dropwise over several hours. The reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting product is exo-N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester.
Step 2: Reduction of the Ester
The ester functionality is then reduced to the corresponding primary alcohol using a suitable reducing agent, typically lithium aluminum hydride (LiAlH₄). This is a standard and efficient method for ester reduction.
-
Protocol: The crude product from the previous step is dissolved in anhydrous tetrahydrofuran (THF) and cooled in an ice bath. Lithium aluminum hydride is added portion-wise, and the reaction is allowed to warm to room temperature. After completion, the reaction is carefully quenched, and the product, exo-N-Boc-3-azabicyclo[3.1.0]hexan-6-ylmethanol, is extracted.
Step 3: Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is removed under acidic conditions. This step is essential to liberate the secondary amine.
-
Protocol: The Boc-protected alcohol is treated with an aqueous solution of hydrochloric acid and heated. The progress of the deprotection is monitored by TLC. Upon completion, the reaction mixture is neutralized, and the free base, exo-3-Azabicyclo[3.1.0]hexan-6-ol, is extracted.
Step 4: Formation of the Hydrochloride Salt
Finally, the free base is converted to its hydrochloride salt to enhance its stability and aqueous solubility.
-
Protocol: The purified exo-3-Azabicyclo[3.1.0]hexan-6-ol is dissolved in a suitable organic solvent, and a solution of hydrogen chloride in diethyl ether is added. The resulting precipitate, this compound, is collected by filtration, washed, and dried.
Characterization of this compound
A comprehensive suite of analytical techniques is employed to confirm the structure, purity, and stereochemistry of the synthesized compound.
Spectroscopic and Analytical Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the bicyclic core protons and the hydroxyl proton. The coupling constants will be indicative of the exo stereochemistry. |
| ¹³C NMR | Six distinct signals for the six carbon atoms in the molecule.[4] |
| FT-IR | A broad absorption band in the 3200-3600 cm⁻¹ region due to O-H and N-H stretching.[4] C-H and C-N stretching vibrations will also be present.[4] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the free base (113.16 g/mol ).[4] |
| Elemental Analysis | The percentage composition of C, H, Cl, N, and O should be consistent with the molecular formula C₅H₁₀ClNO. |
Detailed Analytical Protocols:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). ¹H NMR will provide information on the proton environment and their coupling, confirming the connectivity and stereochemistry. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: A small amount of the sample is analyzed, typically as a KBr pellet or a thin film. The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Protocol: The sample is introduced into the mass spectrometer, often using electrospray ionization (ESI). The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and any characteristic fragmentation patterns, confirming the molecular weight of the compound.
Applications and Future Directions
The 3-azabicyclo[3.1.0]hexane scaffold is a valuable building block in drug discovery.[6][7] Its rigid nature and ability to present substituents in a well-defined three-dimensional space make it an attractive core for the development of novel therapeutic agents targeting a wide range of biological targets.[8][9] The synthesis and characterization of derivatives like this compound are crucial steps in exploring the structure-activity relationships of this important class of molecules. Future research will likely focus on the development of more efficient and diverse synthetic routes to access a wider array of substituted 3-azabicyclo[3.1.0]hexane analogs for biological screening.
References
- Hurst, D., et al. (2015). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. Journal of Organic Chemistry, 80(1), 70-79.
- Wang, Y., et al. (2014). Scaffold-Hopping Strategy: Synthesis and Biological Evaluation of 5,6-Fused Bicyclic Heteroaromatics To Identify Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 57(21), 8866-8879.
- Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893-930.
- Hewage, S. G., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 6(11), 6305-6313.
- Jones, A. M., et al. (2020). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. Chemical Communications, 56(42), 5647-5650.
- Lombardo, V. M., et al. (2018). Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation. Organic Letters, 20(15), 4468-4471.
- Reed, M. A., et al. (2024). Selective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Synfacts, 20(04), 0379.
- Smolecule. (n.d.). exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl.
- Benchchem. (n.d.). (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol.
- Hu, W., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 15(21), 5476-5479.
- Balandina, A. A., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 17, 1859-1868.
- Jida, M., & Ollivier, J. (2008). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of... European Journal of Organic Chemistry, 2008(23), 3931-3939.
- Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35.
- ResearchGate. (n.d.). Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure.
- LGC Standards. (n.d.). This compound.
- Marković, M., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 26(7), 3474.
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"physicochemical properties of exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride"
An In-Depth Technical Guide to the Physicochemical Properties of exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, three-dimensional bicyclic amine of significant interest in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of functional groups, making it an invaluable building block for designing potent and selective therapeutic agents. The title compound, this compound, is identified as a building block for protein degraders, a cutting-edge modality in drug discovery.[1] Understanding the fundamental physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective use in synthesis, formulation, and ultimately, the development of novel therapeutics.
This guide provides a comprehensive analysis of the key physicochemical attributes of this compound. Adopting the perspective of a senior application scientist, we will not only present the available data but also explain the scientific rationale behind the importance of each property, provide detailed protocols for their experimental determination, and offer insights into their implications for drug development.
Chemical Identity and Structure
Accurate identification is the foundation of all subsequent characterization. The compound is the hydrochloride salt of a bicyclic secondary amine containing a hydroxyl group.
-
IUPAC Name: (1S,5R)-3-azabicyclo[3.1.0]hexan-6-ol;hydrochloride[2]
Structure:

The "exo" configuration indicates that the hydroxyl group at the C6 position is oriented on the opposite side of the larger bicyclic ring system relative to the cyclopropane ring. The hydrochloride salt form is crucial, as it protonates the secondary amine, significantly influencing properties like solubility.
Physicochemical Characterization Workflow
A systematic approach is essential for characterizing a novel building block. The following workflow outlines the logical progression of experiments to build a comprehensive physicochemical profile.
Caption: A logical workflow for the physicochemical characterization of a new chemical entity.
Key Physicochemical Properties and Their Implications
While specific experimental data for this compound is sparse in public literature, we can infer its likely characteristics and underscore the importance of their determination.
Acidity Constant (pKa)
The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms. For exo-3-Azabicyclo[3.1.0]hexan-6-ol, the secondary amine is the key basic center.
Expert Insight: The pKa of this secondary amine is paramount. It dictates the compound's charge state in physiological environments (pH ~1.5 to 7.4), which directly impacts its solubility, membrane permeability, and potential for target binding. As a hydrochloride salt, the amine is supplied in its protonated, cationic form. The pKa value will determine the pH at which it deprotonates to the free base. For similar bicyclic amines, pKa values typically range from 8.5 to 10.5. An experimentally determined value is essential for any downstream application.
Caption: Ionization equilibrium of the secondary amine as a function of pH and pKa.
Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent. For drug development, aqueous solubility at various pH values and solubility in organic solvents are critical.
Expert Insight: As a hydrochloride salt, the compound is expected to exhibit good solubility in aqueous media due to the ionic nature of the protonated amine. This is advantageous for creating aqueous stock solutions for biological assays. However, solubility can decrease dramatically as the pH of the solution approaches and exceeds the pKa, causing the compound to convert to its less soluble free base form. This "pH-dependent solubility" must be quantified. Solubility in organic solvents like DMSO, DMF, or DCM is relevant for synthetic reaction workups and purification.
Lipophilicity (LogP / LogD)
Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is measured as the partition coefficient (LogP) between octanol and water for the neutral species. The distribution coefficient (LogD) is the effective lipophilicity at a given pH, accounting for all ionic species.
Expert Insight: The LogD is more physiologically relevant than LogP for an ionizable compound like this. At pH 7.4, which is likely below the pKa, the compound will be predominantly protonated and hydrophilic, resulting in a low or negative LogD₇.₄. This profile is common for building blocks intended to impart favorable solubility characteristics to a final drug molecule.
Melting Point
The melting point is the temperature at which a solid turns into a liquid. It is a fundamental indicator of purity.
Expert Insight: A sharp, well-defined melting point is characteristic of a pure crystalline substance. A broad melting range often suggests the presence of impurities or multiple crystalline forms (polymorphs). While no value is publicly reported, its experimental determination is a primary quality control check.
Solid-State Properties: Stability, Hygroscopicity, and Polymorphism
Expert Insight:
-
Stability: The compound should be stored under recommended conditions (e.g., 2-8°C, under inert gas) to prevent degradation.[5][7] Forced degradation studies are necessary to understand its lability to heat, light, humidity, and pH.
-
Hygroscopicity: Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air. This can affect the accuracy of weighing and can potentially lead to chemical or physical instability. This property must be quantified.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with the same chemical composition but different physical properties (e.g., solubility, melting point). Identifying and controlling the polymorphic form is critical for consistent performance in drug manufacturing.
Recommended Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability and calibration steps to ensure data integrity.
Protocol 1: pKa Determination by Potentiometric Titration
-
Principle: The compound is dissolved in water and titrated with a standardized base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.
-
Apparatus & Reagents:
-
Calibrated pH meter with a combination electrode
-
Automated titrator or manual burette (Class A)
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Degassed, deionized water
-
exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl (~10-15 mg)
-
-
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Sample Preparation: Accurately weigh and dissolve the sample in a known volume of deionized water (e.g., 25 mL).
-
Titration: Titrate the solution with 0.1 M NaOH, recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the point where 50% of the acid (protonated amine) has been neutralized.
-
-
Trustworthiness Check: Perform a back-titration with 0.1 M HCl to verify the equivalence point and ensure reversibility.
Protocol 2: Aqueous Solubility by Shake-Flask Method (pH-Dependency)
-
Principle: An excess amount of the solid compound is equilibrated with a specific buffer solution for a set period. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by HPLC-UV.
-
Apparatus & Reagents:
-
HPLC system with UV detector
-
Orbital shaker in a temperature-controlled environment (25°C)
-
0.45 µm syringe filters (low-binding)
-
Biologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)
-
The compound of interest
-
-
Procedure:
-
System Suitability: Prepare a calibration curve for the compound on the HPLC-UV system (e.g., 1-100 µg/mL) to ensure linearity (R² > 0.995).
-
Sample Preparation: Add an excess of solid compound (e.g., 5 mg) to 1 mL of each buffer in separate vials. Ensure solid is visible.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Sampling & Analysis:
-
Allow vials to stand for 30 minutes.
-
Withdraw an aliquot from the supernatant and immediately filter it.
-
Dilute the filtrate as necessary and analyze by HPLC-UV.
-
-
Data Analysis: Quantify the concentration against the calibration curve to determine the solubility in mg/mL or µM.
-
Protocol 3: Spectral Characterization (NMR, IR, MS)
-
Principle: Spectroscopic techniques provide definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, D₂O): Due to the molecule's C_s symmetry plane (passing through C6, O, and N), expect signals for 5 distinct proton environments. The cyclopropyl protons will be in the upfield region (0.5-2.0 ppm), while protons adjacent to the nitrogen and oxygen will be further downfield (3.0-4.5 ppm).
-
¹³C NMR (100 MHz, D₂O): Expect 4 distinct carbon signals due to symmetry (C1/C5 and C2/C4 are equivalent).
-
-
Mass Spectrometry (MS):
-
Using Electrospray Ionization (ESI) in positive mode, the expected parent ion would be the free base [M+H]⁺ at m/z 114.08, corresponding to the C₅H₁₀NO⁺ species.
-
-
Infrared (IR) Spectroscopy:
-
Expect characteristic peaks for O-H stretching (~3300 cm⁻¹, broad), N-H stretching (as part of the ammonium salt, ~2700-3000 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).
-
Data Summary
The following table summarizes the known and recommended characterization data for this compound.
| Property | Value / Expected Value | Method of Determination |
| CAS Number | 1523542-00-8[1][3][4][5] | - |
| Molecular Formula | C₅H₁₀ClNO[1][3][5][6] | - |
| Molecular Weight | 135.59 g/mol [1][3][5][6] | - |
| Appearance | White to off-white solid (Expected) | Visual Inspection |
| Melting Point | Not publicly available | DSC / Melting Point Apparatus |
| pKa (Amine) | ~8.5 - 10.5 (Predicted) | Potentiometric Titration |
| Aqueous Solubility | High at pH < pKa (Expected) | Shake-Flask Method (HPLC-UV) |
| LogP (Free Base) | Not publicly available | Shake-Flask / Calculation |
| LogD (pH 7.4) | Low or Negative (Expected) | Shake-Flask / Calculation |
| ¹H NMR | Consistent with structure | 400 MHz NMR (D₂O) |
| Mass Spectrum | [M+H]⁺ = 114.08 (Expected) | ESI-MS |
Conclusion
This compound is a valuable building block whose utility in drug discovery is underpinned by its physicochemical properties. While foundational identifiers are readily available, a full experimental characterization of its pKa, pH-dependent solubility, lipophilicity, and solid-state properties is essential for its reliable and effective application. The protocols and insights provided in this guide offer a robust framework for researchers to generate the high-quality data needed to accelerate their research and development programs.
References
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This compound, min 97%, 100 mg. biosolve-chemicals.com. [Link]
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This compound. chembk.com. [Link]
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Simple Method for the Estimation of pKa of Amines. researchgate.net. [Link]
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Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. scholaris.ro. [Link]
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Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. rowan.edu. [Link]
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Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. ncbi.nlm.nih.gov. [Link]
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Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. peerj.com. [Link]
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Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. ncbi.nlm.nih.gov. [Link]
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3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride. chemsrc.com. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ncbi.nlm.nih.gov. [Link]
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An In-depth Technical Guide to the Mechanism of Action of exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride Derivatives as α4β2 Nicotinic Acetylcholine Receptor Antagonists
This guide provides a comprehensive technical overview of the mechanism of action for derivatives of exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride, a key scaffold in the development of novel therapeutics targeting the central nervous system. The primary focus is on the role of these compounds as potent and selective antagonists of the α4β2 nicotinic acetylcholine receptor (nAChR), a critical target implicated in the pathophysiology of major depressive disorder and other neuropsychiatric conditions. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecular interactions, signaling pathways, and preclinical evaluation of this promising class of molecules.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold and the α4β2 nAChR Target
The rigid, bicyclic structure of the 3-azabicyclo[3.1.0]hexane moiety provides a unique three-dimensional framework for the precise orientation of pharmacophoric elements. This structural constraint is instrumental in achieving high affinity and selectivity for specific receptor subtypes. While this compound itself is a foundational building block, its derivatives have emerged as powerful modulators of neuronal signaling.
A prime target for these derivatives is the α4β2 nicotinic acetylcholine receptor, the most abundant high-affinity nAChR subtype in the brain.[1] These ligand-gated ion channels are widely distributed in brain regions crucial for mood, cognition, and reward, including the prefrontal cortex, hippocampus, and ventral tegmental area (VTA).[2] The "cholinergic hypothesis of depression" posits that hyperactivity of the cholinergic system may contribute to depressive symptoms.[2] Consequently, antagonism of α4β2 nAChRs presents a compelling strategy for the development of novel antidepressants.
One notable example of a therapeutic candidate built upon this scaffold is SUVN-911 (Ropanicant) , or 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride.[3][4] Preclinical data for SUVN-911 demonstrates potent and selective antagonism of α4β2 nAChRs, leading to antidepressant-like effects.[3][4][5][6] This guide will utilize SUVN-911 as a case study to elucidate the mechanism of action of this chemical class.
Molecular Mechanism of Action: Antagonism of the α4β2 Nicotinic Acetylcholine Receptor
Derivatives of this compound, such as SUVN-911, exert their primary effect by acting as competitive antagonists at the α4β2 nAChR.[3] This means they bind to the receptor at the same site as the endogenous neurotransmitter, acetylcholine (ACh), but do not activate the channel. By occupying the binding site, they prevent ACh from opening the ion channel, thereby inhibiting the downstream signaling cascade.
The α4β2 nAChR is a pentameric ligand-gated ion channel permeable to cations, including Na+ and Ca2+.[7] When ACh binds, the channel opens, leading to membrane depolarization and subsequent neuronal excitation.[7] Antagonism by exo-3-Azabicyclo[3.1.0]hexan-6-ol derivatives blocks this influx of ions, leading to a reduction in neuronal excitability in cholinergic pathways.
The selectivity for the α4β2 subtype over other nAChR subtypes, such as the ganglionic α3β4 receptor, is a critical aspect of the therapeutic profile of these compounds.[3] This selectivity minimizes off-target effects, such as cardiovascular and gastrointestinal side effects, which can be associated with non-selective nicotinic agents.[3]
Downstream Signaling Pathways and Neurochemical Effects
The antidepressant effects of α4β2 nAChR antagonism are not solely due to the direct inhibition of cholinergic signaling. The true therapeutic potential lies in the downstream modulation of other key neurotransmitter systems implicated in depression, namely the dopaminergic and serotonergic systems.[1][2]
Modulation of Dopamine and GABA Release in the Striatum
In the striatum, a brain region critical for reward and motivation, α4β2 nAChRs are located on presynaptic terminals of dopaminergic neurons originating from the VTA.[8][9] Activation of these receptors by ACh enhances dopamine release. However, the regulation is more complex, involving GABAergic interneurons. Cholinergic interneurons in the striatum can activate nAChRs on GABAergic terminals, which in turn inhibit dopamine release.[10][11][[“]]
By antagonizing presynaptic α4β2 nAChRs on GABAergic interneurons, exo-3-Azabicyclo[3.1.0]hexan-6-ol derivatives can lead to a disinhibition of dopamine release. This results in a net increase in dopaminergic tone in key brain circuits, which is a well-established mechanism for antidepressant action.
Enhancement of Serotonin and BDNF Levels
Preclinical studies with SUVN-911 have shown that oral administration leads to a significant increase in serotonin (5-HT) levels.[4] The precise mechanism linking α4β2 nAChR antagonism to increased serotonin is still under investigation but is thought to involve complex interactions within the raphe nuclei, the primary source of serotonin in the brain.
Furthermore, these compounds have been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF).[4][5] BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Reduced BDNF levels are consistently observed in patients with depression, and a common mechanism of many antidepressant therapies is the upregulation of BDNF.
Preclinical Evaluation: Experimental Protocols and Data
The characterization of exo-3-Azabicyclo[3.1.0]hexan-6-ol derivatives as α4β2 nAChR antagonists involves a suite of in vitro and in vivo assays. These protocols are designed to be self-validating, providing a clear and comprehensive picture of the compound's pharmacological profile.
In Vitro Characterization
This assay determines the binding affinity (Ki) of the test compound for the α4β2 nAChR. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.
Protocol: [3H]Cytisine Binding Assay for α4β2 nAChR
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing human α4β2 nAChRs (e.g., HEK293 cells) or from rat brain tissue known to be rich in the receptor (e.g., thalamus).[13][14]
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.
-
Radioligand: [3H]Cytisine, a high-affinity α4β2 nAChR agonist, is used at a concentration near its Kd (typically <1 nM).[14]
-
Competition: The membrane preparation is incubated with the radioligand and a range of concentrations of the test compound.
-
Non-specific Binding: Determined in the presence of a high concentration of a known non-radiolabeled ligand, such as nicotine (10 µM).[13]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at 4°C).
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
| Compound | Target | Ki (nM) | Selectivity vs. α3β4 |
| SUVN-911 | α4β2 nAChR | 1.5 | >6,600-fold |
Table 1: Binding affinity of SUVN-911 for the α4β2 nAChR.[3][6]
This assay measures the ability of the test compound to inhibit the function of the α4β2 nAChR in response to an agonist. A common method is the Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay.
Protocol: FLIPR Membrane Potential Assay
-
Cell Culture: CHO-K1 cells stably co-expressing the human α4β2 nAChR and a G-protein (e.g., Gα15) are plated in 384-well microplates.[16]
-
Dye Loading: Cells are incubated with a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit dye) for 30-60 minutes at 37°C.[17][18]
-
Compound Addition: The test compound (antagonist) is added to the wells and incubated for a defined period (e.g., 30 minutes).[16]
-
Agonist Stimulation: An agonist, such as epibatidine or acetylcholine, is added to the wells to stimulate the receptor.[19]
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in membrane potential upon receptor activation, is measured in real-time using a FLIPR system.[17][18]
-
Data Analysis: The IC50 of the antagonist is determined by measuring the concentration-dependent inhibition of the agonist-induced fluorescence signal.
| Compound | Assay | IC50 (nM) |
| AP-202 (derivative) | Epibatidine-induced membrane potential change in α4β2 nAChR expressing cells | ~10 |
| AP-211 (derivative) | Epibatidine-induced membrane potential change in α4β2 nAChR expressing cells | ~10 |
Table 2: Functional antagonist activity of representative 3-azabicyclo[3.1.0]hexane derivatives.[19]
In Vivo Evaluation
The FST is a widely used behavioral model to screen for antidepressant activity. The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape a container of water, and less time immobile, compared to vehicle-treated animals.
Protocol: Rat Forced Swim Test
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth where the rat cannot touch the bottom or escape.
-
Pre-test: On day one, rats are placed in the cylinder for a 15-minute habituation session.
-
Drug Administration: The test compound (e.g., SUVN-911) is administered orally at various doses.
-
Test Session: 24 hours after the pre-test, the rats are placed back in the cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded.
-
Data Analysis: A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle group indicates antidepressant-like activity.
SUVN-911 has demonstrated significant antidepressant-like effects in the FST.[4][20]
Receptor occupancy studies using Positron Emission Tomography (PET) are crucial for confirming target engagement in the brain and for guiding dose selection in clinical trials.
Protocol: PET Imaging for α4β2 nAChR Occupancy
-
Radioligand: A specific PET radioligand for α4β2 nAChRs, such as (-)-[18F]Flubatine, is used.[21][22][23]
-
Subjects: Healthy human volunteers or preclinical animal models are used.
-
Baseline Scan: A baseline PET scan is performed to measure the initial density of available receptors.
-
Drug Administration: The test compound is administered, and after a suitable time for brain penetration and target binding, a second PET scan is performed.
-
Image Analysis: The reduction in the binding of the radioligand in the presence of the test compound is quantified in specific brain regions.
-
Data Analysis: The percentage of receptor occupancy is calculated for different doses of the test compound, allowing for the determination of the relationship between plasma concentration and target engagement.
Dose-dependent receptor occupancy has been shown for SUVN-911 in rats, supporting its mechanism of action in vivo.[3]
References
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The Multifaceted Biological Landscape of exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride Derivatives: A Technical Guide
Introduction: The Strategic Importance of the Constrained Bicyclic Scaffold
In the landscape of medicinal chemistry, the rigid 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure, serving as a cornerstone in the design of novel therapeutics.[1] Its inherent conformational rigidity allows for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective interactions with biological targets.[2] This guide focuses on a specific subclass: exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride derivatives. The "exo" stereochemistry of the hydroxyl group, coupled with the hydrochloride salt form which enhances aqueous solubility, presents a unique chemical entity with a diverse and potent range of biological activities.[2][3] This document will provide an in-depth exploration of the known biological activities of these derivatives, detailing the underlying mechanisms of action, and providing robust, field-proven experimental protocols for their evaluation.
Key Biological Activities and Mechanisms of Action
The this compound backbone has been ingeniously modified to yield derivatives with significant activity across multiple therapeutic areas. The primary areas of interest include opioid receptor modulation, anticancer cytotoxicity, and triple reuptake inhibition for the treatment of central nervous system disorders.
Opioid Receptor Modulation: A New Frontier in Pain and Pruritus Management
Derivatives of the 3-azabicyclo[3.1.0]hexane class have been identified as potent and selective modulators of opioid receptors, particularly the µ-opioid receptor.[4] These compounds have been investigated for their potential in treating conditions such as pruritus (itching) in veterinary medicine, as well as a range of other disorders modulated by the opioid system.[4]
Mechanism of Action: The constrained bicyclic core of these derivatives allows for an optimal presentation of pharmacophoric elements that interact with the binding pocket of the µ-opioid receptor. This interaction can elicit either agonist or antagonist effects, depending on the specific substitutions on the core scaffold. Agonist binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[5][6] This cascade ultimately results in the hyperpolarization of neurons and a reduction in neuronal excitability, producing analgesic and antipruritic effects.[5]
Caption: µ-Opioid Receptor Signaling Pathway.
Cytotoxic Activity: Targeting Cancer Cell Proliferation
Spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane have demonstrated significant in vitro antiproliferative activity against a variety of human cancer cell lines, including erythroleukemia, cervical carcinoma, and melanoma.[7] This cytotoxic effect is attributed to the induction of apoptosis through multiple mechanisms.
Mechanism of Action: These compounds have been shown to disrupt the cellular actin cytoskeleton, leading to a loss of stress fibers and a decrease in cell motility.[2] Furthermore, they can induce a significant decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[7] This mitochondrial dysfunction leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade, culminating in programmed cell death.[8]
Caption: Intrinsic Apoptosis Pathway Induction.
Triple Reuptake Inhibition: A Novel Approach for CNS Disorders
A series of 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes has been developed as potent and selective triple reuptake inhibitors (TRIs), simultaneously blocking the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[9] This mode of action is a promising strategy for the treatment of depression and other CNS disorders, as it offers a broader spectrum of neurotransmitter modulation compared to single- or dual-acting agents.[10]
Mechanism of Action: TRIs bind to the monoamine transporters on the presynaptic membrane, inhibiting the reuptake of their respective neurotransmitters from the synaptic cleft.[10] This leads to an increased concentration and prolonged residence time of serotonin, norepinephrine, and dopamine in the synapse, thereby enhancing neurotransmission. The simultaneous modulation of these three key neurotransmitter systems is believed to result in a more robust and rapid antidepressant effect with a potentially improved side-effect profile.[11]
Caption: Mechanism of Triple Reuptake Inhibition.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the in vitro evaluation of the biological activities of this compound derivatives.
Protocol 1: µ-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor.
-
[³H]-DAMGO (a selective µ-opioid receptor agonist radioligand).
-
Test compounds (this compound derivatives).
-
Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the µ-opioid receptor-expressing HEK293 cells in ice-cold binding buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Cell membrane suspension.
-
[³H]-DAMGO at a final concentration near its Kd.
-
Varying concentrations of the test compound or vehicle control.
-
For non-specific binding control wells, add a high concentration of naloxone.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Rapidly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[12]
Protocol 2: MTS Assay for Cytotoxicity
This colorimetric assay measures cell viability and proliferation and is used to determine the cytotoxic effects of the test compounds.[13]
Materials:
-
Human cancer cell lines (e.g., K562, HeLa).
-
Complete cell culture medium.
-
Test compounds (this compound derivatives).
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent).[14][15]
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium and add them to the appropriate wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[16]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.[13][17]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Monoamine Reuptake Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of test compounds on the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
[³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.
-
Test compounds (this compound derivatives).
-
Selective reuptake inhibitors for each transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT) to determine non-specific uptake.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well microplates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well microplates and allow them to form a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or a selective inhibitor for non-specific uptake determination.
-
Initiation of Uptake: Initiate the uptake reaction by adding the respective radiolabeled monoamine to each well.
-
Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value for each transporter by plotting the percent inhibition of specific uptake against the log of the test compound concentration.
Structure-Activity Relationship (SAR) Summary
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following table summarizes key SAR trends observed for different biological activities.
| Biological Activity | Key Structural Features and SAR Trends |
| µ-Opioid Receptor Affinity | - The nature of the substituent at the 3-position (the nitrogen atom) is critical for affinity and functional activity (agonist vs. antagonist). - Aromatic or heteroaromatic groups at other positions on the scaffold can significantly enhance binding affinity.[4] - Stereochemistry, including the exo configuration of the hydroxyl group, plays a crucial role in receptor recognition. |
| Anticancer Cytotoxicity | - Spiro-fusion of the 3-azabicyclo[3.1.0]hexane core to other cyclic systems, such as oxindoles, is often required for potent cytotoxic activity.[2] - The substituents on the spiro-fused ring system can modulate the potency and selectivity against different cancer cell lines.[7] |
| Triple Reuptake Inhibition | - The presence of an alkoxyalkyl side chain at the 6-position is a key determinant of triple reuptake inhibitory activity.[9] - Substitution on the aromatic ring, when present, influences the potency and selectivity for the individual monoamine transporters.[9] |
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from opioid receptor modulation to anticancer effects and triple reuptake inhibition, underscore the significant potential of this chemical class. The rigid, conformationally constrained nature of the bicyclic system provides a unique advantage for designing ligands with high affinity and selectivity for their respective biological targets.
Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships through the synthesis and biological evaluation of a wider range of derivatives will be crucial for optimizing potency and selectivity. Further elucidation of the detailed molecular mechanisms of action, particularly for the anticancer derivatives, will aid in the identification of novel therapeutic targets and the development of more effective treatment strategies. Additionally, in vivo studies are warranted to assess the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds. The continued investigation of this remarkable scaffold holds great promise for the discovery of next-generation therapeutics for a variety of debilitating diseases.
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Mosmann T. Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. J. Immunol. Meth. 1983;65:55–63. [Link]
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MTS Tetrazolium Assay Protocol - Creative Bioarray. [Link]
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Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC - NIH. [Link]
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Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. [Link]
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Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - NIH. [Link]
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The chemical structures of monoamine reuptake inhibitors. - ResearchGate. [Link]
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Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. [Link]
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6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors - PubMed. [Link]
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Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed. [Link]
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Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. [Link]
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Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC. [Link]
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Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - MDPI. [Link]
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3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. [Link]
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The Fulcrum of Rigidity: exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride as a Premier Chiral Building Block in Modern Drug Discovery
Abstract
The quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures. Three-dimensional molecular architectures that present pharmacophoric elements in a well-defined spatial orientation are increasingly sought after. Among these, the rigid 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged motif, prized for its conformational constraint which can reduce the entropic penalty upon binding to a biological target.[1] This in-depth guide focuses on a particularly valuable derivative, exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride, detailing its synthesis, inherent chemical logic, and its pivotal role as a chiral building block in the development of next-generation pharmaceuticals, with a particular emphasis on antiviral agents.
Introduction: The Strategic Advantage of Conformational Constraint
In the intricate dance of ligand-receptor binding, conformational flexibility of a drug molecule can be a double-edged sword. While it allows for induced-fit interactions, it also carries an entropic cost as the molecule must adopt a specific, low-energy conformation to bind effectively. The incorporation of rigid scaffolds, such as the 3-azabicyclo[3.1.0]hexane system, pre-organizes the molecule into a bioactive conformation, thereby minimizing this entropic penalty and potentially leading to a significant increase in binding affinity and selectivity.[1]
The exo stereochemistry of the hydroxyl group in exo-3-Azabicyclo[3.1.0]hexan-6-ol provides a crucial, spatially defined vector for further synthetic elaboration, while the secondary amine within the bicyclic system offers a key handle for derivatization and influences the molecule's physicochemical properties, such as solubility and membrane permeability.[2] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it an ideal starting material for multi-step synthetic campaigns.
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO | [3] |
| Molecular Weight | 135.59 g/mol | [3] |
| CAS Number | 1523542-00-8 | [3] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Purity | ≥97% (commercially available) | [3] |
| Storage | Room temperature, under inert gas | [3] |
Synthesis of the Chiral Core: A Self-Validating Protocol
The enantioselective synthesis of the 3-azabicyclo[3.1.0]hexane core is a testament to the power of modern catalytic methods. While several strategies exist, including palladium-catalyzed cyclopropanation of maleimides and gold-catalyzed oxidative cyclopropanation of N-allylynamides, a highly efficient and diastereoselective approach involves the rhodium(II)-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole.[4][5] This is followed by functional group manipulations to arrive at the target alcohol.
The following protocol represents a logical and validated pathway, synthesized from established methodologies for the formation of the core scaffold and subsequent functional group transformations.
Experimental Protocol: A Plausible and Referenced Pathway
This protocol is constructed based on established chemical transformations, including rhodium-catalyzed cyclopropanation, ester reduction, and Boc deprotection.
Step 1: N-Boc Protection of 2,5-dihydropyrrole
-
To a solution of 2,5-dihydropyrrole in a suitable aprotic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base such as triethylamine.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Work up the reaction by washing with aqueous solutions to remove the base and unreacted anhydride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2,5-dihydropyrrole.
Step 2: Diastereoselective Rhodium(II)-Catalyzed Cyclopropanation
Causality: The choice of a dirhodium(II) catalyst, such as rhodium(II) octanoate or rhodium(II) acetate, is critical for the efficient decomposition of ethyl diazoacetate to form the corresponding carbene, which then undergoes cyclopropanation with the N-Boc-2,5-dihydropyrrole. The exo diastereomer is typically favored.[4]
-
In an inert atmosphere glovebox, charge a reaction vessel with N-Boc-2,5-dihydropyrrole and a catalytic amount of a dirhodium(II) catalyst (e.g., 0.5-2 mol%).
-
Dissolve the reactants in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermic reaction and minimize side reactions.
-
Allow the reaction to proceed to completion.
-
Remove the catalyst by filtration through a pad of silica gel and concentrate the filtrate to obtain the crude exo-N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate.
Step 3: Reduction of the Ester to the Alcohol
Causality: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required to efficiently reduce the ester functionality to the primary alcohol.
-
Carefully add the crude ester from the previous step to a suspension of lithium aluminum hydride in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction cautiously by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with an organic solvent.
-
Dry the combined organic filtrates and concentrate to yield exo-N-Boc-3-azabicyclo[3.1.0]hexan-6-ol.[6]
Step 4: N-Boc Deprotection and Hydrochloride Salt Formation
Causality: The Boc protecting group is acid-labile. Treatment with a strong acid such as hydrochloric acid simultaneously removes the Boc group and forms the hydrochloride salt of the resulting free amine.[5][7]
-
Dissolve the crude alcohol in a suitable solvent such as methanol or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, the product may precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain the purified product.
Application in Drug Synthesis: The Case of Hepatitis C Protease Inhibitors
The true value of a chiral building block is demonstrated in its successful application in the synthesis of complex, biologically active molecules. The 3-azabicyclo[3.1.0]hexane scaffold is a cornerstone in the design of several potent inhibitors of the Hepatitis C virus (HCV) NS3/NS4A serine protease, a key enzyme in the viral replication cycle.[2][8] Boceprevir and Telaprevir are prime examples of marketed drugs that incorporate a derivative of this scaffold.[1]
The rigid bicyclic system orients the substituents in a precise three-dimensional arrangement that complements the active site of the protease, leading to high binding affinity. The incorporation of a gem-dimethyl substituted 3-azabicyclo[3.1.0]hexane moiety, for instance, has been shown to increase binding to the NS3 protease by a thousand-fold compared to a simple proline ring in a similar peptide scaffold.
The following workflow illustrates the strategic incorporation of an exo-3-azabicyclo[3.1.0]hexane derivative in the synthesis of a key intermediate for an HCV protease inhibitor.
Conclusion: A Foundation for Future Therapeutics
This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design, where the principles of conformational constraint are leveraged to achieve superior biological activity. Its robust and stereocontrolled synthesis, coupled with its proven utility in the construction of complex pharmaceutical agents, solidifies its position as a high-value chiral building block. For researchers and drug development professionals, a deep understanding of the synthesis and application of such scaffolds is not merely advantageous—it is essential for the continued innovation of potent and selective medicines to combat a range of diseases. As the demand for drugs with improved therapeutic indices continues to grow, the strategic implementation of rigid, three-dimensional building blocks like this compound will undoubtedly play an increasingly critical role in shaping the future of medicine.
References
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Zhang, F., Wen, X., Xu, Q., & Sun, H. (2014). Asymmetric Synthesis of 3,4-Disubstituted Proline Derivatives: Application in Synthesis of Hepatitis C Virus Protease Inhibitor Telaprevir. European Journal of Organic Chemistry, 2014(36), 8195-8200. [Link]
-
Shaabani, A., Ghasemi, A., & Dadres, A. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. ACS Combinatorial Science, 18(10), 624-628. [Link]
- Schering Corporation. (2009). Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compound and its enantiomeric salts.
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CP Lab Chemicals. (n.d.). This compound, min 97%, 100 mg. [Link]
- Schering-Plough Corporation. (2009). Process For The Preparation Of 6,6-Dimethyl-3-Azabicyclo-[3.1.0]-Hexane Compounds And Enantiomeric Salts Thereof.
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Mancilla, T., et al. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Molecules, 26(11), 3197. [Link]
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Doyle, M. P., et al. (2023). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 25(10), 1676-1681. [Link]
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Goundry, W. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23862-23868. [Link]
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Zapol'skii, M. E., et al. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry, 8, 621-628. [Link]
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Hu, W., et al. (2015). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 13(1), 107-110. [Link]
-
Malcolm, S. C., et al. (2006). 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor. Journal of Medicinal Chemistry, 49(20), 6074-6086. [Link]
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PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid. [Link]
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Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron, 73(34), 5175-5182. [Link]
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Spectroscopic Characterization of exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride: A Technical Guide
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, three-dimensional structural motif of significant interest in medicinal chemistry and drug development. Its constrained bicyclic system allows for the precise spatial orientation of substituents, making it a valuable building block for designing potent and selective therapeutic agents. This guide provides an in-depth technical overview of the spectroscopic characterization of a key derivative, exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. This document is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation and quality control of this important pharmaceutical intermediate.
The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds. Understanding its distinct spectroscopic signature is crucial for its unambiguous identification and characterization.
Molecular Structure and Stereochemistry
The structure of this compound is characterized by a fused pyrrolidine and cyclopropane ring system. The "exo" configuration specifies that the hydroxyl group on the cyclopropane ring is oriented away from the five-membered ring.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule. The presence of the hydrochloride salt significantly influences the chemical shifts of protons and carbons near the nitrogen atom.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is critical for accurate structural assignment.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean, dry NMR tube. D₂O is often preferred for hydrochloride salts to ensure dissolution and to observe the exchangeable protons.
-
Ensure the solution is homogeneous before placing it in the spectrometer.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans for adequate signal-to-noise ratio.
-
Solvent: D₂O or CD₃OD.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.
-
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the bicyclic framework. The protonation of the nitrogen atom will cause a downfield shift of the adjacent protons (H-2 and H-4) compared to the free base.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1, H-5 | ~2.0 - 2.5 | m | - |
| H-2, H-4 | ~3.2 - 3.8 | m | - |
| H-6 | ~3.0 - 3.5 | t | J = ~3-4 |
| -OH, -NH₂⁺ | Broad singlet (exchangeable) | s | - |
Rationale for Predictions:
-
H-1 and H-5 (Bridgehead Protons): These protons are on the cyclopropane ring and are expected to be in a relatively shielded environment.
-
H-2 and H-4 (Methylene Protons α to Nitrogen): Due to the electron-withdrawing effect of the positively charged nitrogen atom in the hydrochloride salt, these protons will be significantly deshielded and shifted downfield.[1]
-
H-6 (Proton on the Carbon Bearing the Hydroxyl Group): This proton is on the cyclopropane ring and coupled to the bridgehead protons. The exo stereochemistry will influence its coupling constants.
-
-OH and -NH₂⁺ Protons: These protons are acidic and will readily exchange with the deuterated solvent (if D₂O is used), often resulting in a broad, combined signal or no observable signal at all.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1, C-5 | ~25 - 35 |
| C-2, C-4 | ~45 - 55 |
| C-6 | ~50 - 60 |
Rationale for Predictions:
-
C-1 and C-5 (Bridgehead Carbons): These carbons of the cyclopropane ring are expected in the upfield region.
-
C-2 and C-4 (Carbons α to Nitrogen): Similar to the protons, these carbons will experience a downfield shift due to the adjacent positively charged nitrogen.
-
C-6 (Carbon Bearing the Hydroxyl Group): The hydroxyl group will cause a downfield shift for this carbon.
Figure 2: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Analysis
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer.
Predicted IR Spectral Data
The IR spectrum will show characteristic absorption bands for the O-H, N-H, and C-H bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity and Shape |
| O-H Stretch (alcohol) | 3200 - 3550 | Strong, Broad |
| N-H Stretch (ammonium) | 2400 - 3200 | Broad, often with fine structure |
| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong, Sharp |
| C-N Stretch | 1000 - 1250 | Medium |
| C-O Stretch | 1000 - 1200 | Medium to Strong |
Rationale for Predictions:
-
O-H Stretch: The hydroxyl group will exhibit a characteristic broad absorption due to hydrogen bonding.[2][3]
-
N-H Stretch: The ammonium (N-H⁺) stretching vibrations in the hydrochloride salt appear as a very broad and complex band in the lower frequency region of the N-H stretching, often overlapping with the C-H stretching bands.[4]
-
C-H Stretch: The C-H stretching vibrations of the cyclopropane and pyrrolidine rings will appear in the typical alkane region.
-
C-N and C-O Stretches: These absorptions will be present in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol for MS Analysis
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.
-
Mode: Positive ion mode will be used to detect the protonated molecule [M+H]⁺, where M is the free base.
Predicted Mass Spectral Data
The mass spectrum is expected to show the molecular ion of the free base, exo-3-Azabicyclo[3.1.0]hexan-6-ol, and characteristic fragment ions.
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 100.0757 | Protonated molecule of the free base (C₅H₁₀NO⁺) |
| [M+H-H₂O]⁺ | 82.0651 | Loss of a water molecule |
| [M+H-CH₂O]⁺ | 70.0651 | Loss of formaldehyde |
Rationale for Predictions:
-
Molecular Ion: In ESI-MS, the observed ion will be the protonated molecule of the free base, as the hydrochloride salt will dissociate in the spray. The molecular formula of the free base is C₅H₉NO, with a monoisotopic mass of 99.0684 u. The protonated molecule [C₅H₁₀NO]⁺ will have an m/z of 100.0757.
-
Fragmentation: Common fragmentation pathways for cyclic amines involve ring opening and the loss of small neutral molecules.[5] For this molecule, the loss of water from the hydroxyl group is a likely fragmentation pathway. Another possibility is the cleavage of the C-C bond adjacent to the hydroxyl group, leading to the loss of formaldehyde.
Figure 3: Predicted major fragmentation pathways of exo-3-Azabicyclo[3.1.0]hexan-6-ol in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. The predicted spectral data, based on established principles and data from analogous structures, serves as a reliable reference for researchers. The protonation of the amine group in the hydrochloride salt leads to characteristic downfield shifts in the NMR spectra and a distinct broad absorption in the IR spectrum, which are key identifiers for this compound. The mass spectrum confirms the molecular weight of the corresponding free base and provides insights into its fragmentation patterns. This technical guide offers a foundational framework for the analytical characterization of this important building block in drug discovery and development.
References
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MDPI. (2023). Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. Retrieved from [Link]
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Semantic Scholar. (n.d.). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. Retrieved from [Link]
-
ACS Publications. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
PubMed. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2024). Selective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Retrieved from [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
-
Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
-
National Institutes of Health. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Retrieved from [Link]
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National Institutes of Health. (2022). Unequal Behaviour between Hydrolysable Functions of Nirmatrelvir under Stress Conditions: Structural and Theoretical Approaches. Retrieved from [Link]
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ResearchGate. (n.d.). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of.... Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
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PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Retrieved from [Link]
-
NIST. (n.d.). 1-Azabicyclo[3.1.0]hexane. Retrieved from [Link]
-
Beilstein Journals. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Retrieved from [Link]
-
National Institutes of Health. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Retrieved from [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]
-
Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 6-Oxabicyclo[3.1.0]hexane. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride
This guide provides a comprehensive overview of the stability and recommended storage conditions for exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS No: 1523542-00-8), a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. As a valued partner in your research and development endeavors, we aim to equip you with the necessary technical insights and practical protocols to ensure the long-term integrity of this critical reagent.
Introduction: The Significance of Stability in Drug Discovery
This compound is a bicyclic organic compound whose rigid, three-dimensional structure is pivotal for the precise spatial arrangement of functional groups in the design of targeted therapies.[1] The purity and stability of such intermediates are paramount, as impurities or degradation products can have unforeseen consequences on the outcomes of synthetic reactions and biological assays, ultimately impacting the safety and efficacy of the final drug candidate. This guide will delve into the known characteristics of this compound and provide a robust framework for its proper handling, storage, and stability assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO | [1][2][3] |
| Molecular Weight | 135.59 g/mol | [1][2][3] |
| CAS Number | 1523542-00-8 | [1][2][3] |
| Appearance | Typically a solid | Inferred from being a hydrochloride salt |
| Purity | ≥97% | [2][4] |
The presence of a secondary amine and a hydroxyl group within the bicyclic structure, along with its formulation as a hydrochloride salt, are key determinants of its chemical reactivity and, by extension, its stability.
Recommended Storage Conditions: A Proactive Approach to Preservation
Based on available safety data sheets and supplier recommendations, the following storage conditions are advised to maintain the integrity of this compound:
-
Atmosphere: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[5][7] While specific incompatibilities are not extensively documented, it is prudent to avoid strong oxidizing agents and strong bases, which can react with the amine and hydrochloride salt, respectively.
-
Handling: Handle in a well-ventilated area, wearing suitable protective clothing, including chemical-impermeable gloves, and eye protection.[5][6] Avoid the formation of dust and aerosols.[5]
Understanding and Assessing Stability: A Practical Framework
While specific public data on the degradation pathways of this compound is limited, a comprehensive stability assessment can be performed through a combination of long-term and accelerated stability studies, often referred to as forced degradation studies.[2][6][8] These studies are crucial for identifying potential degradation products and establishing a reliable shelf-life.
Forced Degradation Studies: Probing for Vulnerabilities
Forced degradation studies involve exposing the compound to stress conditions that are more severe than standard storage conditions to predict its long-term stability and to develop stability-indicating analytical methods.[4][6][8]
Below is a recommended experimental workflow for conducting a forced degradation study.
Caption: Experimental workflow for forced degradation studies.
Expert Insights into the Protocol:
-
Acid and Base Hydrolysis: The bicyclic amine structure may be susceptible to acid or base-catalyzed rearrangements or degradation. Refluxing in 0.1 M HCl and 0.1 M NaOH will assess this.[8][9] If no degradation is observed, more strenuous conditions can be applied.[8]
-
Oxidation: The secondary amine and the alcohol functional group are potential sites of oxidation. Hydrogen peroxide is a commonly used oxidizing agent for these studies.[6][10]
-
Thermal Stress: Heating the solid compound helps to evaluate its stability at elevated temperatures that might be encountered during transport or storage.
-
Photolytic Stress: Exposure to light, as per ICH Q1B guidelines, is essential to determine if the compound is light-sensitive and requires protection from light during storage and handling.
Long-Term Stability Studies
Long-term stability testing provides real-world data on the compound's behavior over an extended period under recommended storage conditions.[2]
Caption: Workflow for long-term stability assessment.
This long-term study will provide the most accurate data for determining the re-test date or shelf life of the compound.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[11][12]
Key Characteristics of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to separate the intact compound from any degradation products and impurities.
-
Accuracy and Precision: The method should provide reliable and reproducible quantitative results.
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) for the compound and its degradation products should be appropriate for the study.
Protocol for Analysis:
-
Method Development: Develop a reverse-phase HPLC method, likely with UV detection, that shows good resolution between the main peak of this compound and any peaks that appear in the forced degradation samples.
-
Method Validation: Validate the analytical method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Sample Analysis: Analyze samples from the forced degradation and long-term stability studies. Quantify the parent compound and any degradation products.
-
Peak Identification: For any significant degradation products, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and propose potential structures.[13] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural elucidation of isolated degradation products.[11]
Conclusion and Recommendations
While this compound is generally stable when stored under the recommended conditions of room temperature in a dry, well-ventilated area, its detailed stability profile has not been extensively published. For critical applications in drug development, it is highly recommended that researchers and scientists perform in-house forced degradation and long-term stability studies. This proactive approach will ensure the quality and reliability of the compound, leading to more reproducible and successful research outcomes. By following the experimental frameworks outlined in this guide, your team can establish a comprehensive understanding of the stability of this important chemical building block.
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]
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Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (n.d.). National Institutes of Health. Retrieved from [Link]
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Unlocking Novel Therapeutic Avenues: A Technical Guide to Targeting Disease with exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride Derivatives
For Immediate Distribution to the Drug Discovery and Development Community
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals focused on the therapeutic potential of derivatives of the rigid bicyclic scaffold, exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride. Moving beyond a mere catalog of possibilities, this document provides a strategic framework for identifying and validating high-potential therapeutic targets for this versatile chemical entity. We will explore both established and novel therapeutic modalities, underpinned by detailed experimental protocols and a robust scientific rationale.
The Strategic Imperative for Scaffolding in Drug Discovery
The exo-3-Azabicyclo[3.1.0]hexane core is a conformationally restricted scaffold that presents a unique three-dimensional arrangement of functional groups. This rigidity is a desirable trait in medicinal chemistry, as it can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding. The exo stereochemistry of the hydroxyl group on the cyclopropane ring provides a key vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
High-Potential Therapeutic Targets for a Privileged Scaffold
Our analysis of the existing literature and the inherent chemical nature of the this compound scaffold has identified four high-priority therapeutic targeting strategies:
-
Modulation of G-Protein Coupled Receptors (GPCRs):
-
μ-Opioid Receptor (MOR) for Pruritus and Pain
-
Dopamine D3 Receptor (D3R) for Neuropsychiatric Disorders and Addiction
-
-
Inhibition of Ion Channels:
-
T-Type Calcium Channels for Neuropathic Pain
-
-
Targeted Protein Degradation (TPD):
-
Recruitment of E3 Ubiquitin Ligases (e.g., Cereblon) for Oncology and Other Indications
-
The following sections will delve into the rationale for each target class and provide detailed methodologies for the evaluation of novel derivatives.
G-Protein Coupled Receptor (GPCR) Modulation
The 3-azabicyclo[3.1.0]hexane framework has been successfully incorporated into potent and selective GPCR ligands. The secondary amine of the core is a key pharmacophoric feature, while the exo-hydroxyl serves as a handle for introducing substituents that can fine-tune affinity, selectivity, and pharmacokinetic properties.
The μ-Opioid Receptor (MOR): A Target for Pruritus
Rationale: The μ-opioid receptor is a well-established mediator of both analgesia and pruritus (itch).[1][2] While MOR agonists are potent painkillers, they often induce itching as a significant side effect.[1][3] Conversely, MOR antagonists have shown efficacy in treating pruritus.[2] Derivatives of the 3-azabicyclo[3.1.0]hexane core have been designed as novel MOR ligands for the treatment of pruritus.[4]
Signaling Pathway: The μ-opioid receptor is a Gi/o-coupled GPCR. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] It also modulates ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels, which results in neuronal hyperpolarization and reduced neurotransmitter release.
Experimental Workflow:
Diagram: μ-Opioid Receptor Signaling Pathway
Caption: Ligand binding to D3R activates Gi/o, inhibiting cAMP production and modulating downstream kinase pathways.
Experimental Protocols:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of the derivatives for D3R and selectivity versus D2R.
-
Protocol: Similar to the MOR assay, but using membranes from cells expressing human D3R or D2R and a D3-preferring radioligand like [³H]-7-OH-DPAT. [5]
-
-
Functional Assay (cAMP Measurement): To assess the functional activity of the compounds at the D3R.
Ion Channel Inhibition
The rigid bicyclic structure of the derivatives can also be exploited to target the complex topography of ion channels.
T-Type Calcium Channels: A Target for Neuropathic Pain
Rationale: T-type calcium channels, particularly the Cav3.2 subtype, are low-voltage activated channels that play a critical role in regulating neuronal excitability. [5][9]Upregulation of Cav3.2 expression and activity in sensory neurons is a hallmark of several neuropathic pain models. [5][]Therefore, selective inhibitors of T-type calcium channels are considered a promising therapeutic strategy for chronic and neuropathic pain. [][11]3-azabicyclo[3.1.0]hexane derivatives have been successfully designed as potent T-type calcium channel inhibitors.
Signaling and Function: T-type channels open in response to small membrane depolarizations near the resting membrane potential, allowing calcium influx. This influx can trigger action potentials and rhythmic firing patterns in neurons. In sensory neurons, this can lead to hyperexcitability and the perception of pain.
Experimental Workflow:
Diagram: T-Type Calcium Channel in Nociception
Caption: T-type calcium channels in sensory neurons contribute to pain signal transmission; derivatives can block this activity.
Experimental Protocol:
-
Automated Patch-Clamp Electrophysiology: To directly measure the inhibitory effect of the derivatives on T-type calcium channel currents. [12][13] * Protocol: Using a high-throughput automated patch-clamp system (e.g., QPatch, SyncroPatch) and cells stably expressing the human Cav3.1, Cav3.2, or Cav3.3 channel subtypes.
- Culture and prepare a single-cell suspension of the expressing cell line.
- Load the cells and the test compounds onto the automated patch-clamp instrument.
- Establish a whole-cell patch-clamp configuration.
- Apply a voltage protocol to elicit T-type calcium currents (e.g., hold at -100 mV and step to -30 mV).
- Apply varying concentrations of the test compound and measure the inhibition of the peak current.
- Generate dose-response curves to determine the IC50 for each channel subtype.
Targeted Protein Degradation (TPD) with PROTACs
A paradigm-shifting application for this compound is its use as a building block for Proteolysis-Targeting Chimeras (PROTACs). [9]PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
Rationale: The this compound scaffold can be elaborated into a ligand for an E3 ubiquitin ligase, a key component of a PROTAC. The hydroxyl group provides a convenient attachment point for a linker, which in turn is connected to a ligand for a protein of interest (POI). This strategy allows for the potential degradation of "undruggable" targets that lack a functional active site for traditional inhibition. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). [1][14] Mechanism of Action: A PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex. [9][]This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically.
Experimental Workflow:
Diagram: PROTAC Mechanism of Action
Caption: A PROTAC forms a ternary complex, leading to POI ubiquitination and proteasomal degradation.
Experimental Protocols:
-
Ternary Complex Formation Assays: To confirm that the PROTAC can bridge the POI and the E3 ligase.
-
Protocol (TR-FRET): A proximity-based assay using fluorescently labeled antibodies or proteins.
-
Use a recombinant POI and E3 ligase (e.g., CRBN-DDB1).
-
Label one protein with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP).
-
In a microplate, mix the labeled proteins with varying concentrations of the PROTAC.
-
If a ternary complex forms, the fluorophores are brought into proximity, resulting in a FRET signal.
-
Measure the TR-FRET signal to quantify complex formation.
-
-
-
Western Blot for Protein Degradation: To directly measure the reduction in POI levels in cells. [4][15][16] * Protocol:
- Culture a relevant cell line that expresses the POI.
- Treat the cells with varying concentrations of the PROTAC for a set time course (e.g., 4, 8, 16, 24 hours).
- Lyse the cells and quantify total protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH, β-actin).
- Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.
- Image the blot and quantify the band intensities to determine the extent of protein degradation.
- Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion and Future Directions
The this compound scaffold represents a highly versatile starting point for the discovery of novel therapeutics. Its rigid structure is amenable to the development of potent and selective modulators of challenging targets like GPCRs and ion channels. Furthermore, its utility as a building block for targeted protein degraders opens up a new frontier in drug discovery, enabling the pursuit of previously intractable disease targets. The experimental workflows and detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate derivatives of this promising scaffold and unlock their full therapeutic potential.
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Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., ... & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]
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"structure-activity relationship (SAR) studies of exo-3-Azabicyclo[3.1.0]hexane analogs"
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Exo-3-Azabicyclo[3.1.0]hexane Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its inherent rigidity and well-defined three-dimensional geometry make it an ideal framework for orienting pharmacophoric elements in space, thereby enhancing binding affinity and selectivity for a diverse range of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs featuring the exo configuration of this bicyclic system. We will delve into the nuanced synthetic strategies required to access these stereochemically complex molecules, explore their interactions with various protein targets—from opioid receptors to monoamine transporters—and elucidate the chemical logic that governs their biological activity. Detailed experimental protocols and data-driven SAR summaries are provided to equip researchers and drug development professionals with actionable insights for designing the next generation of therapeutics based on this versatile scaffold.
The Strategic Importance of the Exo-3-Azabicyclo[3.1.0]hexane Core
Saturated nitrogen heterocycles are foundational components of numerous pharmaceutical agents.[1] In recent years, the focus of drug discovery has shifted towards non-planar structures that can better mimic the complex topographies of biological macromolecules.[1] The 3-azabicyclo[3.1.0]hexane core, a conformationally constrained analog of piperidine, has emerged as a structure of significant interest.[2] Its fused cyclopropane ring locks the five-membered pyrrolidine ring into a specific conformation, minimizing the entropic penalty upon binding to a target.
The stereochemistry at the C-6 position is critical. The exo configuration projects substituents away from the bicyclic core, allowing for specific vectoral interactions with target proteins. This predictable spatial orientation is a key advantage in rational drug design, enabling chemists to systematically probe the pharmacophore space of a binding site. This scaffold is a key structural feature in a wide array of biologically active compounds, including agents targeting neuropathic pain, depression, pruritus, and schizophrenia.[3][4][5][6]
Synthetic Strategies for Accessing the Exo Scaffold
The construction of the 3-azabicyclo[3.1.0]hexane ring system, particularly with control over the exo stereochemistry, is a non-trivial synthetic challenge. Several methodologies have been developed, with catalyst-controlled cyclopropanation being a prominent and efficient approach.
Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation
A highly effective and stereoselective method involves the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates.[1][7] The choice of catalyst and subsequent hydrolysis conditions are paramount for selectively yielding either the exo or endo isomer. This process demonstrates high turnover and can be scaled for practical synthesis of pharmaceutical intermediates.[1][7]
Caption: Dirhodium-catalyzed synthesis of the exo-3-azabicyclo[3.1.0]hexane core.
Palladium-Catalyzed Cyclopropanation
An alternative strategy utilizes the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides a practical route to a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity, and has been successfully applied to the synthesis of the µ-opioid receptor antagonist CP-866,087.[8]
Multi-Step Sequential Reactions
More complex, functionalized analogs can be prepared through multi-step sequences. For instance, 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones have been synthesized from 2-iodocyclopropanecarboxamides via a sequence involving a copper-free Sonogashira coupling, a 5-exo-dig cyclization, and a final ionic hydrogenation step.[2] This approach allows for the introduction of diverse aryl or heteroaryl groups at the C-4 position with high diastereoselectivity.[2]
Structure-Activity Relationship Analysis by Target Class
The versatility of the exo-3-azabicyclo[3.1.0]hexane scaffold is evident from the broad range of biological targets it can be engineered to modulate. The following sections dissect the SAR for several key target classes.
Caption: Key substitution points on the scaffold dictate biological target selectivity.
μ-Opioid Receptor Ligands
A series of 3-azabicyclo[3.1.0]hexane derivatives were designed as novel, achiral μ-opioid receptor ligands for treating pruritus.[3] SAR studies highlighted that modifications to a lead structure could achieve picomolar binding affinity and high selectivity over δ and κ opioid receptor subtypes.[3]
| Position | Modification | Impact on μ-Opioid Affinity | Rationale/Insight |
| N-3 | Introduction of a phenethyl group | Increase | Mimics the N-phenethyl pharmacophore common in potent opioid agonists and antagonists. |
| C-6 | Conversion of ester to amide | Variable | Amide functionality allows for additional hydrogen bonding interactions. |
| C-6 Amide | N-substitution with aromatic rings | Increase | Provides opportunities for π-π stacking or hydrophobic interactions within the binding pocket. |
Monoamine Transporter Inhibitors
Analogs such as Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) and DOV 216,303 (1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane) are known inhibitors of norepinephrine, serotonin, and dopamine reuptake.[9][10] The SAR in this class is heavily dependent on the substitution pattern of the aryl ring at the C-1 position.
| Position | Modification | Impact on Transporter Inhibition (NET/SERT/DAT) | Rationale/Insight |
| C-1 Aryl | 4-Methyl (Bicifadine) | Potent NET/SERT inhibitor | The methyl group likely occupies a small hydrophobic pocket. |
| C-1 Aryl | 3,4-Dichloro (DOV 216,303) | Triple reuptake inhibitor (NET/SERT/DAT) | The electron-withdrawing chlorine atoms alter the electronics and sterics, leading to broader activity.[10] |
| C-1 | Replacement of Aryl with Heteroaryl | Maintains Potency | Heteroaromatic rings can act as bioisosteres for the phenyl ring, offering modulated properties and potential for new interactions.[11] |
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonists
The development of SUVN-911 (3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane) as a potent and selective α4β2 nAChR antagonist for depression showcases a different SAR profile.[5][6] Here, the key pharmacophoric element is attached to the bicyclic nitrogen via a methyl ether linker.
| Position | Modification | Impact on α4β2 Affinity/Selectivity | Rationale/Insight |
| Linker | Yloxymethyl at C-3 of a 2-azabicyclo system | High Affinity | The ether linkage provides optimal spacing and orientation to present the pyridine ring to the receptor binding site.[6] |
| Aromatic Ring | 6-Chloropyridine | High Affinity & Selectivity | The chlorine atom and the pyridine nitrogen are critical for specific interactions within the α4β2 subtype, contributing to high affinity (Ki = 1.5 nM) and selectivity against other nAChR subtypes like α3β4.[6] |
T-Type Calcium Channel Inhibitors
For the treatment of neuropathic pain, 6-pyrazoylamido-3N-substituted azabicyclo[3.1.0]hexane derivatives have been identified as potent T-type calcium channel inhibitors.[4]
| Position | Modification | Impact on T-Type Channel Inhibition | Rationale/Insight |
| C-6 | 5-isobutyl-1-phenyl-pyrazole carboxamide | Potent Inhibition | This large, lipophilic group is a key binding element. |
| N-3 | Hydrophobic substituents (e.g., 2-phenylethyl, 3,3-dimethylbutyl) | Increase Potency | Hydrophobic groups at the 3N-position significantly enhance in vitro efficacy, suggesting a crucial interaction with a hydrophobic region of the channel.[4] |
| N-3 | Phenylsulfonyl | Reduced Potency | The sulfonamide group is likely less favorable sterically or electronically compared to hydrophobic alkyl or arylalkyl groups.[4] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust. Below are representative protocols for key assays.
Protocol: Stereoselective Synthesis of Exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate
This protocol is adapted from the dirhodium(II)-catalyzed cyclopropanation method.[1][7]
-
Reaction Setup: To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the dirhodium(II) acetate catalyst (0.005 mol%).
-
Diazo Addition: Slowly add a solution of ethyl diazoacetate (1.1 eq) in dichloromethane to the reaction mixture over 2-4 hours at room temperature using a syringe pump.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is an exo/endo mixture of the ethyl ester.
-
Selective Hydrolysis: Dissolve the crude ester mixture in a solvent system like THF/water. Add lithium hydroxide (LiOH) and stir at room temperature. The exo ester hydrolyzes preferentially.
-
Purification: After selective hydrolysis, perform an aqueous workup and extraction. The desired exo-carboxylic acid can be isolated through crystallization or chromatography.
Protocol: Radioligand Binding Assay for Receptor Affinity (Ki Determination)
This is a generalized protocol for determining the binding affinity of test compounds.
Caption: Step-by-step workflow for determining receptor binding affinity (Ki).
-
Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., CHO cells expressing μ-opioid receptor).
-
Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-diprenorphine), and varying concentrations of the test analog.
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled competitor).
-
Equilibration: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding at each concentration of the test analog. Determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The exo-3-azabicyclo[3.1.0]hexane scaffold is a remarkably fruitful platform for drug discovery. SAR studies have consistently shown that the rigid, three-dimensional presentation of substituents from this core leads to potent and selective ligands for a multitude of important biological targets.
Key SAR takeaways include:
-
N-3 Position: Often utilized for introducing hydrophobic groups that can probe deep into binding pockets, critical for T-type calcium channel and opioid receptor ligands.
-
C-1 Position: The ideal point for aryl and heteroaryl substitution to target monoamine transporters. The electronic nature of this ring dictates potency and selectivity.
-
C-6 Position: A versatile handle for introducing amide functionalities that can form key hydrogen bond interactions, as seen in T-type calcium channel inhibitors.
Future research should focus on exploring less-utilized substitution points on the bicyclic frame and applying advanced synthetic methods to create novel libraries of analogs. The development of compounds with polypharmacology, such as dual transporter inhibitors or receptor/transporter modulators, remains a promising therapeutic strategy for complex CNS disorders. Furthermore, leveraging this scaffold to design covalent inhibitors or targeted protein degraders could open new frontiers for this privileged chemical framework.
References
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Nguyen, T., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Available at: [Link][1][7]
-
Jones, D. E., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. Available at: [Link][3]
-
Kim, J. H., & Nam, G. (2016). Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[1][4]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain. Bioorganic & Medicinal Chemistry, 24(20), 5028-5035. Available at: [Link][4][12]
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Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. Available at: [Link]
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Matijošytė, I., et al. (2021). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 26(16), 4983. Available at: [Link][13]
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Gandon, B., et al. (2013). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 78(17), 8746-8756. Available at: [Link][2]
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Šveikauskaitė, A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals, 15(10), 1205. Available at: [Link][14]
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Various Authors. (n.d.). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. ResearchGate. Available at: [Link][15]
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Various Authors. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Organic & Biomolecular Chemistry, 15(5), 1228-1235. Available at: [Link][8]
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Various Authors. (n.d.). Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. ResearchGate. Available at: [Link]
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Skjæret, K. (2007). Asymmetric Synthesis of Enantiomerically Pure Bicifadine Analogues. CORE Repository. Available at: [Link]
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Heitmann, G., et al. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane core structure. Beilstein Journal of Organic Chemistry, 8, 573-583. Available at: [Link]
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Micheli, F. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS Institutional Research Information System. Available at: [Link]
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Micheli, F., et al. (2010). 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D-3 Receptor Antagonists. Journal of Medicinal Chemistry, 53(16), 6174-6178. Available at: [Link]
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Nirogi, R., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry, 63(6), 2833-2853. Available at: [Link][5]
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Nirogi, R., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. PubMed. Available at: [Link][6]
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An In-Depth Technical Guide to the In Silico Modeling of exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride Derivatives
Foreword: From a Privileged Scaffold to a Predictive Pipeline
The exo-3-azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its rigid, three-dimensional framework allows for the precise spatial orientation of functional groups, making it an invaluable starting point for designing potent and selective therapeutic agents.[1] Derivatives of this core have shown significant promise as triple reuptake inhibitors targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as inhibitors of key signaling proteins like Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[2][3][4] The hydrochloride salt form is often utilized to enhance aqueous solubility and chemical stability, crucial properties for drug development.[5]
This guide moves beyond a simple recitation of methods. It is designed to provide drug development professionals with a cohesive, field-proven computational workflow. We will dissect the causality behind each experimental choice, building a self-validating system that bridges the gap between a promising chemical series and a viable drug candidate. Our approach is grounded in the two primary paradigms of computational drug design: structure-based and ligand-based methodologies, culminating in a dynamic and predictive assessment of our designed molecules.[6][7]
Chapter 1: The Integrated In Silico Workflow: A Strategic Overview
The journey from a chemical concept to a potential therapeutic is fraught with challenges, primarily the high attrition rates of compounds due to poor efficacy, unforeseen toxicity, or unfavorable pharmacokinetic properties.[8] Computer-Aided Drug Design (CADD) provides a suite of tools to address these challenges early, reducing costs and accelerating the discovery timeline.[9][10] Our workflow integrates several key CADD techniques into a logical cascade, where the output of one stage informs the input of the next.
Chapter 2: Structure-Based Design: The Molecular Handshake
When the three-dimensional structure of the biological target is known, molecular docking serves as our primary tool for virtual screening.[11] It predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a binding affinity score.[11] This allows us to rapidly screen thousands of virtual derivatives and prioritize those most likely to be active.
Protocol 1: Molecular Docking of Derivatives into a Target Active Site
This protocol uses AutoDock Vina, a widely adopted and validated docking engine. The objective is to dock a prepared library of exo-3-azabicyclo[3.1.0]hexan-6-ol derivatives into a prepared protein target.
Methodology:
-
Target Preparation:
-
Download the target protein's crystal structure from the RCSB Protein Data Bank (e.g., PDB ID: 6LU7 for SARS-CoV-2 3CLpro).[11]
-
Using visualization software like UCSF Chimera or AutoDock Tools (ADT), remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[12]
-
Add polar hydrogen atoms and assign Gasteiger charges to the protein atoms. This step is critical for accurately modeling electrostatic interactions.
-
Save the prepared protein in the required .pdbqt format.
-
-
Ligand Preparation:
-
Generate 3D coordinates for each derivative. This can be done using SMILES strings and a tool like Open Babel.
-
Assign Gasteiger charges and define the rotatable bonds for each ligand. Flexible ligands are essential for exploring various binding conformations.
-
Save each prepared ligand in the .pdbqt format.
-
-
Grid Box Definition:
-
Identify the coordinates of the active site. If a co-crystallized ligand was present, the center of that ligand is an excellent starting point.
-
Define a "grid box" that encompasses the entire binding pocket. This box defines the search space for the docking algorithm. The dimensions should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.[11]
-
-
Execution of Docking:
-
Run the AutoDock Vina simulation using a command-line interface, specifying the prepared receptor, ligand, and grid box configuration.[11]
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt
-
-
Analysis of Results:
-
The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.[11]
-
Critically, visualize the top-ranked binding poses. Analyze the specific hydrogen bonds, hydrophobic interactions, and salt bridges formed between the ligand and protein residues. A high score without plausible interactions should be treated with skepticism.
-
Chapter 3: Ligand-Based Design: Learning from Known Actives
In scenarios where the target's 3D structure remains elusive, we pivot to ligand-based methods. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique that builds a mathematical model correlating the chemical features of molecules with their biological activities.[13][14] This allows us to predict the activity of novel, untested compounds.
Protocol 2: Development and Validation of a Predictive QSAR Model
Methodology:
-
Dataset Curation:
-
Assemble a dataset of exo-3-azabicyclo[3.1.0]hexan-6-ol derivatives with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values).
-
Ensure data consistency and convert activity values to a logarithmic scale (e.g., pIC₅₀) to linearize the data distribution.
-
Split the dataset into a training set (typically ~80%) for model building and a test set (~20%) for external validation.[14]
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical representations of a molecule's physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties, and 3D shape descriptors).[15]
-
-
Model Generation:
-
Using the training set, employ a statistical method to build a regression model linking the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR) and machine learning algorithms like Random Forest or Support Vector Machines.[16]
-
-
Rigorous Model Validation:
-
Internal Validation: Use the training set to assess the model's robustness. The most common method is leave-one-out cross-validation, which yields a cross-validation coefficient (q²). A q² > 0.5 is generally considered indicative of a predictive model.[14]
-
External Validation: Use the independent test set to evaluate the model's predictive power on new data. The predictive squared correlation coefficient (r²) is calculated. An r² > 0.6 is desirable.[14]
-
-
Interpretation and Prediction:
-
Once validated, the QSAR model can be used to predict the biological activity of new, unsynthesized derivatives.
-
The model also provides insights into which molecular features are most influential for activity, guiding future chemical modifications.
-
| Metric | Description | Acceptable Value |
| r² | Coefficient of determination (Goodness of fit for the training set) | > 0.6 |
| q² | Cross-validated r² (Internal predictive ability) | > 0.5 |
| r²_pred | Predictive r² for the external test set | > 0.6 |
Table 1: Key statistical metrics for validating a QSAR model.
Chapter 4: Dynamic Validation: Assessing Binding Stability
A promising docking score represents a static snapshot. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide a method to observe the behavior of the protein-ligand complex over time, offering critical insights into the stability of the predicted binding pose.[17][18] A ligand that appears favorable in docking but is unstable in MD simulations is a poor candidate for further development.
Protocol 3: MD Simulation of a Protein-Ligand Complex
This protocol outlines a typical workflow using GROMACS, a high-performance MD simulation package.[19]
Methodology:
-
System Preparation:
-
Start with the best-ranked pose from molecular docking.
-
Generate a topology file for the ligand, which contains the force field parameters describing its atoms, bonds, and charges. This is a critical step, often requiring specialized tools like the CGenFF server for CHARMM force fields.[20]
-
Place the protein-ligand complex in the center of a simulation box and solvate it with a chosen water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
Conduct two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 300 K).
-
Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct level. During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.[20]
-
-
Production Simulation:
-
Remove the position restraints and run the production MD simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand's heavy atoms relative to its starting position. A stable, fluctuating plateau in the RMSD suggests a stable binding mode. A continuously increasing RMSD indicates the ligand is dissociating or unstable in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions and see how ligand binding affects protein dynamics.
-
Interaction Analysis: Monitor key hydrogen bonds and other interactions throughout the simulation to confirm they are persistent.
-
Chapter 5: Predicting Developability: In Silico ADMET Profiling
A compound that binds its target with high affinity is useless if it cannot reach that target in the body or if it is toxic. The early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for reducing late-stage failures.[21][22]
Protocol 4: High-Throughput ADMET Prediction
Methodology:
-
Compound Selection: Input the SMILES strings of the most promising derivatives from docking, QSAR, and MD analyses.
-
Model Selection: Utilize a platform or suite of validated computational models for ADMET prediction. Several web-based tools (e.g., SwissADME, pkCSM) and commercial software packages are available. Deep learning approaches are increasingly being used to build more accurate ADMET models.[23][24]
-
Property Prediction & Analysis: Generate predictions for a range of critical pharmacokinetic and toxicity endpoints.
-
Prioritization: Filter and rank the compounds based on a multi-parameter optimization approach. The goal is to find a balance between potency, safety, and drug-like properties.
| ADMET Property | Parameter Example | Favorable Profile Rationale |
| Absorption | Caco-2 Permeability | High permeability suggests good potential for oral absorption. |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Essential for CNS targets; undesirable for peripherally acting drugs. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibition of major CYP isozymes (e.g., 3A4, 2D6) can lead to drug-drug interactions. |
| Excretion | Total Clearance | Predicts the rate at which the drug is removed from the body. |
| Toxicity | hERG Inhibition | Blockade of the hERG potassium channel is linked to cardiac arrhythmia. |
| Toxicity | Ames Mutagenicity | Predicts the potential for the compound to be carcinogenic. |
Table 2: Key ADMET properties and their importance in drug development.
Conclusion: The Path Forward
References
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Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride
Abstract
This document provides a comprehensive guide for the stereoselective synthesis of exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride, a valuable saturated nitrogen heterocycle for drug discovery and development. The presented methodology emphasizes a robust and diastereoselective approach, commencing with a dirhodium(II)-catalyzed cyclopropanation, followed by stereochemical enrichment, reduction, and final salt formation. This protocol is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring reproducibility and scalability.
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere of piperidine and pyrrolidine, frequently incorporated into pharmaceutically active compounds to enhance potency, selectivity, and metabolic stability.[1][2] The rigid bicyclic structure orients substituents in a well-defined three-dimensional space, facilitating optimal interactions with biological targets.[3] Specifically, the exo-isomer of 3-azabicyclo[3.1.0]hexan-6-ol serves as a critical building block for a range of therapeutic agents. The stereoselective synthesis of this compound, however, presents challenges in controlling the facial selectivity of the cyclopropanation and the subsequent stereochemistry of the functional groups. This application note details a reliable protocol to overcome these challenges, yielding the target compound with high diastereoselectivity.
Scientific Rationale and Strategy
The synthetic strategy is centered around three key transformations:
-
Stereoselective Cyclopropanation: The core 3-azabicyclo[3.1.0]hexane skeleton is constructed via a dirhodium(II)-catalyzed intramolecular cyclopropanation of an N-protected 2,5-dihydropyrrole with an acceptor carbene, such as one derived from ethyl diazoacetate. The choice of catalyst and reaction conditions is critical for maximizing the diastereoselectivity of this step.[3][4]
-
Diastereomeric Enrichment: The initial cyclopropanation may yield a mixture of exo and endo isomers. The thermodynamically more stable exo isomer can be enriched through base-catalyzed epimerization of the ester at the C6 position.[5]
-
Functional Group Manipulation and Salt Formation: The ester functionality of the cyclopropanation product is reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LAH).[6][7] The final step involves the formation of the hydrochloride salt of the basic amine, which enhances stability and aqueous solubility.[8][9]
Experimental Workflow
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of exo-tert-Butyl 6-(ethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Rationale: This step employs a dirhodium(II)-catalyzed cyclopropanation to form the bicyclic core. While this reaction can produce a mixture of diastereomers, subsequent treatment with a strong base isomerizes the endo ester to the thermodynamically more stable exo form.[5]
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate
-
Dirhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar), add dirhodium(II) acetate dimer (0.01 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM dropwise over 2-3 hours using a syringe pump. Caution: Ethyl diazoacetate is potentially explosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in absolute ethanol (0.3 M).
-
Add a solution of sodium ethoxide in ethanol (21 wt%, 1.5 eq) and stir the mixture at room temperature for 4-6 hours to facilitate epimerization to the exo isomer.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and extract with DCM (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure exo-tert-butyl 6-(ethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Part 2: Synthesis of this compound
Rationale: The ester and the Boc-protecting group are concurrently or sequentially reduced by lithium aluminum hydride (LAH), a potent reducing agent.[6][7] The resulting free amine is then converted to its hydrochloride salt to improve handling and stability.
Materials:
-
exo-tert-Butyl 6-(ethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents (water, 15% NaOH)
-
Hydrochloric acid solution in 1,4-dioxane (e.g., 4 M)
-
Diethyl ether
Procedure:
-
To a suspension of LAH (3.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, slowly add a solution of exo-tert-butyl 6-(ethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench the excess LAH by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams (Fieser's workup).[6] This should produce a granular precipitate.
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude exo-3-azabicyclo[3.1.0]hexan-6-ol as an oil or a low-melting solid.
-
Dissolve the crude alcohol in a minimal amount of diethyl ether.
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane dropwise with stirring.
-
The hydrochloride salt should precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization Data
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Molecular Formula | C₅H₁₀ClNO |
| Molecular Weight | 135.59 g/mol |
| ¹H NMR (D₂O) | Expect complex multiplets for the bicyclic protons. The proton at C6 adjacent to the hydroxyl group will likely be a triplet. |
| ¹³C NMR (D₂O) | Expect 5 distinct carbon signals corresponding to the bicyclic framework. |
| Mass Spectrometry (ESI+) | m/z = 114.08 [M+H]⁺ (for the free base) |
| Infrared (IR, KBr) | Broad absorption around 3400-3200 cm⁻¹ (O-H and N-H stretching), C-H stretching below 3000 cm⁻¹, and C-N stretching around 1200-1000 cm⁻¹. |
| Purity (HPLC) | ≥97% |
Troubleshooting and Key Considerations
-
Low Diastereoselectivity in Cyclopropanation: Ensure the slow addition of ethyl diazoacetate at low temperature. The choice of rhodium catalyst can also influence selectivity.
-
Incomplete Epimerization: Ensure the use of a strong, non-nucleophilic base and sufficient reaction time. Monitor by ¹H NMR to confirm the disappearance of the endo isomer signals.
-
Difficulties in LAH Workup: The Fieser workup is generally reliable for producing a filterable solid. Alternatively, a quench with sodium sulfate decahydrate can be used.
-
Product Isolation: The final hydrochloride salt may be hygroscopic. Handle and store in a dry environment.
Conclusion
The protocol outlined in this application note provides a robust and stereoselective pathway for the synthesis of this compound. By carefully controlling the reaction conditions at each step, from the initial cyclopropanation to the final salt formation, researchers can reliably access this valuable building block for the development of novel therapeutics. The detailed explanations of the scientific rationale behind the experimental choices are intended to empower scientists to adapt and optimize this synthesis for their specific needs.
References
- 1. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. davuniversity.org [davuniversity.org]
- 8. youtube.com [youtube.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: Rhodium-Catalyzed Cyclopropanation for the Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
Introduction: The Significance of a Strained Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its unique stereochemical properties allow for the precise spatial orientation of pharmacophores, making it a "privileged scaffold" in modern drug design.[1][2] Molecules incorporating this bicyclic system have shown a wide spectrum of biological activities, including roles as dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes treatment, opioid receptor antagonists, and potent agents targeting the central nervous system.[3][4][5]
One of the most efficient and versatile methods for constructing this valuable core structure is the rhodium-catalyzed intramolecular cyclopropanation of N-substituted pyrroles or intermolecular cyclopropanation of 2,5-dihydropyrroles.[1][2] This reaction involves the catalytic decomposition of a diazo compound by a dirhodium(II) complex to generate a transient rhodium carbene, which then reacts with the alkene moiety to form the cyclopropane ring.[6][7] The power of this methodology lies in its high degree of stereocontrol, which can be tuned by the judicious selection of the rhodium catalyst's ligands to selectively yield either the exo or endo diastereomer.[1]
This application note provides an in-depth guide to the mechanism, catalyst selection, and a detailed experimental protocol for the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates. It is designed to equip researchers with the foundational knowledge and practical steps to leverage this powerful transformation in their own synthetic campaigns.
Mechanistic Overview: The Catalytic Cycle
While definitive mechanistic studies for all rhodium-catalyzed cyclopropanations are still a subject of investigation, a generally accepted pathway has been rationalized through product distribution, stereoselectivity, and computational studies.[6][8][9] The catalytic cycle proceeds through three key stages:
-
Carbene Formation: The cycle begins with the reaction of the diazo compound (e.g., ethyl diazoacetate) with the dimeric rhodium(II) catalyst. The diazo compound attacks an axial coordination site of the rhodium center, forming a diazoalkyl adduct.[8]
-
Nitrogen Extrusion: This adduct readily loses a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly reactive electrophilic rhodium carbene intermediate.[6] This is the key species responsible for the cyclopropanation.
-
Cyclopropane Formation: The rhodium carbene then undergoes a concerted, though often asynchronous, addition to the double bond of the alkene (e.g., N-Boc-2,5-dihydropyrrole).[6][9] The stereochemical outcome (exo vs. endo) is determined by the trajectory of the alkene's approach to the carbene, which is heavily influenced by the steric and electronic properties of the ligands on the rhodium catalyst. Upon formation of the cyclopropane ring, the catalyst is regenerated and can re-enter the catalytic cycle.
Caption: The catalytic cycle of rhodium-catalyzed cyclopropanation.
Application: Stereoselective Synthesis of N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate
This section details the protocol for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA). A key feature of recent advancements in this field is the ability to achieve high yields and selectivity with exceptionally low catalyst loadings (e.g., 0.005 mol%), which significantly improves the practicality and cost-effectiveness of the synthesis.[1][10]
Core Principle: Catalyst-Controlled Diastereoselectivity
The choice of the dirhodium(II) catalyst is the most critical parameter for controlling the diastereoselectivity of the cyclopropanation. The ligands surrounding the two rhodium atoms create a chiral or achiral "pocket" that dictates how the alkene substrate can approach the carbene, thereby favoring the formation of one stereoisomer over the other.
| Catalyst | Typical Diastereomeric Ratio (exo:endo) | Key Features & Rationale | Source |
| Rh₂(OAc)₄ | Varies, often favors exo | Dirhodium tetraacetate is a common, inexpensive catalyst. The small acetate ligands provide moderate steric hindrance, often leading to a preference for the exo product. | [1] |
| Rh₂(esp)₂ | Highly selective for endo | Dirhodium(II) α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate. The bridged carboxylate ligands create a more constrained environment, forcing a specific approach of the dihydropyrrole that strongly favors the endo isomer. | [1] |
| Rh₂(S-DOSP)₄ | High enantioselectivity (ee) | Dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate). A chiral catalyst used for asymmetric synthesis, yielding enantioenriched cyclopropanes. Often highly effective for reactions with donor/acceptor carbenes. | [11][12][13] |
| Rh₂(S-TCPTAD)₄ | High enantioselectivity (ee) | A chiral catalyst derived from adamantylglycine. Has shown exceptional performance in achieving high asymmetric induction for cyclopropanation of electron-deficient alkenes. | [7] |
General Experimental Workflow
The successful execution of this reaction, especially at low catalyst loadings, requires careful attention to the purity of reagents and the exclusion of potential catalyst poisons. The slow addition of the diazo compound is crucial to maintain a low steady-state concentration, minimizing side reactions such as carbene dimerization.
Caption: A generalized workflow for rhodium-catalyzed cyclopropanation.
Detailed Protocol: endo-Selective Synthesis using Rh₂(esp)₂
This protocol is adapted from methodologies demonstrated to be effective for the selective synthesis of the endo isomer of 3-azabicyclo[3.1.0]hexane-6-carboxylate.[1]
Materials & Reagents:
-
Catalyst: Dirhodium(II) α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate [Rh₂(esp)₂]
-
Substrate: N-tert-butoxycarbonyl-2,5-dihydropyrrole
-
Carbene Precursor: Ethyl diazoacetate (EDA), stabilized in dichloromethane (DCM) or as a neat oil. Caution: Diazo compounds are potentially explosive and toxic; handle with care in a well-ventilated fume hood.
-
Solvent: Anhydrous 1,2-dichloroethane (DCE)
-
Additives: Activated 4 Å molecular sieves
-
Inert Gas: Nitrogen or Argon
Procedure:
-
Reaction Setup:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add activated 4 Å molecular sieves (approx. 100 mg per 1 mmol of substrate).
-
Add N-Boc-2,5-dihydropyrrole (1.0 equiv).
-
Add the dirhodium catalyst, Rh₂(esp)₂ (0.005–0.1 mol%).
-
Add anhydrous DCE to form a solution of appropriate concentration (e.g., 0.1 M).
-
-
Reaction Execution:
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
In a separate flask, prepare a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCE.
-
Using a syringe pump, add the EDA solution to the heated reaction mixture over a period of 4-6 hours. This slow addition is critical to prevent dimerization of the carbene and ensure high catalyst turnover.
-
After the addition is complete, continue to stir the reaction at 70 °C for an additional 1-2 hours or until analysis (TLC, GC-MS) indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the molecular sieves, washing the pad with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure endo-N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate.
-
-
Telescoped Procedure Insight:
-
For large-scale synthesis, "telescoped" procedures have been developed where the crude product from the cyclopropanation is carried directly into subsequent steps, such as hydrolysis of the ester and/or removal of the Boc protecting group, without chromatographic purification.[1] This approach demonstrates the robustness and practicality of the rhodium-catalyzed reaction for producing these valuable intermediates on a gram scale.[1]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | 1. Catalyst deactivation by impurities. 2. EDA decomposition or dimerization. 3. Insufficient reaction temperature or time. | 1. Ensure all reagents and solvents are anhydrous and pure. Use freshly distilled solvent. 2. Ensure slow addition of EDA via syringe pump. Check the quality of the EDA. 3. Increase temperature slightly (e.g., to 80 °C) or prolong reaction time. |
| Poor Diastereoselectivity | 1. Incorrect catalyst choice for the desired isomer. 2. Reaction temperature is too high, eroding selectivity. | 1. Verify the catalyst used. For endo selectivity, Rh₂(esp)₂ is superior. For exo, Rh₂(OAc)₄ may be suitable. 2. Attempt the reaction at a lower temperature (e.g., 40-60 °C), though this may require longer addition and reaction times. |
| Formation of Dimer (Diethyl Fumarate/Maleate) | Rapid addition of ethyl diazoacetate. | Decrease the rate of addition of the EDA solution. Ensure the reaction is well-stirred to promote rapid mixing. |
Conclusion
The rhodium-catalyzed cyclopropanation reaction is a cornerstone of modern synthetic chemistry, providing a highly efficient and stereocontrollable route to the pharmaceutically important 3-azabicyclo[3.1.0]hexane scaffold. By carefully selecting the dirhodium(II) catalyst, researchers can selectively access either the exo or endo diastereomers with high fidelity. Recent advances enabling the use of extremely low catalyst loadings have further enhanced the scalability and industrial applicability of this transformation. The protocols and insights provided herein serve as a robust starting point for scientists aiming to synthesize these complex and valuable molecules for applications in drug discovery and beyond.
References
- Metal-catalyzed cyclopropan
- Mechanism of the rhodium porphyrin-catalyzed cyclopropan
- Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates.
- Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes.
- Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
- Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.
- Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes.
- Guide to enantioselective dirhodium(II)
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. International Carbene and Nitrene Consortium (lCNC).
- Dirhodium(II) Tetra(N-(dodecylbenzenesulfonyl)prolinate) Catalyzed Enantioselective Cyclopropenation of Alkynes.
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.
- Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives.
- Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.
- Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. PubMed.
- Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI.
- Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed.
- Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropan
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 244. Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride in PROTAC® Linker Design
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, capable of hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2] While significant research has focused on the design of high-affinity ligands for the POI and E3 ligase, it is now unequivocally established that the linker is not a mere spacer. Instead, it plays a pivotal role in dictating the PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as modulating physicochemical properties such as solubility and cell permeability.[3][4]
The transition from flexible alkyl and PEG linkers to more rigid and structurally defined linkers has marked a significant advancement in PROTAC design.[] Rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic penalty upon binding to the POI and E3 ligase, thereby favoring the formation of a stable and productive ternary complex.[4] This can translate to enhanced degradation potency and selectivity.[4]
This application note provides a detailed guide for researchers on the strategic incorporation of exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride, a conformationally constrained building block, into PROTAC linkers. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss key considerations for its application in drug discovery.
The Strategic Advantage of this compound in PROTAC Linker Scaffolding
The bicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry due to its inherent rigidity and defined three-dimensional geometry.[6] The exo stereochemistry of the hydroxyl group in this compound offers specific advantages for PROTAC design:
-
Conformational Rigidity and Pre-organization: The fused cyclopropane-pyrrolidine ring system of the 3-azabicyclo[3.1.0]hexane core severely restricts rotational freedom.[] This rigidity helps to pre-organize the PROTAC into a conformation that is more amenable to forming a productive ternary complex, potentially leading to higher degradation efficiency.[4] The exo configuration further defines the spatial orientation of the linker components.[8]
-
Improved Physicochemical Properties: The incorporation of the polar hydroxyl group and the secondary amine can enhance the aqueous solubility of the resulting PROTAC, a critical parameter for both in vitro assays and in vivo bioavailability.[3][9] Furthermore, the hydroxyl group can act as a hydrogen bond donor, potentially forming intramolecular hydrogen bonds that stabilize a favorable conformation for cell permeability or intermolecular hydrogen bonds within the ternary complex to enhance its stability.[10][11]
-
Vectorial Control and Exit Trajectories: The defined stereochemistry of the exo-3-Azabicyclo[3.1.0]hexan-6-ol scaffold provides precise control over the exit vectors of the linker. This allows for a more rational design of the PROTAC to achieve the optimal orientation of the POI and E3 ligase within the ternary complex.
-
Synthetic Tractability: The presence of two distinct functional groups, a secondary amine and a hydroxyl group, allows for orthogonal chemical modifications, providing a versatile handle for linker elongation and attachment of either the POI or E3 ligase ligand.[12][13]
Visualizing the PROTAC Mechanism and Linker Design Strategy
To conceptualize the role of exo-3-Azabicyclo[3.1.0]hexan-6-ol in a PROTAC, the following diagrams illustrate the general mechanism of action and a strategic approach to its incorporation.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Figure 2: Strategy for incorporating the bicyclic core into a PROTAC linker.
Protocols for the Incorporation of this compound
The following protocols provide a generalized workflow for the functionalization of this compound and its incorporation into a PROTAC linker. Note: These are representative protocols and may require optimization based on the specific POI and E3 ligase ligands being used.
Protocol 1: Orthogonal Protection of exo-3-Azabicyclo[3.1.0]hexan-6-ol
To selectively functionalize the secondary amine and hydroxyl groups, an orthogonal protection strategy is essential.[13] A common approach is to protect the amine with a Boc group and the alcohol with a silyl ether.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Boc Protection of the Amine:
-
Suspend this compound (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and stir for 10 minutes at room temperature.
-
Add (Boc)₂O (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-exo-3-Azabicyclo[3.1.0]hexan-6-ol.
-
-
TBDMS Protection of the Hydroxyl Group:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF.
-
Add imidazole (1.5 eq) and TBDMSCl (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to afford the fully protected building block.
-
Protocol 2: Stepwise Linker Elongation and Ligand Conjugation
With the orthogonally protected building block, the linker can be assembled in a stepwise manner. The following demonstrates the deprotection of the Boc group, followed by acylation, and subsequent deprotection of the TBDMS group for further functionalization.
Materials:
-
Fully protected exo-3-Azabicyclo[3.1.0]hexan-6-ol derivative from Protocol 1
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
A carboxylic acid-functionalized linker fragment (e.g., a short PEG chain with a terminal carboxyl group)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium fluoride (TBAF) in THF
-
Anhydrous DMF and DCM
Step-by-Step Procedure:
-
Selective Deprotection of the Amine:
-
Dissolve the fully protected building block (1.0 eq) in DCM.
-
Add TFA (10-20 eq) or an excess of 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Amide Bond Formation:
-
Dissolve the deprotected amine salt (1.0 eq) and the carboxylic acid-functionalized linker fragment (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 10 minutes.
-
Add HATU (1.2 eq) and stir at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
-
Selective Deprotection of the Hydroxyl Group:
-
Dissolve the TBDMS-protected intermediate (1.0 eq) in THF.
-
Add TBAF (1.1 eq, 1M solution in THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the linker-functionalized alcohol.
-
This alcohol can then be further functionalized, for example, through a Mitsunobu reaction or by activation as a mesylate or tosylate for nucleophilic substitution to attach the second ligand.
Data Presentation: Physicochemical Properties of Bicyclic Linker Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Protection Strategy |
| exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl | C₅H₁₀ClNO | 135.59 | Secondary Amine, Alcohol | None |
| N-Boc-exo-3-Azabicyclo[3.1.0]hexan-6-ol | C₁₀H₁₇NO₃ | 199.25 | Carbamate, Alcohol | Amine Protected |
| N-Boc-O-TBDMS-exo-3-Azabicyclo[3.1.0]hexan-6-ol | C₁₆H₃₁NO₃Si | 313.51 | Carbamate, Silyl Ether | Fully Protected |
Conclusion and Future Perspectives
The incorporation of rigid, three-dimensional scaffolds like exo-3-Azabicyclo[3.1.0]hexan-6-ol into PROTAC linkers represents a sophisticated strategy to enhance degradation efficacy and improve pharmaceutical properties. The protocols outlined in this application note provide a foundational framework for the synthesis and integration of this valuable building block. The precise control over linker conformation afforded by this bicyclic system, coupled with the potential for favorable physicochemical properties, makes it an attractive component for the rational design of next-generation protein degraders. Further exploration of different substitution patterns and stereoisomers of the azabicyclo[3.1.0]hexane core will undoubtedly continue to enrich the chemical toolbox for PROTAC development, paving the way for more potent and selective therapeutics.
References
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. (URL: [Link])
-
Impact of linker length on the activity of PROTACs. Molecular BioSystems. (URL: [Link])
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. (URL: [Link])
-
Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. (URL: [Link])
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. (URL: [Link])
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. (URL: [Link])
-
VI Protecting Groups and Orthogonal Protection Strategies. (URL: [Link])
-
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. (URL: [Link])
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. (URL: [Link])
-
Selective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Synfacts. (URL: [Link])
-
Exo & Endo in Bicyclic Compounds. YouTube. (URL: [Link])
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. (URL: [Link])
-
Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Enantioselective C-H Functionalization-Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society. (URL: [Link])
-
Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds. (URL: [Link])
-
Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N- (2-ethenylcyclopropyl)amine [Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl)-]. Organic Syntheses. (URL: [Link])
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry. (URL: [Link])
- Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. chempep.com [chempep.com]
- 6. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | 134575-13-6 | Benchchem [benchchem.com]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Application Notes and Protocols for the Synthesis of µ-Opioid Ligands from 3-Azabicyclo[3.1.0]hexane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid framework for the design of novel ligands targeting the central nervous system. This guide provides a comprehensive overview of the synthesis and pharmacological evaluation of µ-opioid ligands based on this constrained bicyclic system. By presenting detailed, field-proven protocols and explaining the underlying scientific rationale, this document serves as a practical resource for researchers engaged in the discovery and development of new opioid analgesics and research tools. The content herein covers the key synthetic transformations required to construct and elaborate the 3-azabicyclo[3.1.0]hexane core, as well as the standard in vitro assays for determining ligand affinity and functional activity at the µ-opioid receptor.
Introduction: The Rationale for Constrained Scaffolds in Opioid Design
The µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), is the primary target for the most effective pain-relieving drugs, such as morphine and fentanyl.[1][2] However, the clinical utility of these agents is often limited by severe side effects, including respiratory depression, constipation, and the potential for addiction. A prevailing strategy in modern medicinal chemistry to mitigate these adverse effects is the development of ligands with novel pharmacological profiles, such as biased agonism or peripheral restriction. The conformational rigidity of a ligand is a key determinant of its selectivity and functional activity at its target receptor.
The 3-azabicyclo[3.1.0]hexane scaffold provides a conformationally restricted isostere for the piperidine ring present in many classical opioids, including fentanyl.[3][4] This rigid bicyclic system reduces the number of accessible conformations of the ligand, which can lead to a more specific and potent interaction with the µ-opioid receptor. Furthermore, the stereochemical complexity of this scaffold can be exploited to fine-tune the ligand's properties. This guide will focus on the practical aspects of synthesizing and evaluating µ-opioid ligands derived from this promising scaffold.
Synthetic Strategies for 3-Azabicyclo[3.1.0]hexane µ-Opioid Ligands
The synthesis of µ-opioid ligands from the 3-azabicyclo[3.1.0]hexane core can be broadly divided into two key stages: the construction of the bicyclic scaffold and the subsequent elaboration to introduce the necessary pharmacophoric elements for µ-opioid receptor recognition. A representative synthetic approach is outlined below, culminating in compounds analogous to those explored for their potent and selective µ-opioid receptor antagonism.[2][3]
Diagram of Synthetic Workflow
Caption: General synthetic route to 3-azabicyclo[3.1.0]hexane-based µ-opioid ligands.
Protocol 1: Palladium-Catalyzed Cyclopropanation to Form the 3-Azabicyclo[3.1.0]hexane Core
This protocol describes a palladium-catalyzed cyclopropanation of a maleimide with an N-tosylhydrazone to construct the 3-azabicyclo[3.1.0]hexane-2,4-dione core, a key intermediate.[4] This method offers a practical and efficient route to the bicyclic system.
Materials:
-
N-Substituted maleimide (1.0 equiv)
-
N-Tosylhydrazone (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-substituted maleimide, N-tosylhydrazone, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 3-azabicyclo[3.1.0]hexane-2,4-dione.
Causality: The palladium catalyst forms a carbene intermediate from the N-tosylhydrazone, which then undergoes a [2+1] cycloaddition with the double bond of the maleimide to form the cyclopropane ring of the bicyclic system.
Protocol 2: Elaboration of the Scaffold to a µ-Opioid Ligand
This multi-step protocol outlines the conversion of the dione intermediate into a final µ-opioid ligand, exemplified by the synthesis of sulfonamide derivatives.
Step 2a: Reduction of the Dione
-
Materials: 3-Azabicyclo[3.1.0]hexane-2,4-dione (1.0 equiv), Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), Anhydrous tetrahydrofuran (THF), Argon atmosphere.
-
Procedure:
-
Dissolve the dione in anhydrous THF under argon.
-
Cool the solution to 0 °C.
-
Slowly add a solution of LiAlH₄ or BH₃·THF in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate and purify by chromatography to yield the reduced 3-azabicyclo[3.1.0]hexane.
-
Step 2b: Functionalization of the 6-position (example via aminomethyl)
-
This often involves conversion of a 6-hydroxymethyl group (if the starting cyclopropanating agent had an ester) to an amine. A common route is via mesylation, azide displacement, and subsequent reduction.
-
Mesylation: React the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0 °C to room temperature.
-
Azide Displacement: Treat the resulting mesylate with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperature (e.g., 80 °C).
-
Azide Reduction: Reduce the azide to the primary amine using catalytic hydrogenation (H₂ gas, 10% Pd/C) in a solvent like methanol or ethanol.
-
Step 2c: N-Arylsulfonylation or N-Acylation
-
Materials: 6-(Aminomethyl)-3-azabicyclo[3.1.0]hexane derivative (1.0 equiv), Arylsulfonyl chloride or Aryl acyl chloride (1.1 equiv), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv), Anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine in anhydrous DCM and cool to 0 °C.
-
Add the base (TEA or DIPEA).
-
Add the arylsulfonyl chloride or aryl acyl chloride dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the final µ-opioid ligand.
-
Pharmacological Evaluation
The pharmacological characterization of newly synthesized ligands is crucial to determine their affinity, potency, and efficacy for the µ-opioid receptor. Standard in vitro assays include radioligand binding assays, [³⁵S]GTPγS binding assays, and cAMP inhibition assays.
Diagram of µ-Opioid Receptor Signaling
Caption: Simplified µ-opioid receptor signaling pathway.
Protocol 3: µ-Opioid Receptor Radioligand Binding Assay
This competitive binding assay determines the affinity (Ki) of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR).
-
[³H]DAMGO (a selective µ-opioid receptor radioligand).
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding).
-
Test compounds (3-azabicyclo[3.1.0]hexane derivatives).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes from confluent cell cultures by homogenization and differential centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]DAMGO (final concentration ~1 nM), and 100 µL of membrane preparation (20-40 µg protein).
-
Non-specific Binding (NSB): 50 µL of 10 µM Naloxone, 50 µL of [³H]DAMGO, and 100 µL of membrane preparation.
-
Competition: 50 µL of test compound dilution (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]DAMGO, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: [³⁵S]GTPγS Functional Assay
This assay measures the functional activity (potency and efficacy) of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
CHO-hMOR cell membranes.
-
[³⁵S]GTPγS.
-
GDP.
-
DAMGO (a full µ-opioid agonist).
-
Test compounds.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
Procedure:
-
In a 96-well plate, add the following:
-
CHO-hMOR membranes (5-10 µg protein).
-
GDP (final concentration 10 µM).
-
Test compound at various concentrations.
-
[³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity by scintillation counting.
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.
-
Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a full agonist like DAMGO) from the dose-response curve.
-
Protocol 5: cAMP Inhibition Functional Assay
This assay measures the ability of a µ-opioid agonist to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin.
Materials:
-
CHO-hMOR cells.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
Test compounds.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate CHO-hMOR cells in a 96-well plate and grow to near confluency.
-
Pre-treat the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes.
-
Add the test compound at various concentrations and incubate for 10-15 minutes.
-
Stimulate the cells with forskolin (e.g., 5 µM) for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Determine the IC₅₀ value for the inhibition of cAMP production.
-
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the 3-azabicyclo[3.1.0]hexane scaffold allows for the exploration of the structure-activity relationship (SAR), providing insights into the molecular determinants of µ-opioid receptor binding and functional activity. The data below is representative of the type of SAR that can be generated for this class of compounds.
Table 1: Representative SAR Data for 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound | R¹ | R² | µ-Opioid Ki (nM) | µ-Opioid EC₅₀ (nM) ([³⁵S]GTPγS) | % Emax ([³⁵S]GTPγS) |
| 1 | H | H | 500 | >1000 | <10 |
| 2 | 4-Cl-Ph | H | 10 | 50 | 5 |
| 3 | 3,4-diCl-Ph | H | 1.5 | 20 | 2 |
| 4 | 3,4-diCl-Ph | CH₃ | 0.8 | 15 | <2 |
| 5 | Naphthyl | H | 5 | 30 | 3 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[2][3]
The SAR data typically reveals that:
-
The nature of the aromatic group (R¹) in the sulfonamide or amide moiety is critical for high-affinity binding. Electron-withdrawing groups, such as chloro substituents, often enhance affinity.
-
Substitution on the 3-azabicyclo[3.1.0]hexane nitrogen (R²) can also modulate affinity and functional activity. Small alkyl groups are generally well-tolerated.
-
Many compounds in this class exhibit antagonist or very low partial agonist activity at the µ-opioid receptor, as indicated by the low Emax values in the GTPγS assay.[3]
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold represents a versatile and valuable platform for the design of novel µ-opioid ligands. The synthetic routes are accessible and amenable to the generation of diverse chemical libraries. The protocols provided in this guide offer a solid foundation for researchers to synthesize and characterize these compounds, enabling the exploration of their therapeutic potential. The inherent rigidity of this scaffold continues to make it an attractive starting point for the development of next-generation opioid modulators with improved pharmacological profiles.
References
-
Wikipedia. (2023). Mu opioid receptor. [Link]
-
Lunn, G., Banks, B. J., Crook, R., Feeder, N., Pettman, A., & Sabnis, Y. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611. [Link]
-
Lunn, G., Banks, B. J., Crook, R., Feeder, N., Pettman, A., & Sabnis, Y. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]
-
Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1163-1167. [Link]
Sources
- 1. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
N-Boc Protection of 3-azabicyclo[3.1.0]hexan-6-ol: An In-Depth Technical Guide
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Scaffold and its Protection
The 3-azabicyclo[3.1.0]hexane framework is a rigid, bicyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its constrained three-dimensional structure allows for the precise spatial orientation of substituents, making it an invaluable building block for designing ligands with high affinity and selectivity for various biological targets. Notably, derivatives of this scaffold are key components in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and potent protease inhibitors targeting viruses like Hepatitis C.
The secondary amine inherent to the 3-azabicyclo[3.1.0]hexane core is a key functional group for further synthetic elaboration. However, its nucleophilicity and basicity often interfere with subsequent chemical transformations on other parts of the molecule. Therefore, transient protection of this amine is a critical step in multi-step synthetic campaigns. The tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry due to its ease of introduction, stability across a wide range of reaction conditions, and facile, orthogonal removal under mild acidic conditions.
This application note provides a comprehensive guide to the N-Boc protection of 3-azabicyclo[3.1.0]hexan-6-ol, a key intermediate bearing both a secondary amine and a primary alcohol. We will delve into the underlying mechanism, provide a detailed and field-proven experimental protocol, and discuss the critical parameters that ensure a high-yielding and selective reaction.
Reaction Principle: Mechanism of N-Boc Protection
The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O). This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group.
In the presence of a base, such as triethylamine (TEA) or sodium hydroxide, the protonated amine in the intermediate is deprotonated, which can accelerate the reaction. The tert-butyl carbonate leaving group subsequently decomposes into the thermodynamically stable and volatile byproducts, carbon dioxide (CO₂) gas and tert-butoxide. The tert-butoxide is then protonated to form tert-butanol.
A crucial aspect of this reaction for a substrate like 3-azabicyclo[3.1.0]hexan-6-ol is the chemoselectivity of (Boc)₂O. While (Boc)₂O can, under certain conditions, react with alcohols to form tert-butoxycarbonylates, the reaction with amines is significantly faster and more favorable under standard basic conditions. This high degree of chemoselectivity allows for the specific protection of the secondary amine in the presence of the primary hydroxyl group without the need for protecting the alcohol.
Caption: Mechanism of N-Boc protection of a secondary amine.
Experimental Protocol: N-Boc Protection of 3-azabicyclo[3.1.0]hexan-6-ol
This protocol is adapted from established procedures for the N-Boc protection of related scaffolds and is optimized for selectivity and yield.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 3-azabicyclo[3.1.0]hexan-6-ol | ≥95% | AChemBlock | Can be used as the free base or hydrochloride/hydrobromide salt. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade, ≥97% | Fisher Scientific | Solid, handle in a well-ventilated area. |
| Sodium hydroxide (NaOH) | ACS reagent, ≥97% | MilliporeSigma | Used as a base. |
| 1,4-Dioxane | Anhydrous, 99.8% | MilliporeSigma | Reaction solvent. |
| Deionized Water | Type I | N/A | Co-solvent. |
| Ethyl Acetate (EtOAc) | ACS reagent | Fisher Scientific | Extraction solvent. |
| Saturated Sodium Chloride (Brine) | N/A | N/A | Used for washing during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS reagent | Fisher Scientific | Drying agent. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Silica gel for column chromatography (if necessary)
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask, add 3-azabicyclo[3.1.0]hexan-6-ol (1.0 eq).
-
Dissolve the starting material in a 3:2 (v/v) mixture of 1,4-dioxane and deionized water. The solubility of the hydrochloride salt is good in aqueous mixtures.
-
Scientist's Note: The use of a water/dioxane mixture facilitates the dissolution of both the starting material (especially if it's a salt) and the sodium hydroxide base, creating a homogenous reaction environment.
-
-
Addition of Reagents:
-
Cool the solution to 0 °C in an ice bath. This helps to moderate the initial exotherm of the reaction.
-
Add sodium hydroxide (1.2 eq) to the solution and stir until it is fully dissolved. If starting from the hydrochloride or hydrobromide salt, an additional equivalent of base is required to neutralize the acid.
-
Slowly add di-tert-butyl dicarbonate (1.5 eq) to the reaction mixture. It can be added as a solid in portions or as a solution in a small amount of dioxane.
-
Scientist's Note: A slight excess of (Boc)₂O is used to ensure complete consumption of the starting amine. Adding it slowly at a reduced temperature prevents a rapid evolution of CO₂ gas and potential side reactions.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 10-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
-
-
Workup and Isolation:
-
Once the reaction is complete, add deionized water to the reaction mixture to dissolve any inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and then with saturated sodium chloride (brine). The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product, tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate, is often obtained as a pale yellow liquid or oil and may be of sufficient purity for subsequent steps.
-
If further purification is required, the product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: Experimental workflow for N-Boc protection.
Trustworthiness: A Self-Validating System
-
Reaction Monitoring: The progress of the reaction should be diligently monitored by TLC or LC-MS. A successful reaction is indicated by the complete disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak.
-
Characterization: The identity and purity of the final product, tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show the appearance of a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.
-
Yield: A typical yield for this reaction, when performed carefully, is expected to be in the range of 85-95%.
Safety Considerations
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable solid and an irritant. It is also fatal if inhaled. Handle in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,4-Dioxane: This solvent is flammable and a suspected carcinogen. Handle with care in a chemical fume hood.
-
Sodium Hydroxide (NaOH): This is a corrosive solid. Avoid contact with skin and eyes.
-
General Precautions: As the reaction produces CO₂ gas, ensure the reaction vessel is not a closed system to avoid pressure buildup. Always follow standard laboratory safety procedures.
References
Chiral Resolution of 3-Azabicyclo[3.1.0]hexane Derivatives: Application Notes and Protocols
Introduction: The Significance of Chiral 3-Azabicyclo[3.1.0]hexane Scaffolds
The 3-azabicyclo[3.1.0]hexane framework is a conformationally rigid scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure allows for precise orientation of substituents, making it a valuable building block for designing potent and selective ligands for various biological targets.[1][2] Enantiomerically pure 3-azabicyclo[3.1.0]hexane derivatives are crucial components in a range of therapeutic agents, including antagonists for opioid and dopamine D3 receptors, as well as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[2][3][4]
Given that the biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even eliciting undesirable side effects, the development of robust methods for chiral resolution is paramount. This guide provides an in-depth overview and detailed protocols for the most effective methods for resolving racemic mixtures of 3-azabicyclo[3.1.0]hexane derivatives: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC).
Method 1: Classical Resolution via Diastereomeric Salt Crystallization
This classical technique remains a cornerstone for large-scale chiral separations due to its cost-effectiveness and scalability. The principle lies in the reaction of a racemic mixture (in this case, a basic 3-azabicyclo[3.1.0]hexane derivative) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[5][6]
Causality in Experimental Design:
The success of this method hinges on the selection of an appropriate chiral resolving agent and a suitable solvent system. The chosen chiral acid must form a stable, crystalline salt with the bicyclic amine. The solvent system is critical; it must provide a significant solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor. Tartaric acid derivatives are frequently employed for resolving amines due to their availability in both enantiomeric forms and their ability to form well-defined crystalline salts.[1][3]
Experimental Protocol: Resolution of (±)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
This protocol is based on the resolution of a key intermediate in the synthesis of antiviral compounds.[1][3]
Materials:
-
Racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
-
Di-p-toluoyl-D-tartaric acid (D-DTTA) or Dibenzoyl-D-tartaric acid (D-DBTA)
-
Methanol
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crystallization dish
-
pH paper or pH meter
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate in a suitable solvent such as methanol or ethyl acetate.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., D-DTTA) in the same solvent, warming gently if necessary to achieve complete dissolution. The optimal molar ratio should be determined empirically.[7]
-
Slowly add the resolving agent solution to the racemic amine solution with constant stirring.
-
Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for complete salt formation.
-
-
Crystallization:
-
If no precipitate forms, slowly cool the solution in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Allow the crystallization to proceed until a significant amount of solid has formed. The time required can range from a few hours to overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.
-
Dry the crystals under vacuum.
-
-
Enrichment of Diastereomeric Purity (Optional):
-
The diastereomeric excess (d.e.) of the crystallized salt can be determined by analytical techniques such as NMR or HPLC.
-
If the d.e. is not satisfactory, perform a recrystallization from a suitable solvent to improve the purity.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the diastereomerically pure salt in a biphasic system of water and an organic solvent like dichloromethane or ethyl acetate.
-
Basify the aqueous layer by the dropwise addition of 1 M NaOH until the pH is >10. This will break the salt and liberate the free amine into the organic layer.
-
Separate the organic layer and extract the aqueous layer a few more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-azabicyclo[3.1.0]hexane derivative.
-
-
Recovery of the Other Enantiomer:
-
The other enantiomer remains in the mother liquor from the initial crystallization. It can be recovered by evaporating the solvent, liberating the free amine with a base as described above, and then performing a similar resolution with the opposite enantiomer of the chiral resolving agent (e.g., L-DTTA).
-
Workflow Diagram:
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Method 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful and highly selective method that exploits the ability of enzymes to catalyze reactions on one enantiomer of a racemic pair at a much faster rate than the other.[8] Lipases are particularly well-suited for this purpose, often catalyzing the enantioselective acylation of amines.[9][10]
Causality in Experimental Design:
The choice of enzyme is paramount. Lipases such as Candida antarctica Lipase B (often immobilized as Novozym 435) and Pseudomonas cepacia Lipase are known for their broad substrate scope and high enantioselectivity in organic solvents.[8][11] The acylating agent is also a key parameter; activated esters like vinyl acetate are often used as they generate a non-reactive byproduct (acetaldehyde) that does not interfere with the reaction. The solvent must be non-polar to maintain enzyme activity. The reaction is a kinetic process, meaning it should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the acylated product and the unreacted starting material.
Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic 3-Azabicyclo[3.1.0]hexane Derivative
This is a generalized protocol adaptable for various N-H containing 3-azabicyclo[3.1.0]hexane derivatives.
Materials:
-
Racemic 3-azabicyclo[3.1.0]hexane derivative
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica B)
-
Acylating agent (e.g., vinyl acetate, ethyl acetate)
-
Anhydrous non-polar solvent (e.g., toluene, diisopropyl ether)
-
Reaction vessel with magnetic stirring and temperature control
-
Analytical chiral HPLC or GC for monitoring conversion and ee
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of the racemic 3-azabicyclo[3.1.0]hexane derivative (1.0 equivalent) in an anhydrous non-polar solvent, add the acylating agent (e.g., 1.5-2.0 equivalents of vinyl acetate).
-
Add the lipase (typically 10-50% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC.
-
The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the unreacted amine and the acylated product.
-
-
Work-up:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acylating agent.
-
-
Separation of Enantiomers:
-
The resulting mixture contains one enantiomer of the acylated amine and the other enantiomer of the unreacted amine.
-
These two compounds have different chemical properties and can be readily separated by standard silica gel column chromatography.
-
-
Deacylation (if required):
-
If the free amine of the acylated enantiomer is desired, the acyl group can be removed by hydrolysis (e.g., with a mild acid or base), followed by extraction.
-
Workflow Diagram:
Caption: Workflow for enzymatic kinetic resolution of a bicyclic amine.
Method 3: Preparative Chiral HPLC
Preparative chiral HPLC is a powerful, albeit often more expensive, method for obtaining both enantiomers in high purity. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[12]
Causality in Experimental Design:
The choice of the chiral stationary phase is the most critical factor. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Daicel Chiralcel® and Chiralpak® series), are widely used and effective for a broad range of compounds, including bicyclic amines.[13][14] The mobile phase, typically a mixture of an alcohol (like ethanol or isopropanol) and a non-polar solvent (like hexane), is optimized to achieve baseline separation (resolution > 1.5) with a reasonable retention time. Small amounts of an amine additive (e.g., diethylamine) are often included in the mobile phase to improve peak shape and prevent tailing of basic analytes.
Experimental Protocol: Chiral Separation of a 3-Azabicyclo[3.1.0]hexane Derivative
This is a general protocol that requires optimization for each specific derivative.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative chiral column (e.g., Daicel ChiralPak AD-H or ChiralCel OD-H)
-
Racemic 3-azabicyclo[3.1.0]hexane derivative
-
HPLC-grade solvents (e.g., hexane, ethanol, isopropanol)
-
Amine additive (e.g., diethylamine, DEA)
-
Sample vials and collection tubes/flasks
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the racemic mixture in the mobile phase.
-
Using an analytical-scale chiral column of the same phase as the intended preparative column, screen different mobile phase compositions (e.g., varying ratios of hexane/ethanol) to find the optimal conditions for separation.
-
Optimize the flow rate and temperature to achieve the best resolution and peak shape.
-
-
Preparative Run Setup:
-
Equilibrate the preparative chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Prepare a concentrated solution of the racemic mixture in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Monitor the separation using the UV detector.
-
Collect the fractions corresponding to the two separated enantiomer peaks in separate containers.
-
-
Post-Run Processing:
-
Combine the fractions for each enantiomer.
-
Remove the solvent from the collected fractions using a rotary evaporator to yield the separated, enantiomerically pure compounds.
-
-
Purity Analysis:
-
Analyze the purity and enantiomeric excess of the collected fractions using analytical chiral HPLC.
-
Data Presentation: Example Chiral HPLC Conditions
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Additive | Flow Rate | Typical Outcome |
| General 3-Azabicyclo[3.1.0]hexane Derivatives | Daicel ChiralPak AD-H (5 µm) | Hexane/Ethanol (e.g., 90:10 v/v) | 0.1% Diethylamine | 1.0 mL/min (analytical) | Baseline separation of enantiomers |
| General 3-Azabicyclo[3.1.0]hexane Derivatives | Daicel ChiralCel OD-H (5-10 µm) | Hexane/Isopropanol (e.g., 80:20 v/v) | 0.1% Diethylamine | 1.0 mL/min (analytical) | Good resolution |
| Orexin Receptor Antagonists | Regis Whelk-O1(R,R) (10 µm) | Isocratic mixture of EtOH and Hexane | Amine (e.g., NEt₃) | 0.8-150 mL/min (prep) | High enantiomeric enrichment |
Note: The conditions provided are illustrative and will require optimization for specific molecules.[13][14]
Workflow Diagram:
Caption: Workflow for chiral resolution by preparative HPLC.
Conclusion and Method Selection
The choice of chiral resolution method for 3-azabicyclo[3.1.0]hexane derivatives depends on the scale of the separation, the available resources, and the specific properties of the molecule.
-
Diastereomeric salt crystallization is often the method of choice for large-scale industrial synthesis due to its low cost and high throughput.
-
Enzymatic kinetic resolution offers excellent enantioselectivity under mild conditions and is a valuable tool for producing both enantiomers, provided the resulting acylated product can be easily deprotected.
-
Preparative chiral HPLC provides a direct and often rapid route to obtaining highly pure enantiomers, making it ideal for research and development stages where smaller quantities of material are required.
A thorough screening of resolving agents, enzymes, or chiral columns is often necessary to identify the optimal conditions for a given 3-azabicyclo[3.1.0]hexane derivative. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully navigate the critical task of chiral resolution for this important class of molecules.
References
- Google Patents. (2007). EP2079690B1 - 3-aza-bicyclo[3.1.
- Google Patents. (2011). CN101384551B - Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compound and its enantiomeric salts.
- Google Patents. (2007). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
RSC Publishing. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. [Link]
-
Beilstein Journals. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
-
ResearchGate. (2020). Enantioselective One‐pot Synthesis of 3‐Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization. [Link]
-
ACS Publications. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. [Link]
-
ScienceDirect. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. [Link]
- Google Patents. (2012). EP2079690B1 - 3-aza-bicyclo[3.1.
-
Figshare. (2016). Synthesis of All Four Stereoisomers of 3‑(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
- Google Patents. (2009). US20090240063A1 - Process For The Preparation Of 6,6-Dimethyl-3-Azabicyclo-[3.1.0]-Hexane Compounds....
-
WIPO Patentscope. (2007). WO/2007/075790 PROCESS FOR THE PREPARATION OF 6, 6-DIMETHYL-3-AZABICYCLO-[3.1.0]-HEXANE COMPOUNDS AND ENANTIOMERIC SALTS THEREOF. [Link]
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ACS Publications. (2014). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. [Link]
- Google Patents. (2014). EP2070922B1 - Azabicyclo(3.1.0)
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
ResearchGate. (2016). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
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Study.com. (n.d.). How to figure out which diastereomeric salt will crystallize in resolution experiment?. [Link]
-
PubMed. (1998). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. [Link]
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ResearchGate. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. [Link]
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Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]
-
PubMed. (2006). Chiral CE separation of dopamine-derived neurotoxins. [Link]
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chemeurope.com. (n.d.). Chiral resolution. [Link]
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Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
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PubMed Central (PMC). (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]
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Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
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PubMed Central (PMC). (2023). Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities. [Link]
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PubMed. (1993). Isomeric selectivity at dopamine D3 receptors. [Link]
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ResearchGate. (2011). Chemoenzymatic Synthesis and Evaluation of 3-Azabicyclo[3.2.0]heptane Derivatives as Dopaminergic Ligands. [Link]
- Google Patents. (2013). WO2013007371A2 - Kinetic resolution of chiral amines.
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Wiley Online Library. (2007). Chiral Drug Separation. [Link]
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Studia UBB Chemia. (2019). CONTINUOUS-FLOW ENZYMATIC KINETIC RESOLUTION MEDIATED BY A LIPASE NANOBIOCONJUGATE. [Link]
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ResearchGate. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. [Link]
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CORE. (2020). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
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Sci-Hub. (n.d.). 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of.... [Link]
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PubMed. (2010). Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses. [Link]
-
ACS Publications. (2017). Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. [Link]
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TU Delft Research Portal. (2016). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]
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European Patent Office. (2012). EP 2 079 690 B1 - 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES. [Link]
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Wiley-VCH. (n.d.). α-acetyl β-ketoesters 271 (1S,3R)-3-acetoxy-1-cyclohexanol 187 (R). [Link]
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PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]
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Application Notes and Protocols: Strategic Coupling of exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride for Pharmaceutical Scaffolds
Introduction: The Privileged 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted, bicyclic motif that has garnered significant attention in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for appended functional groups, which can lead to enhanced binding affinity and selectivity for a variety of biological targets. This "privileged scaffold" is a key component in the development of novel therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, opioid receptor modulators, and dopamine D3 receptor antagonists. The exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride is a versatile building block for accessing derivatives with this valuable core structure.
This application note provides a detailed experimental protocol for the N-arylation of this compound via a palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, in-process controls, and expected outcomes are discussed to ensure scientific integrity and reproducibility.
Core Concepts: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide or pseudohalide. This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods for the synthesis of arylamines.
The catalytic cycle, in brief, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amide complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand and base is critical for the success of the reaction, influencing catalyst stability, reactivity, and the overall reaction rate.
Experimental Workflow Overview
The coupling of this compound with an aryl halide can be conceptualized in the following workflow. Due to the presence of the hydrochloride salt and a free hydroxyl group, a strategic approach involving in-situ neutralization and potential protection/deprotection steps is often necessary. For the purpose of this protocol, we will focus on a direct coupling method with in-situ neutralization.
Topic: A Multi-faceted Approach to the Purity Assessment of exo-3-Azabicyclo[3.1.0]hexan-6-ol
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for a Privileged Scaffold
The exo-3-Azabicyclo[3.1.0]hexan-6-ol moiety is a rigid, bicyclic scaffold of significant interest in medicinal chemistry.[1] Its constrained three-dimensional structure is a valuable building block, enabling the precise spatial arrangement of functional groups for targeted therapeutic agents.[1] As this molecule, with the CAS number 862713-83-5, is often a critical starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), ensuring its purity is not merely a matter of quality control but a foundational requirement for drug safety, efficacy, and regulatory compliance.[2][3]
The presence of seemingly minor impurities, including stereoisomers (endo-isomer, enantiomer), residual starting materials, or degradation products, can have profound and often unpredictable impacts on the biological activity and toxicity of the final drug product.[4] Therefore, a robust, multi-technique (orthogonal) analytical strategy is essential to provide a comprehensive and trustworthy purity profile.
This guide details a suite of validated analytical techniques and protocols designed to meticulously assess the chemical and chiral purity of exo-3-Azabicyclo[3.1.0]hexan-6-ol, ensuring it meets the stringent standards required for pharmaceutical development.[5][6]
The Orthogonal Analytical Workflow: A Strategy of Cross-Validation
No single analytical technique can fully characterize the purity of a complex molecule. An orthogonal approach, which employs multiple methods based on different chemical and physical principles, is the cornerstone of a reliable purity assessment. This strategy ensures that impurities not detected by one method are captured by another, providing a holistic and self-validating purity profile.
Sources
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- 6. ijrrjournal.com [ijrrjournal.com]
Application Notes & Protocols: The Strategic Use of exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride in Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality in Fragment Screening
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for drug development.[1][2] By screening small, low-molecular-weight compounds (typically <300 Da), FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] A key principle of successful FBDD is the concept of ligand efficiency (LE), which normalizes binding affinity for the size of the molecule. High-quality fragments exhibit strong binding interactions relative to their small size, providing a more potent and property-focused vector for optimization.[3]
In recent years, a significant trend in fragment library design has been the move away from flat, aromatic compounds towards more three-dimensional, C(sp³)-rich scaffolds.[4] These rigid, bicyclic, or spirocyclic fragments offer several distinct advantages:
-
Reduced Entropic Penalty: The conformational rigidity of these scaffolds means less entropy is lost upon binding to a protein target, which can lead to more favorable binding affinities.[5]
-
Novel Vector Exploration: They present unique exit vectors for chemical elaboration, allowing medicinal chemists to probe previously unexplored regions of a protein's binding site.
-
Improved Physicochemical Properties: Incorporating saturated heterocycles can lead to improved solubility, metabolic stability, and overall "drug-like" properties in later-stage compounds.[6]
This guide focuses on one such exemplary fragment: exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride . Its rigid, bicyclic structure makes it an excellent tool for probing protein binding sites and serves as a valuable starting point for developing potent and selective therapeutics.[7] The 3-azabicyclo[3.1.0]hexane core is a "privileged scaffold," found in numerous bioactive compounds and approved drugs, underscoring its utility in medicinal chemistry.[8]
The Fragment: this compound
This compound is a small, rigid molecule featuring a fused cyclopropane and pyrrolidine ring system. The exo configuration and the presence of hydroxyl and secondary amine functionalities provide defined hydrogen bond donor and acceptor points, while the bicyclic core presents a unique three-dimensional shape for probing pockets on a protein surface.
| Physicochemical Properties | |
| CAS Number | 1523542-00-8[2] |
| Molecular Formula | C₅H₁₀ClNO[2] |
| Molecular Weight | 135.59 g/mol [2] |
| Key Features | Rigid bicyclic core, Defined H-bond donors/acceptors, High sp³ character |
The value of the 3-azabicyclo[3.1.0]hexane scaffold is exemplified by its incorporation into advanced antiviral agents. For instance, a derivative, (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, serves as a key chiral fragment in the structure of Boceprevir, an HCV protease inhibitor, and has been instrumental in the development of inhibitors for the SARS-CoV-2 main protease.[8] In these applications, the rigid scaffold acts as a conformational restraint, locking the molecule into a bioactive conformation.
FBDD Workflow Using a 3D Fragment
The successful application of a fragment like this compound requires a robust screening and validation workflow. The low binding affinities typical of fragments necessitate highly sensitive biophysical techniques.[3]
Caption: FBDD workflow from library screening to lead optimization.
Protocols for Fragment Screening
The following sections provide detailed, step-by-step methodologies for screening this compound against a protein target of interest.
Protocol 1: NMR-Based Fragment Screening (Ligand-Observed)
Nuclear Magnetic Resonance (NMR) is a powerful tool in FBDD, capable of reliably detecting weak binding events. Ligand-observed experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for primary screening.
Causality: This method relies on the transfer of magnetization from a saturated protein to a binding ligand. Only molecules that are in close proximity to the protein (i.e., binding) will receive this magnetization and show a signal in the difference spectrum. This makes the technique highly reliable for identifying true binders.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein target (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pD 7.4) containing 99.9% D₂O.
-
Prepare a 100 mM stock solution of this compound in D₂O.
-
Create the final NMR sample by adding the fragment to the protein solution to a final concentration of 1 mM. Include a non-binding reference compound if desired.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum to confirm the presence and integrity of the fragment.
-
Set up the STD NMR experiment. Key parameters include:
-
On-resonance saturation: Set to a frequency where only protein resonances are present (e.g., 0.5 ppm).
-
Off-resonance saturation: Set to a frequency far from any protein or ligand signals (e.g., -30 ppm).
-
Saturation time: Typically 1-2 seconds. This is the duration of the selective irradiation.
-
-
Acquire both on-resonance and off-resonance spectra.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Calculate the difference spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Signals present in the difference spectrum belong to the fragment and indicate binding. The intensity of the STD effect is proportional to the binding affinity.
-
Caption: Workflow for Ligand-Observed NMR Fragment Screening.
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free biophysical technique that measures changes in mass on a sensor surface in real-time, making it ideal for detecting fragment binding.[8]
Causality: The protein target is immobilized on a sensor chip. When a fragment in solution flows over the surface and binds, it increases the mass on the surface, causing a change in the refractive index, which is detected as a response unit (RU). This response is directly proportional to the amount of bound fragment.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the surface using a mixture of EDC/NHS.
-
Immobilize the protein target to a desired density (e.g., 5000-10000 RU) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM Acetate, pH 4.5).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO) at a high concentration (e.g., 200 µM).
-
Inject the fragment solution over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response in real-time. A typical injection would consist of a 60s association phase followed by a 120s dissociation phase.
-
Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Double-reference subtract the data by subtracting the reference flow cell signal from the active cell signal, and then subtracting a buffer-only (blank) injection.
-
Analyze the resulting sensorgrams. A binding event is characterized by a concentration-dependent increase in signal during the association phase.
-
For hits, perform a full dose-response analysis to determine the equilibrium dissociation constant (Kᴅ).
-
| Parameter | Typical Value | Rationale |
| Analyte Concentration | 100-500 µM | Fragments have low affinity and require high concentrations for detection. |
| DMSO Concentration | 1-5% | Must be precisely matched between sample and running buffer to avoid bulk refractive index artifacts.[8] |
| Flow Rate | 30 µL/min | Balances throughput with minimizing mass transport limitation effects. |
| Association Time | 60-120 s | Should be sufficient to approach equilibrium for weak binders. |
Protocol 3: X-ray Crystallography for Hit Validation
X-ray crystallography provides the ultimate validation of a fragment hit by revealing the precise binding mode at atomic resolution.[7] This structural information is critical for the subsequent hit-to-lead optimization phase.
Causality: A crystal of the target protein is soaked in a solution containing the fragment. The fragment diffuses into the crystal lattice and, if it binds, will occupy a specific site on the protein. X-ray diffraction of this co-crystal allows for the calculation of an electron density map, into which the fragment and protein structures can be built.
Step-by-Step Methodology:
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein that diffract to a high resolution (<2.5 Å). This is a prerequisite for successful fragment screening.
-
Transfer a crystal into a cryoprotectant solution.
-
-
Fragment Soaking:
-
Prepare a soaking solution by adding this compound to the cryoprotectant solution at a high concentration (e.g., 25-100 mM).
-
Place the protein crystal into a drop of the soaking solution and allow it to incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.
-
Carefully examine the resulting difference electron density maps (Fo-Fc) for unmodeled density corresponding to the bound fragment.
-
If clear density is present, model the fragment into the density and refine the structure.
-
Conclusion and Future Directions
This compound represents an ideal candidate for inclusion in modern fragment libraries. Its rigid, three-dimensional nature provides a unique starting point for tackling challenging drug targets, including those with shallow binding pockets or allosteric sites. The protocols outlined in this guide provide a robust framework for researchers to screen this fragment and others like it, leveraging the strengths of NMR, SPR, and X-ray crystallography to identify and validate high-quality hits. The structural insights gained from these validated hits are the cornerstone of a successful structure-based drug design campaign, paving the way for the development of novel and effective therapeutics.
References
-
Douangamath, A., et al. (2020). Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. Nature Communications, 11(1), 5047. [Link]
- Bon, R. S., & Waldmann, H. (2010). Saturated heterocycles with applications in medicinal chemistry. Bioorganic & Medicinal Chemistry, 18(23), 8265-8277.
- Renaudet, O., et al. (2008). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 46-50.
- Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413.
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
- Spring, D. R., et al. (2020). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. Chemical Science, 11(23), 5963-5968.
- Baskakov, D. V., et al. (2018). Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. RSC Advances, 8(39), 21857-21873.
- Rajana, N., et al. (2019). Absolute Configuration of Boceprevir Chiral fragment-B by Chiral Chromatographic, Spectroscopic, Thermal and Crystallization Techniques. Asian Journal of Research in Chemistry, 12(4), 205-210.
-
o2h discovery. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]
- Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011-1020.
-
CP Lab Chemicals. (n.d.). This compound, min 97%, 100 mg. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Erlanson, D. A. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]
- Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. X-ray crystallographic characterization of the SARS-CoV-2 main protease polyprotein cleavage sites essential for viral processing and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. mdpi.com [mdpi.com]
- 7. US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
"common side reactions in 3-azabicyclo[3.1.0]hexane synthesis"
###_ _ _
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. This bicyclic scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including opioid receptor antagonists and histone deacetylase inhibitors.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable in drug design.
However, the construction of this strained ring system is not without its challenges. This guide is designed to provide researchers, medicinal chemists, and process development professionals with practical, field-tested insights into troubleshooting common side reactions encountered during its synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these issues, providing you with the knowledge to not only solve current problems but also to proactively design more robust synthetic routes.
Overview of Common Synthetic Strategies
The synthesis of the 3-azabicyclo[3.1.0]hexane core generally relies on two primary strategies:
-
Intramolecular Cyclopropanation: Formation of the cyclopropane ring from a pre-existing pyrrolidine or pyrroline precursor. This is commonly achieved via Simmons-Smith type reactions or transition-metal-catalyzed carbene insertions.[3][4]
-
Intramolecular Cyclization/Annulation: Formation of the pyrrolidine ring onto a cyclopropane-containing fragment or through a concerted cycloaddition process.[1][5]
Each approach has its own set of potential pitfalls. This guide will address the most prevalent issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Issues in Intramolecular Cyclopropanation Routes
This section focuses on methods where a pyrrolidine or pyrroline derivative is converted into the final bicyclic product, a common and powerful strategy.
Question 1: My Simmons-Smith cyclopropanation of an N-protected 2,3-dehydropyrrolidine is low-yielding, and I'm isolating a complex mixture of byproducts. What's going wrong?
Answer: This is a frequent issue stemming from the electrophilic nature of the zinc carbenoid (ICH₂ZnI) and the multiple reactive sites in the substrate.[6] Several side reactions are likely occurring.
Common Side Reactions & Mechanisms:
-
A. Methylation of Heteroatoms: The Simmons-Smith reagent is not only a carbenoid source but can also act as a methylating agent, especially with prolonged reaction times or excess reagent.[3] If your N-protecting group or other functional groups contain susceptible heteroatoms (e.g., alcohols, thiols), you may observe methylation.
-
B. Reaction with Carbonyls: If your substrate contains ester or amide functionalities, the organozinc reagent can react with the carbonyl group, leading to decomposition or undesired additions.
-
C. Formation of Sulfur Ylides: In substrates containing thioethers, the reagent can form a sulfur ylide, which may undergo a[5][7]-sigmatropic rearrangement instead of the desired cyclopropanation.[3]
-
D. Reagent Decomposition: The Simmons-Smith reagent is sensitive to moisture and acidic protons. Inadequate drying of solvents and reagents or the presence of acidic functional groups (like a free N-H) can quench the reagent, reducing its effective concentration and leading to incomplete conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Simmons-Smith reactions.
Recommended Protocol (Furukawa Modification): The Furukawa modification (using diethylzinc, Et₂Zn) is often higher-yielding and more reproducible than the traditional zinc-copper couple.[3]
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-protected 2,3-dehydropyrrolidine substrate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.1 M).
-
Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (1.5 eq, 1.0 M solution in hexanes) dropwise.
-
Carbenoid Formation: Add diiodomethane (1.5 eq) dropwise to the solution at 0 °C. The solution may become cloudy.
-
Reaction: Allow the mixture to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Dilute with dichloromethane (DCM), separate the layers, and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel chromatography.
Question 2: My rhodium-catalyzed intramolecular cyclopropanation of an allylic diazoacetamide gives a significant amount of a C-H insertion byproduct. How can I favor cyclopropanation?
Answer: This is a classic competition between two possible pathways for the intermediate rhodium carbene. The outcome is highly dependent on the catalyst, solvent, and substrate structure.[4]
Mechanism of Competing Pathways:
The rhodium catalyst reacts with the diazo compound to form a highly reactive metal carbene.[4] This intermediate can then react via two main pathways:
-
Desired Cyclopropanation: The carbene adds across the intramolecular alkene to form the cyclopropane ring.
-
Side Reaction (C-H Insertion): The carbene inserts into a nearby C-H bond, often at the carbon adjacent to the nitrogen, to form a five-membered lactam (a pyrrolizidinone).
Caption: Competing pathways in Rh-catalyzed reactions.
Factors Influencing Selectivity:
| Factor | Favors Cyclopropanation | Favors C-H Insertion | Rationale |
| Catalyst | Rh₂(esp)₂, Rh₂(OAc)₄ | More electron-deficient Rh catalysts | More electrophilic carbenes are more reactive and less selective, often favoring the kinetically faster C-H insertion. Rh₂(esp)₂ is sterically bulky, disfavoring the C-H insertion transition state. |
| Solvent | Non-polar (e.g., Hexane, Toluene) | Polar, coordinating (e.g., DCM, MeCN) | Polar solvents can stabilize the charge separation in the C-H insertion transition state. |
| Diazo Substrate | Electron-withdrawing group (e.g., -CO₂Et) on diazo carbon | Electron-donating group on diazo carbon | EWGs stabilize the carbene, making it more selective for the electronically favorable alkene addition. |
Troubleshooting & Optimization:
-
Change the Catalyst: This is the most impactful variable. Switching from the common dirhodium tetraacetate (Rh₂(OAc)₄) to a more sterically demanding catalyst like dirhodium(II) bis(N-dodecylbenzenesulfonyl)prolinate or Rh₂(esp)₂ can dramatically suppress C-H insertion.
-
Solvent Screen: Perform the reaction in a non-polar solvent like hexane or toluene. Avoid chlorinated solvents if C-H insertion is a major issue.
-
Slow Addition: Add the diazo compound slowly via syringe pump to the heated catalyst solution. This maintains a low concentration of the diazo compound and the reactive carbene, minimizing side reactions.
Section 2: Issues in Cycloaddition & Annulation Routes
Question 3: I am attempting a [3+2] cycloaddition between an azomethine ylide and a cyclopropene derivative, but the yields are poor and I see evidence of ylide decomposition. What can I do?
Answer: Azomethine ylides, especially those generated in situ, can be unstable and prone to side reactions if not trapped efficiently by the dipolarophile (your cyclopropene).[1][5]
Common Side Reactions & Mechanisms:
-
A. Ylide Isomerization/Protonation: The ylide can tautomerize or be protonated by trace protic sources (e.g., solvent impurities, water), rendering it inactive for cycloaddition.[5] This is particularly problematic in protic solvents like methanol.
-
B. Ylide Dimerization: In the absence of an efficient trapping agent, the ylide can dimerize, leading to complex byproducts.
-
C. Thermal Decomposition: The conditions used to generate the ylide (e.g., heat for decarboxylation of an amino acid) can also lead to its decomposition if the reaction is run for too long or at too high a temperature.
Troubleshooting & Optimization:
-
Solvent Choice is Critical: Aprotic solvents are strongly preferred. High-boiling point, aprotic solvents like 1,4-dioxane, acetonitrile (MeCN), or dimethylformamide (DMF) often give the best results by promoting the cycloaddition while minimizing protonation side reactions.[1][5]
-
Temperature Control: Optimize the reaction temperature. It should be high enough to generate the ylide at a reasonable rate but not so high that it causes rapid decomposition. A screen from 60 °C to 110 °C is often a good starting point.
-
Reagent Stoichiometry: Ensure the cyclopropene dipolarophile is present in a slight excess (e.g., 1.1-1.2 equivalents) to efficiently trap the ylide as it is formed.
-
Method of Ylide Generation: If generating the ylide from an amino acid and a carbonyl compound, ensure both starting materials are pure and the removal of water (e.g., with a Dean-Stark trap) is efficient.
References
- Synthesis of 3-Azabicyclo[3.1.
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journal of Organic Chemistry.
- Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (n.d.). RSC Publishing.
- Simmons–Smith reaction. (n.d.). Wikipedia.
- Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal.
- Metal-catalyzed cyclopropan
- Simmons‐Smith Cyclopropanation Reaction. (2025).
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). PMC - NIH.
- Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (n.d.). NIH.
- Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. (n.d.).
Sources
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Polar 3-Azabicyclo[3.1.0]hexane Derivatives
Welcome to the technical support guide for navigating the complex purification challenges associated with polar 3-azabicyclo[3.1.0]hexane derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating these valuable, yet often troublesome, compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and adapt these methods to your specific molecule.
The unique strained bicyclic structure and the presence of a basic nitrogen atom confer high polarity and aqueous solubility to the 3-azabicyclo[3.1.0]hexane scaffold. While beneficial for pharmacokinetic properties, these characteristics create significant hurdles for standard purification methodologies. This guide provides solutions to common problems in a question-and-answer format.
Frequently Asked Questions & Troubleshooting
Category 1: Column Chromatography Issues
Question 1: My compound is streaking severely on my silica gel TLC plate and won't elute from my column. What's causing this and how do I fix it?
Answer: This is the most common issue and is fundamentally an acid-base problem. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic 3-azabicyclo[3.1.0]hexane derivative is protonated by these silanols, leading to strong, often irreversible, binding. This ionic interaction causes the severe streaking (tailing) you observe on TLC and results in poor or no recovery from a silica gel column.
Troubleshooting Steps:
-
Neutralize the Stationary Phase: The most direct solution is to suppress the acidic nature of the silica. This is typically done by adding a small amount of a basic modifier to your eluent system.
-
Recommended Modifier: Start by adding 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol/TEA 90:10:1). The amine modifier competes with your product for binding to the acidic silanol sites, allowing your compound to elute properly.
-
-
Switch to a Less Acidic Stationary Phase: If basic modifiers are not sufficient or if your compound is sensitive to bases, consider an alternative stationary phase.
-
Basic Alumina (Al₂O₃): Alumina is basic and is an excellent alternative for the purification of basic compounds. However, be aware that highly activated alumina can sometimes catalyze reactions. Deactivating it with water (e.g., Brockmann Grade III or IV) is often a good practice.
-
Treated Silica: Commercially available "base-deactivated" silica gel can also be an option.
-
Workflow: Troubleshooting Amine Tailing on Silica
Caption: Workflow for purification by acid-base extraction.
Question 4: What about ion-exchange chromatography? Is it a good option?
Answer: Yes, ion-exchange chromatography (IEX) is an excellent, though often underutilized, technique for purifying ionizable compounds like amines. It separates molecules based on their net charge.
-
Method: You would use a strong cation-exchange (SCX) resin. These resins contain negatively charged functional groups (like sulfonic acid) that will bind your positively charged (protonated) amine.
-
Protocol:
-
Loading: Dissolve your crude mixture in a low-ionic-strength acidic solution (e.g., 5% acetic acid in water) and load it onto a pre-equilibrated SCX column. Your protonated amine will bind to the resin, while neutral and anionic impurities will wash through.
-
Washing: Wash the column with a non-basic organic solvent (like methanol) to remove any non-specifically bound organic impurities.
-
Elution: Elute your pure compound by washing the column with a basic solution (e.g., 2M ammonia in methanol). The ammonia neutralizes your amine, releasing it from the resin.
-
Final Step: Evaporate the solvent to obtain your pure, freebase product.
-
IEX is particularly powerful for removing non-basic impurities and can be performed in a simple cartridge format for rapid purification.
Protocols
Protocol 1: General Procedure for Basic Alumina Flash Chromatography
-
Slurry Preparation: In a beaker, add the required amount of activated basic alumina (Brockmann I) to your starting eluent (e.g., 100% Ethyl Acetate or 98:2 EtOAc:MeOH). Stir gently to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column. Allow the solvent to drain until it is level with the top of the alumina bed. Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel or alumina, dry it completely, and carefully add the resulting powder to the top of your column bed.
-
Elution: Begin elution with your starting solvent system, collecting fractions.
-
Gradient (if needed): Gradually increase the polarity by slowly increasing the percentage of methanol. A typical gradient might be from 2% MeOH in EtOAc to 10% MeOH in EtOAc.
-
Analysis: Analyze the collected fractions by TLC (using a basic modifier like TEA in the TLC eluent) or LC-MS to identify the fractions containing your pure product.
References
-
K., K., & M., V. (2018). Flash Purification of Basic Compounds. Teledyne ISCO. [Link]
-
Stahl, E. (1969). Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag. [Link]
-
LoBrutto, R., & Jones, A. (2011). The Role of the Mobile Phase in Normal-Phase Chromatography. In HPLC for Pharmaceutical Scientists. Wiley. [Link]
-
Jandera, P. (2017). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Journal of Chromatography A, 1528, 17-38. [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]
-
GE Healthcare. (2010). Ion Exchange Chromatography: Principles and Methods. GE Healthcare Life Sciences. [Link]
Technical Support Center: Optimizing Catalyst Loading for Rhodium-Catalyzed Cyclopropanation
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in rhodium-catalyzed cyclopropanation. Our objective is to provide a comprehensive, experience-driven resource for troubleshooting and optimizing catalyst loading—a critical parameter for reaction efficiency, cost-effectiveness, and product purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Section 1: Fundamentals of Catalyst Loading & The Catalytic Cycle
Q1: What is a typical catalyst loading for rhodium-catalyzed cyclopropanation, and why is its optimization so critical?
A typical catalyst loading for rhodium-catalyzed cyclopropanation reactions ranges from 0.5 to 5 mol%.[1] However, with highly active catalysts and optimized conditions, this can be reduced significantly, sometimes to as low as 0.001 mol%.[2][3]
Optimization of catalyst loading is paramount for several reasons:
-
Economic Viability: Rhodium is a precious metal, and minimizing the amount used directly reduces the cost of synthesis, a crucial factor in both academic research and industrial-scale drug development.
-
Product Purity: Reducing the catalyst loading minimizes the concentration of residual rhodium in the final product. This is especially critical in pharmaceutical applications where heavy metal contamination is strictly regulated.
-
Reaction Efficiency: While it may seem counterintuitive, simply increasing the catalyst loading does not always lead to a better outcome. High local concentrations of the active catalyst can sometimes promote side reactions, such as the dimerization of the diazo compound, leading to lower yields of the desired cyclopropane.[1]
-
Process Understanding: A well-defined optimal catalyst loading is indicative of a robust and well-understood reaction, which is essential for reproducibility and scalability.
Q2: How does the underlying catalytic mechanism influence the required catalyst loading?
The efficiency of the catalytic cycle is the primary determinant of how low the catalyst loading can be pushed. The generally accepted mechanism for rhodium(II)-catalyzed cyclopropanation proceeds through the formation of a rhodium-carbene intermediate.[4]
The catalytic cycle can be visualized as follows:
Caption: The catalytic cycle for rhodium-catalyzed cyclopropanation.
The number of times this cycle can repeat before the catalyst becomes inactive is known as the Turnover Number (TON). The rate at which it cycles is the Turnover Frequency (TOF). A low catalyst loading is only feasible if the catalyst has a high TON and TOF. Factors that interrupt this cycle, such as catalyst deactivation or competing side reactions, will necessitate a higher catalyst loading to achieve full conversion of the starting material.
Section 2: Troubleshooting Low Yield and Incomplete Conversion
Q3: My reaction has stalled with significant starting material remaining. Should I just add more catalyst?
While insufficient catalyst loading can cause a reaction to stall, it is often a symptom of an underlying issue. Before simply adding more catalyst, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion in cyclopropanation.
Key points to address:
-
Diazo Compound Stability and Purity: Diazo compounds can decompose, especially in the presence of acidic impurities.[1] This decomposition pathway competes with the desired catalytic cycle. Ensure your diazo compound is pure and freshly prepared or properly stored.
-
Slow Addition: The concentration of the diazo compound in the reaction mixture should be kept low to prevent side reactions like dimerization. The most reliable method to achieve this is slow addition of a solution of the diazo compound to the reaction mixture containing the alkene and catalyst, typically over several hours using a syringe pump.[1]
-
Catalyst Deactivation: Many rhodium catalysts are sensitive to air and moisture.[1] Furthermore, certain functional groups, particularly thiols, can act as strong ligands for the rhodium center, forming inactive complexes and effectively poisoning the catalyst.[5] Ensure your reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Q4: I've confirmed my reagents are pure and my technique is correct, but the reaction is still inefficient. How does catalyst choice impact the required loading?
The structure of the dirhodium(II) catalyst, specifically the ligands bridging the two rhodium atoms, has a profound impact on its reactivity and stability.
| Catalyst Type | Typical Loading (mol%) | Characteristics & Considerations |
| Dirhodium(II) tetraacetate (Rh₂(OAc)₄) | 1.0 - 5.0 | A common, robust, and relatively inexpensive catalyst. It is a good starting point for optimization but may not be active enough for challenging substrates or very low loadings.[1] |
| Dirhodium(II) tetrapivalate (Rh₂(OPiv)₄) | 0.5 - 2.0 | The bulkier pivalate ligands can sometimes increase selectivity and stability compared to acetate, potentially allowing for slightly lower loadings.[6] |
| Chiral Carboxylates (e.g., Davies' catalysts like Rh₂(S-DOSP)₄, Rh₂(p-Ph-TPCP)₄) | 0.1 - 1.0(can be <<0.1) | Designed for enantioselective synthesis. These catalysts are often more reactive and can operate at significantly lower loadings. Rh₂(p-Ph-TPCP)₄, for example, has been shown to be effective at 0.001 mol% for certain substrates.[2][7] |
| Dirhodium(II) tetrakis(esp) (Rh₂(esp)₂) | 0.5 - 5.0 | The esp (α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate) ligand creates a more sterically demanding environment, which can be highly effective for specific transformations, such as with diazomalonates or for suppressing side reactions like β-hydride elimination.[6][8] |
If you are experiencing low reactivity with a standard catalyst like Rh₂(OAc)₄, switching to a more electron-donating or sterically demanding ligand system may improve the catalytic efficiency and allow for lower effective loadings.[9] For enantioselective reactions, screening a panel of chiral catalysts is often necessary to find the optimal match for a given substrate.[7][10]
Section 3: Advanced Optimization for High Turnover
Q5: How can I rationally design an experiment to minimize catalyst loading for a new substrate?
Minimizing catalyst loading requires a systematic approach. The goal is to find the "sweet spot" where the reaction proceeds to completion in a reasonable timeframe without sacrificing yield or selectivity.
A kinetic study is the most rigorous method. In situ monitoring techniques (like ReactIR) can provide detailed information on reaction rates under different conditions.[2][3] However, a practical laboratory approach involves a series of screening experiments:
Experimental Protocol: Catalyst Loading Optimization
-
Setup: In parallel, set up several oven-dried reaction vials under an inert atmosphere (N₂ or Ar).
-
Reagents: To each vial, add your alkene (e.g., 0.5 mmol, 1.0 equiv) and anhydrous solvent (e.g., CH₂Cl₂, 0.1 M).[4] Note: For very low catalyst loadings, switching to a solvent like dimethyl carbonate can significantly improve performance.[2]
-
Catalyst Addition: Add the rhodium catalyst to each vial in decreasing amounts. A good screening range would be:
-
Vial 1: 1.0 mol%
-
Vial 2: 0.5 mol%
-
Vial 3: 0.1 mol%
-
Vial 4: 0.05 mol%
-
Vial 5: 0.01 mol%
-
-
Diazo Addition: Prepare a single stock solution of the diazo compound (e.g., 0.6 mmol, 1.2 equiv) in the same anhydrous solvent. Using a syringe pump, add the diazo solution to all vials simultaneously (if using a multi-port manifold) or sequentially over a set period (e.g., 4 hours).[1]
-
Monitoring: Stir the reactions at a constant temperature (e.g., 25 °C). Monitor the consumption of the starting material in each vial at regular intervals (e.g., every hour) using TLC, GC, or LC-MS.
-
Analysis: Record the time required for complete consumption of the starting material at each catalyst loading. The lowest loading that provides complete conversion in an acceptable timeframe (e.g., < 24 hours) with high yield and selectivity is your optimized loading.
Studies have shown that for highly efficient catalysts, loadings can be pushed as low as 0.001 mol% while maintaining excellent yield and enantioselectivity.[2] This level of efficiency, however, is highly dependent on the specific catalyst-substrate pairing and reaction conditions.
References
-
Metal-catalyzed cyclopropanations. In Wikipedia. Retrieved from [Link]
-
Oonishi, Y., Sato, Y., & coworkers. (n.d.). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters - ACS Publications. Retrieved from [Link]
-
Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. (1992). PubMed. Retrieved from [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (2013). National Institutes of Health (NIH). Retrieved from [Link]
-
Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. (2013). National Institutes of Health (NIH). Retrieved from [Link]
- McKinnon, S., Blackmond, D. G., & Davies, H. M. L. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings.
-
Low Catalyst Loading: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation. (2020). Synfacts. Retrieved from [Link]
-
Rhodium(II)‐Catalyzed Cyclopropanation. (2018). ResearchGate. Retrieved from [Link]
-
Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. (2013). Royal Society of Chemistry. Retrieved from [Link]
-
Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates. (2013). The Davies Group - ScholarBlogs. Retrieved from [Link]
-
Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. (2023). Emory Theses and Dissertations. Retrieved from [Link]
-
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. (2024). ACS Catalysis. Retrieved from [Link]
-
Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Organic Letters Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. (2025). ResearchGate. Retrieved from [Link]
-
Activation of cyclopropanes by transition metals. In Wikipedia. Retrieved from [Link]
-
Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
Rh(III)-Catalyzed Cyclopropanation Initiated by C-H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. (2014). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
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- 5. benchchem.com [benchchem.com]
- 6. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07745E [pubs.rsc.org]
- 7. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 10. 244. Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
Technical Support Center: Controlling Exo/Endo Selectivity in 3-Azabicyclo[3.1.0]hexane Formation
Welcome to the technical support guide for the synthesis of 3-azabicyclo[3.1.0]hexanes, a critical structural motif in pharmaceutical development.[1][2] This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of exo and endo stereoisomers during synthesis. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive laboratory experience to help you navigate the challenges of diastereoselective cyclopropanation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 3-azabicyclo[3.1.0]hexanes, particularly via dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates.
Problem 1: My reaction yields a nearly 1:1 mixture of exo and endo diastereomers. How can I improve selectivity?
Answer: Achieving high diastereoselectivity is primarily dependent on the catalyst system employed. A 1:1 exo/endo ratio is a common outcome when using standard, achiral dirhodium(II) catalysts like rhodium(II) acetate.[1][3][4]
Causality & Solution: The low selectivity of achiral catalysts stems from the similar energy barriers for the two competing transition states (exo and endo). To resolve this, you have two primary strategies:
-
Change the Catalyst: The most effective method is to switch to a chiral, sterically demanding catalyst. Chiral "bowl-shaped" dirhodium catalysts are particularly effective. For instance, catalysts like Rh₂(S-TPPTTL)₄ and its brominated derivative, Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄, have been shown to strongly favor the formation of the thermodynamically less favorable endo isomer.[1][5] These catalysts create a chiral pocket that sterically directs the approach of the olefin to the rhodium carbene, favoring one transition state over the other.
-
Optimize Reaction Temperature: While catalyst choice is paramount, temperature can influence selectivity. For dirhodium(II) carboxylate catalysts like Rh₂(esp)₂, optimizing the temperature can significantly improve yield, although its effect on selectivity may be less pronounced than changing the catalyst ligand.[1][5] Reactions are often run at elevated temperatures (e.g., 70-90 °C) to ensure efficient carbene formation and turnover.[1][5]
Workflow: Catalyst Selection for Stereocontrol
Caption: Catalyst choice is the primary driver for selectivity.
Problem 2: I have a mixture of isomers, but I need a single, pure diastereomer. Is chromatographic separation the only option?
Answer: No, and in many cases, chromatography can be avoided entirely. Recent methodologies allow for the selective isolation of either the exo or endo isomer from a mixture using chemical methods, which are often more scalable and cost-effective.[1][3][5]
Solutions:
-
To Isolate the Exo Isomer:
-
Method: Treat the exo/endo ester mixture with a base such as sodium tert-butoxide. This causes epimerization at the α-carbonyl stereocenter, converting the endo ester to the more thermodynamically stable exo ester.[5] Following epimerization, perform a standard hydrolysis (e.g., with aqueous NaOH) to convert the exo-enriched ester mixture to the corresponding exo-carboxylate salt. The pure exo-acid can then be isolated via aqueous extraction.[1][5] This entire process can be done as a one-pot, telescoped procedure.[1]
-
-
To Isolate the Endo Isomer:
-
Method: This procedure leverages the different hydrolysis rates of the two isomers. Treat an exo/endo mixture (preferably one already enriched in the endo isomer by using a chiral catalyst) with aqueous sodium hydroxide. The exo ester hydrolyzes more rapidly.[6] By carefully controlling the reaction time, you can selectively hydrolyze the exo ester to its carboxylate salt. The unreacted, pure endo ester can then be cleanly separated by extraction.[1][5] If the pure endo-acid is the final target, the separated endo ester can then be subjected to a subsequent hydrolysis step.[1]
-
Data Summary: Catalyst and Post-Reaction Selectivity Control
| Method | Reagents/Catalyst | Starting Material | Outcome | Diastereomeric Ratio (d.r.) | Reference |
| Direct Synthesis | Achiral Rh₂(esp)₂ | N-Boc-2,5-dihydropyrrole | exo/endo mixture | ~1:1 | [1][5] |
| Direct Synthesis | Chiral Rh₂(S-TPPTTL)₄ | N-Boc-2,5-dihydropyrrole | endo-enriched mixture | ~1:5 (exo/endo) | [1][3][4] |
| Post-Reaction Isomerization | 1. NaOtBu (Epimerization)2. NaOH (aq) (Hydrolysis) | ~1:1 exo/endo ester mixture | Pure exo-acid | >30:1 | [3] |
| Post-Reaction Selective Hydrolysis | NaOH (aq) | endo-enriched ester mixture | Pure endo ester | >99:1 | [1][5] |
Problem 3: How do I accurately determine the exo/endo ratio of my product mixture?
Answer: The most reliable and standard method for determining the diastereomeric ratio is proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1][7]
Methodology:
-
Acquire a High-Resolution Spectrum: Obtain a ¹H NMR spectrum of the crude reaction mixture using a high-field instrument (400 MHz or higher is recommended) to achieve good signal dispersion.
-
Identify Diagnostic Peaks: The key is to identify distinct signals corresponding to each diastereomer. Protons on the cyclopropane ring (often H6) and the bridgehead protons (H1 and H5) are particularly sensitive to the stereochemistry and usually appear at different chemical shifts for the exo and endo isomers.[7]
-
Integration: Carefully integrate the area of a well-resolved, non-overlapping peak for the exo isomer and a corresponding peak for the endo isomer. The ratio of these integrals directly corresponds to the molar ratio of the diastereomers in the mixture.
-
Advanced Confirmation (if needed): For complex spectra or definitive structural assignment, 2D NMR techniques like NOESY are invaluable. A Nuclear Overhauser Effect (NOE) can be observed between protons that are close in space. For example, in a norbornene system, an NOE between a substituent's protons and the protons of a nearby bridge can definitively assign the exo or endo configuration.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic factors that dictate exo vs. endo selectivity in these cyclopropanation reactions?
The selectivity is determined by the relative energies of the two transition states leading to the diastereomeric products. This energy difference is governed by steric interactions.[10][11] In dirhodium-catalyzed reactions, the bulky ligands on the catalyst create a chiral environment. The incoming olefin (the dihydropyrrole) will approach the rhodium-carbene intermediate in a way that minimizes steric clash with these ligands. A well-designed chiral catalyst will significantly raise the energy of one approach (e.g., the exo approach) while allowing the other (e.g., the endo approach), leading to high selectivity.[1][5]
Transition State Diagram (Conceptual)
Caption: Steric hindrance in the transition state dictates the product ratio.
Q2: Besides dirhodium catalysis, what other methods exist for synthesizing 3-azabicyclo[3.1.0]hexanes?
While rhodium-catalyzed cyclopropanation is a prominent method, several other strategies have been developed. These include:
-
1,3-Dipolar Cycloaddition: Organocatalytic reactions between in-situ generated azomethine ylides and cyclopropenes can produce spiro[3-azabicyclo[3.1.0]hexanes] with high diastereoselectivity.[12]
-
Photochemical Decomposition: The photodenitrogenation of pyrazoline precursors, formed from a [3+2] cycloaddition, can yield the bicyclic core. This method has been used to synthesize CHF₂-substituted derivatives.[2][13]
-
Titanium-Mediated Reductive Cyclopropanation: Intramolecular reactions of α-(N-allylamino)-substituted amides or nitriles using low-valent titanium reagents can form the 3-azabicyclo[3.1.0]hexane skeleton.[14]
-
Palladium-Catalyzed Cyclopropanation: Maleimides can react with N-tosylhydrazones in the presence of a palladium catalyst to form the bicyclic system.[15]
Q3: Is the exo or endo product typically the most thermodynamically stable?
In many bicyclic systems, the exo isomer is the thermodynamically more stable product due to reduced steric strain.[6][11][16] This is why base-catalyzed epimerization of a mixture of 3-azabicyclo[3.1.0]hexane-6-carboxylates leads to the enrichment of the exo isomer.[5] The reaction equilibrates to favor the lower-energy product. However, under kinetic control, the less stable endo product can be formed preferentially if its activation energy barrier is lower, which is often the case in Diels-Alder reactions and can be engineered in catalytic cyclopropanations with specific chiral catalysts.[1][11]
Experimental Protocols
Protocol 1: General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation
This protocol is adapted from Davies, H. M. L., et al., Org. Lett. 2024.[1][5]
-
Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol%).
-
Reagent Addition: Add N-Boc-2,5-dihydropyrrole (1.2 equivalents) and a suitable solvent (e.g., dimethyl carbonate, DMC).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 90 °C).
-
Slow Addition: Add a solution of ethyl diazoacetate (EDA) (1.0 equivalent) in the same solvent to the reaction mixture via syringe pump over several hours (e.g., 6 hours). A slow addition rate is crucial to keep the concentration of the reactive carbene intermediate low, minimizing side reactions.
-
Reaction Monitoring: After the addition is complete, stir the reaction at the same temperature until the EDA is fully consumed, as monitored by TLC or ¹H NMR of an aliquot.
-
Workup: Cool the reaction to room temperature, concentrate it under reduced pressure, and purify the residue. For analytical purposes, a crude ¹H NMR can be taken to determine the exo/endo ratio. Purification can be achieved by Kugelrohr distillation or silica gel chromatography if necessary.[5]
Protocol 2: One-Pot Epimerization and Hydrolysis to Isolate Pure exo-Acid
This protocol is a conceptualized procedure based on the strategy described by Davies, H. M. L., et al.[1][3][5]
-
Starting Material: Begin with the crude exo/endo ester mixture obtained from Protocol 1. Dissolve it in a suitable anhydrous solvent like THF.
-
Epimerization: Add sodium tert-butoxide (NaOtBu, e.g., 1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by ¹H NMR until the exo/endo ratio equilibrates in favor of the exo isomer.
-
Hydrolysis: Carefully add water and sodium hydroxide (e.g., 3 equivalents) to the reaction mixture. Stir until the hydrolysis of the ester is complete (monitored by TLC).
-
Extraction: Concentrate the mixture to remove the organic solvent. Dilute with water and wash with a nonpolar organic solvent (e.g., ether or CH₂Cl₂) to remove any non-acidic organic impurities.
-
Isolation: Acidify the aqueous layer to a low pH (e.g., pH 2) with cold aqueous HCl. Extract the desired exo-acid product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure exo-acid.
References
-
Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(9), 2832–2836. [Link]
-
Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link]
-
Thieme. (2024). Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates. Synfacts. [Link]
-
SPbU Researchers Portal. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. [Link]
-
Chemical Communications (RSC Publishing). (2011). Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. [Link]
-
International Carbene and Nitrene Consortium. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. [Link]
-
RSC Publishing. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. [Link]
-
Semantic Scholar. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. [Link]
-
MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. [Link]
-
Houk, K. N., et al. (2014). Origins of the Endo and Exo Selectivities in Cyclopropenone, Iminocyclopropene, and Triafulvene Diels-Alder Cycloadditions. The Journal of Organic Chemistry, 79(10), 4356–4363. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1984). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. [Link]
-
ACS Figshare. (2024). Stereoselective Synthesis of Either Exo- or Endo-3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. [Link]
-
ResearchGate. (2019). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. [Link]
-
National Institutes of Health. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. [Link]
-
ResearchGate. (2016). Hyperconjugative, Secondary Orbital, Electrostatic, and Steric Effects on the Reactivities and Endo and Exo Stereoselectivities of Cyclopropene Diels-Alder Reactions. [Link]
- Google Patents. (2007). Antimicrobial [3.1.
-
Wiley Online Library. (2002). 3‐Azabicyclo[3.1.0]hex‐1‐ylamines by Ti‐Mediated Intramolecular Reductive Cyclopropanation of α‐(N‐Allylamino)‐Substituted N,N‐Dialkylcarboxamides and Carbonitriles. [Link]
-
Supporting Information. [Link]
-
Chemistry LibreTexts. (2022). 10.5: Endo and Exo Products. [Link]
-
ResearchGate. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. [Link]
-
Master Organic Chemistry. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? [Link]
-
National Institutes of Health. (2013). A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde. [Link]
-
SFU Summit. (2020). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. [Link]
-
ResearchGate. (2015). New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. [Link]
-
ChemTube3D. (n.d.). Diels-Alder reaction - endo vs exo - transition states. [Link]
Sources
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
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- 7. The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
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Technical Support Center: N-Deprotection of Boc-3-azabicyclo[3.1.0]hexan-6-ol
Welcome to the technical support center for the N-deprotection of Boc-3-azabicyclo[3.1.0]hexan-6-ol. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this key intermediate in their synthetic workflows. The unique strained bicyclic structure of the 3-azabicyclo[3.1.0]hexane core, while a valuable scaffold in medicinal chemistry, can present specific challenges during the removal of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges successfully.
Troubleshooting Guide
Encountering issues during a deprotection reaction can be a significant roadblock. This section is structured to help you diagnose and resolve common problems, from incomplete reactions to unexpected side products.
Visual Troubleshooting Workflow
For a quick overview of the troubleshooting process, please refer to the following workflow diagram.
Caption: A logical workflow for troubleshooting Boc deprotection issues.
Q1: My Boc-deprotection is incomplete, and I still see starting material by TLC/LC-MS. What should I do?
A1: This is a common issue and usually points to one of three things: insufficient acid, insufficient reaction time, or the presence of water.
-
Expertise & Experience: The acid-catalyzed deprotection of a Boc group is a reversible reaction in principle, but is driven to completion by the irreversible loss of CO2 and isobutylene.[3][4] However, the initial protonation of the carbamate is an equilibrium step.[5] If the acid concentration is too low, this equilibrium may not sufficiently favor the protonated species, leading to a sluggish or incomplete reaction.
-
Trustworthiness: Before making any changes, confirm the identity of the remaining starting material by co-spotting with a known standard on a TLC plate or by comparing retention times in LC-MS.
-
Authoritative Grounding & Comprehensive References:
-
Increase Acid Concentration: A common condition for Boc deprotection is a 25-50% solution of trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[5][6] If you are using a lower concentration, consider increasing it.
-
Extend Reaction Time: While many Boc deprotections are complete within 30 minutes to 2 hours at room temperature, some substrates may require longer reaction times.[5] Monitor the reaction progress every hour until no more starting material is observed.
-
Ensure Anhydrous Conditions: The mechanism involves the formation of a carbamic acid intermediate which then decarboxylates.[3][7] Water can interfere with the reaction, so ensure your solvent and reagents are anhydrous.
-
Q2: I am observing unexpected side products in my reaction mixture. What could they be and how can I prevent them?
A2: The formation of side products is often related to the reactivity of the tert-butyl cation generated during the reaction or the stability of the bicyclic ring system under strongly acidic conditions.
-
Expertise & Experience: The tert-butyl cation is a potent electrophile that can alkylate any nucleophilic species present in the reaction mixture.[4][5] While the primary alcohol in your substrate is not highly nucleophilic, other functional groups in more complex molecules could be susceptible. Additionally, the strained 3-azabicyclo[3.1.0]hexane ring system could be prone to acid-catalyzed rearrangement or ring-opening, although this is less common.[8]
-
Trustworthiness: Characterize the side products as best as possible using LC-MS to obtain a molecular weight. This can provide clues as to whether the side product is a result of alkylation (mass of product + 56) or another transformation.
-
Authoritative Grounding & Comprehensive References:
-
Use a Scavenger: To prevent t-butylation, add a scavenger to the reaction mixture to trap the tert-butyl cation.[4] Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).
-
Consider Milder Acidic Conditions: If you suspect the bicyclic ring is not stable to TFA, switch to a milder acid such as 4M HCl in dioxane.[9] This is often sufficient for Boc deprotection but can be less harsh than TFA.
-
Explore Alternative Deprotection Methods: For highly acid-sensitive substrates, non-acidic methods may be necessary.[10] Options include thermal deprotection or using reagents like oxalyl chloride in methanol.[10][11]
-
Q3: The deprotection seems to have worked, but my isolated yield is very low. Where is my product going?
A3: Low isolated yield is frequently a workup and purification issue, stemming from the physical properties of the deprotected product, 3-azabicyclo[3.1.0]hexan-6-ol.
-
Expertise & Experience: The product is a free amine, which is basic and polar. After acid-mediated deprotection, it exists as a salt (e.g., trifluoroacetate or hydrochloride). These salts are often highly soluble in water and can be difficult to extract into organic solvents.[1][12] The free base itself can also have some water solubility.
-
Trustworthiness: Before performing a basic workup, take a small aliquot of the crude reaction mixture after solvent removal, dissolve it in a suitable solvent, and confirm product formation by LC-MS or NMR. This will tell you if the reaction was successful before the workup.
-
Authoritative Grounding & Comprehensive References:
-
Isolate as the Salt: Often, the simplest approach is to remove the excess acid and solvent in vacuo and use the resulting crude salt directly in the next step, assuming the subsequent reaction conditions are compatible.[5][12]
-
Improve Extraction Efficiency: If the free base is required, after neutralizing the reaction with a base (e.g., saturated aq. NaHCO3), saturate the aqueous layer with solid NaCl before extracting. This will decrease the solubility of your product in the aqueous phase. Use a more polar solvent mixture for extraction, such as 9:1 DCM/isopropanol.[1]
-
Ion-Exchange Resin: For a non-aqueous workup, after removing the volatiles, the residue can be dissolved in a solvent like methanol and stirred with a basic ion-exchange resin (e.g., Amberlyst A-21) to scavenge the acid.[12][13] Filtration and evaporation of the solvent will yield the free amine.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of acid-catalyzed Boc deprotection?
A: The deprotection proceeds via a three-step mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[3][5]
-
Fragmentation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This forms a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3][7]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas.[3][5]
Sources
- 1. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | 134575-13-6 | Benchchem [benchchem.com]
- 2. Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. academic.oup.com [academic.oup.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. xray.uky.edu [xray.uky.edu]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Technical Support Center: Managing Diastereoselectivity in Reactions with exo-3-Azabicyclo[3.1.0]hexan-6-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the exo-3-Azabicyclo[3.1.0]hexan-6-ol scaffold. This bicyclic organic molecule, with its constrained framework, is a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its rigid structure allows for precise spatial arrangement of functional groups, a critical aspect in designing targeted therapies.[1] However, the stereochemistry of this molecule also presents unique challenges in controlling diastereoselectivity during synthetic transformations.
This guide is designed to provide in-depth technical assistance in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of stereocontrol.
Troubleshooting Guide
This section addresses common problems encountered when working with exo-3-Azabicyclo[3.1.0]hexan-6-ol and provides actionable solutions.
Question 1: Why am I observing low diastereoselectivity in the alkylation of the hydroxyl group?
Answer:
Low diastereoselectivity in the alkylation of the hydroxyl group of exo-3-Azabicyclo[3.1.0]hexan-6-ol often stems from a competition between steric and electronic factors that are not adequately controlled. The two faces of the molecule, syn and anti to the cyclopropane ring, present different steric environments.
Underlying Causes and Solutions:
-
Steric Hindrance: The concave face of the bicyclic system is sterically hindered. Reagents will preferentially approach from the less hindered convex face. If your reagent is not bulky enough, this directing effect may be weak.
-
Troubleshooting Protocol:
-
Increase Steric Bulk of the Electrophile: Employing a bulkier alkylating agent can enhance the facial selectivity. For example, switching from methyl iodide to isopropyl iodide or even tert-butyl iodide can significantly favor approach from the less hindered face.
-
Solvent Effects: The choice of solvent can influence the effective steric bulk of both the substrate and the reagent. Less coordinating, sterically demanding solvents can amplify the inherent steric differences of the substrate.
-
-
-
Chelation Control: The nitrogen atom of the azabicycle and the oxygen of the hydroxyl group can coordinate to a Lewis acid or a metal counterion of the base. This chelation can lock the conformation of the molecule and direct the incoming electrophile to a specific face.
-
Troubleshooting Protocol:
-
Lewis Acid Additives: Introduce a Lewis acid such as ZnCl₂, MgBr₂, or Ti(Oi-Pr)₄. The choice of Lewis acid is critical and often requires screening.
-
Base and Counterion Effects: When deprotonating the alcohol, the choice of base is crucial. Using a base with a strongly coordinating counterion (e.g., lithium bases like n-BuLi or LDA) can promote chelation. Conversely, bases with non-coordinating counterions (e.g., potassium bases with a crown ether) can favor sterically controlled pathways.
-
-
Data-Driven Insights: Impact of Reaction Conditions on Diastereoselectivity
| Alkylating Agent | Base | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (exo:endo) |
| Methyl Iodide | NaH | None | THF | 25 | 2:1 |
| Methyl Iodide | n-BuLi | ZnCl₂ | THF | -78 | 15:1 |
| Isopropyl Iodide | KHMDS | 18-Crown-6 | Toluene | 0 | >20:1 |
This table illustrates hypothetical data for educational purposes.
Question 2: How can I favor the formation of the thermodynamically less stable endo product in a reduction of the corresponding ketone, 3-azabicyclo[3.1.0]hexan-6-one?
Answer:
The reduction of the corresponding ketone, 3-azabicyclo[3.1.0]hexan-6-one, typically yields the exo-alcohol as the major product due to the steric shielding of the endo face by the bicyclic ring structure.[2] To favor the endo product, you need to employ strategies that override this inherent steric bias.
Strategies for Inverting Diastereoselectivity:
-
Bulky Reducing Agents: The use of sterically demanding reducing agents can favor attack from the less hindered exo face, leading to the endo alcohol.
-
Experimental Protocol:
-
Dissolve 3-azabicyclo[3.1.0]hexan-6-one (1.0 equiv) in dry THF (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add L-Selectride® (1.1 equiv, 1.0 M solution in THF) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slow addition of water, followed by 1 M NaOH and 30% H₂O₂.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
-
-
-
Chelation-Controlled Reductions: Similar to alkylation, chelation can be used to direct the hydride delivery.
-
Concept: A Lewis acid can coordinate to the carbonyl oxygen and the nitrogen atom, creating a rigid complex that exposes the exo face to the reducing agent.
-
Reagent Systems:
-
Diisobutylaluminium hydride (DIBAL-H): Can act as both a Lewis acid and a hydride source.
-
Sodium borohydride with cerium(III) chloride (Luche Reduction): This system is known for its high selectivity in the reduction of α,β-unsaturated ketones, but the principle of Lewis acid assistance can be applied here.
-
-
Question 3: My nitrogen-protecting group seems to be influencing the diastereoselectivity of a reaction at the C6 position. How can I rationalize and control this?
Answer:
The nitrogen-protecting group plays a significant role in the stereochemical outcome of reactions involving the 3-azabicyclo[3.1.0]hexane core. Its size and electronic properties can influence the conformation of the five-membered ring and its ability to participate in chelation.[3]
Influence of Common Protecting Groups:
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group.[3] Its bulky nature can further restrict the conformation of the bicyclic system, potentially enhancing the steric directing effect of the ring. It is also electronically withdrawing, which can influence the Lewis basicity of the nitrogen. A common procedure involves protecting the secondary amine with a Boc group to prevent side reactions in subsequent steps.[1]
-
Benzyl (Bn): The benzyl group is also sterically demanding. Its aromatic ring can engage in π-stacking interactions, which might influence the transition state geometry in certain reactions.
-
Carbamates (e.g., Cbz): These groups can influence the planarity of the nitrogen atom and its ability to act as a Lewis base.
Troubleshooting Workflow:
The following diagram illustrates a decision-making process for selecting a nitrogen-protecting group to control diastereoselectivity.
Caption: Decision workflow for N-protecting group selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that govern diastereoselectivity in reactions with this scaffold?
A1: The two main competing factors are steric hindrance and chelation control. The rigid, bicyclic nature of the molecule creates a concave and a convex face. Steric control favors the approach of reagents from the less hindered convex face. Chelation control, on the other hand, involves the coordination of the nitrogen and a functional group at the C6 position to a metal center, which can direct reagents to either face depending on the resulting conformation of the chelate. The interplay between these two factors is highly dependent on the specific reagents, solvents, and reaction conditions.
Q2: Can the diastereomers of substituted 3-azabicyclo[3.1.0]hexanes be epimerized?
A2: Yes, epimerization is possible if there is an acidic proton adjacent to a stereocenter that can be removed to form a planar intermediate (like an enolate). For instance, in the case of 3-azabicyclo[3.1.0]hexane-6-carboxylates, treatment with a base can lead to equilibration to the thermodynamically more stable diastereomer.[4]
Q3: Are there any specific analytical techniques that are particularly useful for determining the diastereomeric ratio of these compounds?
A3:
-
¹H NMR Spectroscopy: This is often the first and most powerful tool. The coupling constants and chemical shifts of the protons on the cyclopropane ring and the C6 substituent are often distinct for each diastereomer due to their different spatial orientations.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Chiral GC or HPLC columns can be used to separate and quantify the diastereomers. This is particularly useful for obtaining accurate diastereomeric ratios.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY or ROESY can be invaluable for unambiguously determining the relative stereochemistry of the products by identifying protons that are close in space.
References
-
Davies, H. M. L., & Denton, J. R. (2012). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 14(23), 5940–5943. [Link]
-
EduBirdie. (n.d.). Preparation and Stereochemistry of Bicyclic Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed Central. Retrieved from [Link]
-
Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
-
University of Toronto. (n.d.). Unprotected Amino Aldehydes in Organic Synthesis. Retrieved from [Link]
-
Imperial College London. (n.d.). STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Origin of Stereoselectivity of the Alkylation of Cyclohexadienone-Derived Bicyclic Malonates. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Retrieved from [Link]
-
Sask Polytech. (n.d.). 8.4. Stereoselectivity – Introduction to Organic Chemistry. Retrieved from [Link]
-
PubMed. (2023, August 25). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. Retrieved from [Link]
-
Springer. (n.d.). Advanced Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. PubMed Central. Retrieved from [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Advanced Free Radical Reactions for Organic Synthesis. Retrieved from [Link]
-
University of Strathclyde. (2022, August 25). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. Retrieved from [Link]
-
University of Birmingham. (n.d.). Selective alkylidene carbene insertion reactions - Studies towards the synthesis of ingenol. Retrieved from [Link]
Sources
- 1. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | 134575-13-6 | Benchchem [benchchem.com]
- 2. Preparation and Stereochemistry of Bicyclic Alcohols - Edubirdie [edubirdie.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. This conformationally constrained bicyclic scaffold is a crucial pharmacophore in medicinal chemistry, found in molecules ranging from potent μ-opioid receptor antagonists to T-type calcium channel inhibitors. Its unique three-dimensional structure makes it an attractive isostere for the piperidine motif, offering significant potential in drug design.
However, the construction of this strained bicyclic system can be challenging, with issues ranging from low yields to poor diastereoselectivity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Question 1: My primary cyclopropanation reaction is showing low yield. What are the likely causes and how can I improve it?
Low yield in the key cyclopropanation step is a frequent challenge. The root cause often depends on the specific synthetic route employed. Let's break down the most common methods and their associated pitfalls.
Route A: Intramolecular Cyclopropanation (e.g., Metal-Catalyzed)
This is a widely used method, often involving the cyclization of N-allyl precursors.
Potential Causes & Solutions:
-
Catalyst Inactivity or Degradation: Transition metal catalysts (e.g., Rhodium, Palladium, Copper) are central to many of these reactions.
-
Causality: The catalyst's active state may be sensitive to air, moisture, or impurities in the starting materials or solvent. For instance, in copper-mediated aerobic cyclopropanation of N-allyl enamine carboxylates, the ligand choice is critical for stabilizing the copper catalyst and achieving high yields.
-
Solution:
-
Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
-
Use High-Purity Reagents: Purify solvents and starting materials to remove potential catalyst poisons.
-
Optimize Catalyst & Ligand: Screen different catalysts and ligands. For rhodium-catalyzed cyclopropanations with diazoacetates, dirhodium(II) catalysts are highly effective, and the choice of ligand can dramatically influence both yield and diastereoselectivity.
-
Consider Catalyst Loading: While low catalyst loadings are desirable, sometimes increasing the loading can overcome minor inhibition or degradation issues. However, excessively high loadings can lead to side reactions.
-
-
-
Substrate Reactivity Issues:
-
Causality: The electronic and steric properties of the substituents on your precursor can significantly affect the rate and efficiency of the cyclization. Bulky protecting groups on the nitrogen or substituents near the reactive centers can hinder the approach of the catalyst or the formation of the desired transition state.
-
Solution:
-
Modify Protecting Groups: If sterics are a concern, switch to a smaller N-protecting group (e.g., from Boc to a smaller acyl group, if compatible with downstream steps).
-
Adjust Electronic Properties: Electron-withdrawing or -donating groups on the molecule can influence the reactivity of the alkene or the carbene precursor. Consider if modifying these groups is feasible within your overall synthetic plan.
-
-
-
Inefficient Carbene/Carbenoid Formation (for Diazo-based Routes):
-
Causality: The decomposition of the diazo compound to form the reactive carbene intermediate is a critical step. If this process is inefficient or leads to side reactions (like dimerization of the diazo compound), the overall yield will suffer.
-
Solution:
-
Slow Addition: Add the diazo compound slowly to the reaction mixture containing the catalyst. This maintains a low concentration of the diazo species, minimizing side reactions and favoring the desired catalytic cycle.
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the rate of carbene formation, they can also promote undesired pathways.
-
-
Route B: [3+2] Cycloaddition Routes
This approach often involves reacting maleimides with reagents like N-tosylhydrazones or in-situ generated diazomethanes to form a pyrazoline intermediate, which then decomposes to the cyclopropane.
Potential Causes & Solutions:
-
Byproduct Formation:
-
Causality: A common issue is the formation of isomeric byproducts, such as Δ²-pyrazolines, which may not efficiently eliminate nitrogen to form the desired cyclopropane.
-
Solution:
-
Optimize Reaction Conditions: Changing the solvent or temperature can influence the ratio of desired to undesired intermediates.
-
Modify Reagents: As demonstrated in the synthesis of CHF₂-substituted derivatives, modifying the diazomethane precursor can prevent the formation of the problematic isomeric byproduct.
-
-
-
Inefficient Intermediate Decomposition:
-
Causality: The decomposition of the pyrazoline intermediate to the final product requires energy, typically supplied by heat or light. Inefficient decomposition can lead to low yields and recovery of the intermediate.
-
Solution:
-
Switch Decomposition Method: If thermal decomposition is giving low yields, a photochemical approach may be more effective and proceed under milder conditions.
-
Optimize Photochemical Conditions: If using photochemistry, factors like the solvent, the wavelength of light, and the lamp power can be crucial. For example, increasing lamp power from 500W to 1000W was shown to significantly improve yield in one study.
-
-
Question 2: I'm struggling with poor diastereoselectivity, obtaining a mixture of exo and endo isomers. How can I favor the formation of a single isomer?
Achieving high diastereoselectivity is critical, especially in a pharmaceutical context. The relative orientation of substituents on the cyclopropane ring can drastically alter biological activity.
Causality: The formation of exo or endo isomers is determined by the transition state geometry of the cyclopropanation step. This is influenced by steric interactions between the substituents on the alkene and the incoming carbene, as well as the coordinating catalyst and its ligands.
Strategies for Improving Diastereoselectivity:
-
Catalyst Control: This is often the most powerful tool.
-
Ligand Modification: For dirhodium(II)-catalyzed reactions, the ligands on the catalyst play a pivotal role. Chiral ligands can induce high levels of diastereoselectivity. For instance, specific chiral dirhodium(II) catalysts have been shown to favor the formation of the endo isomer with high selectivity (e.g., 17:83 exo/endo ratio).
-
Metal Choice: Different metals can favor different transition states. While rhodium is common, palladium, copper, and silver catalysts are also used and may offer different selectivity profiles. Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, for example, can provide high yields and diastereoselectivities.
-
-
Post-Reaction Isomerization/Separation:
-
Base-Catalyzed Epimerization: It is possible to epimerize an undesired isomer to the more stable, desired one. A mixture of exo/endo isomers can be treated with a base, which can selectively deprotonate at the carbon bearing the carboxylate, leading to equilibration and enrichment of one diastereomer.
-
Selective Hydrolysis: In cases where the product is an ester, conditions can sometimes be found to selectively hydrolyze one diastereomer over the other, facilitating separation. This strategy has been used to cleanly obtain either the exo or endo acid without chromatography.
-
Table 1: Effect of Catalyst on Diastereoselectivity in a Representative Cyclopropanation
| Catalyst | Loading (mol%) | Yield (%) | exo/endo Ratio | Reference |
| Rh₂(OAc)₄ | 0.5 | >95 | ~1:1 | |
| Rh₂(S-TPPTTL)₄ | 0.005 | 59 | 24:75 | |
| Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | 0.005 | 70 | 17:83 |
This table illustrates how ligand modification on a dirhodium(II) catalyst can dramatically shift diastereoselectivity in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.
Frequently Asked Questions (FAQs)
Q: What are the main synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane skeleton?
A: The primary methods can be broadly categorized as follows:
-
Intramolecular Cyclopropanation: This involves forming the cyclopropane ring from a precursor that already contains the five-membered pyrrolidine or pyrroline ring. Examples include the cyclization of 1,6-enynes or the reaction of N-allyl enamines.
-
Intermolecular Cyclopropanation: This involves adding a C1 unit (carbene or carbenoid) to a pre-existing five-membered ring, such as a 3-pyrroline or maleimide derivative.
-
Tandem/Cascade Cyclizations: These more advanced routes construct both rings from an acyclic precursor in a single sequence.
-
[3+2] Cycloaddition followed by Decomposition: This involves the reaction of a three-carbon component with a two-atom component (like a diazo compound and a maleimide) to form a five-membered intermediate (a pyrazoline), which then collapses to form the cyclopropane ring.
Technical Support Center: Synthesis of exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride
Last Updated: January 3, 2026
Introduction
Welcome to the technical support center for the synthesis of exo-3-Azabicyclo[3.1.0]hexan-6-ol and its hydrochloride salt. This bicyclic amine is a crucial building block in medicinal chemistry, notably as a key intermediate for compounds like Varenicline, a smoking cessation aid.[1][2] The rigid, three-dimensional structure of the 3-azabicyclo[3.1.0]hexane core is of great interest in drug design for imparting unique pharmacological properties.[3][4]
However, transitioning the synthesis of this molecule from the laboratory bench to a pilot or manufacturing scale introduces a host of challenges. Issues that are manageable on a gram scale, such as heat transfer, reaction time, purification, and diastereoselectivity, can become critical obstacles at a larger scale.[2]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of scaling up this important synthesis. Our focus is on anticipating problems, understanding their root causes, and implementing robust, scalable solutions.
Synthetic Route Overview
The most common synthetic strategies for the 3-azabicyclo[3.1.0]hexane skeleton involve a cyclopropanation reaction of a pyrrole derivative. A generalized, multi-step synthesis leading to the target molecule is outlined below. Scale-up issues can arise at nearly every stage, from the initial cyclopropanation to the final salt formation and isolation.
Caption: Generalized synthetic workflow for exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride.
Troubleshooting & Scale-Up Issues (Q&A Format)
This section addresses specific, common problems encountered during the scale-up of this synthesis.
Issue 1: Poor Diastereoselectivity (endo/exo ratio) during Cyclopropanation
Q: We are seeing an increase in the undesired endo isomer during our rhodium-catalyzed cyclopropanation scale-up. On the bench, we consistently achieve a >20:1 exo:endo ratio, but on a 5 kg scale, this has dropped to 5:1. What factors could be causing this, and how can we fix it?
A: This is a classic scale-up problem where subtle changes in reaction parameters have a magnified effect on selectivity. The exo selectivity is kinetically favored, but under suboptimal conditions, the thermodynamic endo product or side reactions can become more prevalent.
Root Cause Analysis:
-
Inefficient Heat Transfer & Temperature Spikes: The decomposition of diazo compounds is highly exothermic.[5] On a large scale, inefficient stirring and surface-area-to-volume ratio changes can create localized hot spots. These temperature spikes can alter the catalyst's selectivity profile, favoring the formation of the endo isomer or promoting side reactions.
-
Slow Reagent Addition Rate: On a lab scale, reagents are often added quickly. On a plant scale, addition times are much longer. If the diazoacetate is added too slowly, its concentration may be too low, affecting the catalytic cycle. Conversely, adding it too quickly can overwhelm the reactor's cooling capacity, leading to the temperature spikes mentioned above. A study on dirhodium(II)-catalyzed cyclopropanation highlights that careful control over addition rates is crucial for maintaining selectivity.[6]
-
Catalyst Loading and Activity: While it may seem counterintuitive, simply increasing the catalyst amount to speed up the reaction can sometimes negatively impact selectivity. Low catalyst loadings (down to 0.005 mol%) have been shown to be effective, but require precise control over conditions to prevent catalyst decomposition and ensure high turnover.[6]
-
Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to concentration gradients of the diazo compound and the alkene. This can affect the kinetics and, consequently, the diastereoselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor diastereoselectivity in cyclopropanation.
Issue 2: Difficulties with Product Isolation and Crystallization of the Hydrochloride Salt
Q: We have successfully synthesized the free base, exo-3-Azabicyclo[3.1.0]hexan-6-ol. However, upon adding HCl to form the salt for purification, we are getting an oily, amorphous solid that is difficult to filter and dry. How can we induce proper crystallization?
A: This is a common challenge with amine hydrochlorides, which can be hygroscopic and prone to oiling out, especially if impurities are present.[7] A systematic approach to solvent screening and crystallization conditions is required.
Root Cause Analysis & Solutions:
-
Solvent Choice: The choice of solvent is paramount for crystallization. The ideal solvent (or solvent/anti-solvent system) should provide moderate solubility for the hydrochloride salt at elevated temperatures and low solubility at room temperature or below.
-
Protic vs. Aprotic Solvents: While protic solvents like isopropanol (IPA) or ethanol can be good choices, they can also form hydrogen bonds that may hinder crystal lattice formation. Aprotic solvents like acetonitrile (ACN), ethyl acetate (EtOAc), or methyl ethyl ketone (MEK) are often excellent choices for crystallizing amine salts.
-
Anti-Solvent Strategy: A powerful technique is to dissolve the crude salt in a minimal amount of a polar solvent (like water or methanol) and then slowly add an anti-solvent (like acetone, MTBE, or heptane) to induce precipitation.
-
-
Control of Supersaturation: Oiling out often occurs when the solution becomes supersaturated too quickly.
-
Cooling Rate: Implement a slow, controlled cooling profile. A rapid crash-cool from a high temperature is a primary cause of amorphous precipitation.
-
Acid Addition: Add the hydrochloric acid solution (e.g., HCl in IPA) slowly and at a controlled temperature. A rapid pH change can also cause the product to oil out.
-
-
Purity of the Free Base: Impurities from previous steps can act as crystallization inhibitors. Ensure the free base is of sufficient purity before salt formation. A quick filtration through a plug of silica gel or an activated carbon treatment of the free base solution can sometimes remove problematic impurities.
Recommended Crystallization Protocol (Scale-Up):
| Step | Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Rationale |
| 1. Dissolution | Solvent System | Isopropanol (IPA), 100 mL | Isopropanol (IPA), 10 L | IPA is a common, effective solvent for amine HCl salt formation. |
| 2. Acidification | Reagent & Temp | 5M HCl in IPA, add at 50°C | 5M HCl in IPA, add over 30 min at 50-60°C | Slow addition at elevated temperature prevents localized supersaturation and oiling. |
| 3. Seeding | Seed Crystals | Add 50 mg of pure product | Add 5 g of pure product | Seeding provides a template for ordered crystal growth, preventing amorphous precipitation. |
| 4. Cooling Profile | Rate | Cool to 0°C over 2 hours | Cool from 60°C to 20°C over 4-6 hours, then to 0°C for 2 hours | A slow, linear cooling profile is critical for growing large, well-defined crystals that are easy to filter. |
| 5. Isolation | Method | Vacuum filtration, wash with cold IPA | Centrifuge or Nutsche filter, wash with cold IPA/Heptane (1:1) | A heptane co-wash helps displace the more polar IPA, leading to a drier, more free-flowing cake. |
| 6. Drying | Conditions | Vacuum oven at 40°C | Vacuum oven with N2 sweep at 45-50°C | The nitrogen sweep helps to remove residual solvents more efficiently. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when running the cyclopropanation reaction at scale? A1: The primary hazard is the use of ethyl diazoacetate (EDA). EDA is potentially explosive and toxic.[5] At scale, the key concerns are:
-
Thermal Runaway: The decomposition of EDA is highly exothermic. A loss of cooling could lead to a dangerous pressure buildup. Always use a reactor with adequate cooling capacity and consider implementing a quench system (e.g., acetic acid) for emergencies.
-
Detonation Hazard: Neat or highly concentrated EDA is more hazardous. Using a solution of EDA in a solvent like toluene or dichloromethane is standard practice to mitigate this risk.
-
Off-gassing: The reaction produces nitrogen gas. The reactor and off-gas system must be designed to handle the volume of gas produced safely.
Q2: Can we substitute the rhodium catalyst with a cheaper alternative like copper for the cyclopropanation? A2: While copper catalysts can be used for cyclopropanations, dirhodium(II) catalysts, such as Rh₂(OAc)₄ or Rh₂(esp)₂, are generally superior for this specific transformation in terms of achieving high exo diastereoselectivity and efficiency.[6] For a high-value pharmaceutical intermediate, the cost of the rhodium catalyst is often justified by the increased yield, purity, and simplified purification of the desired exo isomer, which reduces overall process costs.[8] Attempting to switch to copper would require significant process re-development and optimization to achieve acceptable selectivity.
Q3: Our final hydrochloride salt product has poor color. What is the likely cause and remedy? A3: Color in the final product often originates from trace impurities that become colored upon acidification or oxidation.
-
Source of Impurities: The issue may originate far upstream. For instance, impurities in the starting materials or side products from the cyclopropanation or reduction steps can carry through the entire process. One patent notes that controlling the purity of intermediates is key to the color and quality of the final product.[9]
-
Remediation:
-
Charcoal Treatment: Before crystallization, treating a solution of the free base or the crude salt with activated carbon can effectively remove many color bodies.
-
Recrystallization: A second crystallization from a well-chosen solvent system is the most effective way to improve purity and color.
-
Inert Atmosphere: Protecting the reaction mixtures, particularly the free base, with an inert atmosphere (nitrogen or argon) can prevent oxidative degradation that leads to colored impurities.
-
References
- WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
- WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
-
Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. ResearchGate. [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]
-
Scale-up experiment of the cyclopropanation reaction. ResearchGate. [Link]
-
Cyclopropanation. Wikipedia. [Link]
-
Lab-Scale Cyclopropanation in a Variety of Solvents with Rh 2... ResearchGate. [Link]
- EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link]
-
Process for preparing varenicline and intermediates for use therein. European Patent Office. [Link]
- WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate.
-
How to deal with scale-up challenges of Chemistry? Prime Scholars. [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. The Royal Society of Chemistry. [Link]
- EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
- 3-Azabicyclo\3.1.0\hexane derivatives and process for their...
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids... Journal of the American Chemical Society. [Link]
-
Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. [Link]
-
Selective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Synfacts. [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]
- US4307255A - Cyclic terpenoid amines, their preparation and uses.
Sources
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- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
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- 9. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
Technical Support Center: Mitigation of Epimerization During Functionalization of 3-Azabicyclo[3.1.0]hexanes
Welcome to the technical support center for the stereoselective functionalization of 3-azabicyclo[3.1.0]hexanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity in this valuable, conformationally constrained scaffold. The unique strain and electronic properties of the 3-azabicyclo[3.1.0]hexane system present specific challenges, with epimerization being a primary obstacle to achieving desired stereochemical outcomes.
This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you diagnose and solve epimerization issues in your synthetic workflow.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue with 3-azabicyclo[3.1.0]hexane scaffolds?
A1: Epimerization is the inversion of configuration at a single stereocenter in a molecule containing multiple stereocenters. This process converts one diastereomer into another. For 3-azabicyclo[3.1.0]hexanes, which are prized for their rigid, three-dimensional structure in drug design, maintaining precise stereocontrol is paramount.[1][2] The biological activity of a molecule is intimately tied to its 3D shape; even a subtle change from an exo to an endo substituent, or inversion at another chiral center, can drastically alter its pharmacological profile, turning a potent therapeutic into an inactive or even toxic compound.[3] The inherent ring strain of the bicyclic system can also be a driving force for epimerization towards a more thermodynamically stable diastereomer.[4]
Q2: Which positions on the 3-azabicyclo[3.1.0]hexane core are most susceptible to epimerization?
A2: The most susceptible positions are stereocenters alpha (α) to an activating group, such as a carbonyl (ketone, ester, amide) or a nitro group. The protons at these positions are acidic and can be abstracted by a base to form a planar, achiral enolate or a similar resonance-stabilized intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers.[4][5] For example, in the functionalization of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives, the C2 position is highly prone to epimerization.[6] Similarly, the C6 position, if substituted with an electron-withdrawing group, is also a potential site for loss of stereointegrity.[7]
Q3: What are the primary mechanistic drivers of epimerization in these systems?
A3: The primary driver is typically the presence of a base, which facilitates the formation of a planar enolate intermediate from a chiral carbon α-to a carbonyl.[4][5] However, acidic conditions can also promote epimerization, often through a similar enol intermediate. The key factors influencing the rate and extent of epimerization are:
-
Base/Acid Strength: Stronger bases or acids accelerate the formation of the achiral intermediate.[3][4]
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for both the forward and reverse reactions, allowing the system to reach thermodynamic equilibrium, which may favor the undesired epimer.[4]
-
Reaction Time: Prolonged exposure to epimerizing conditions increases the likelihood of reaching thermodynamic equilibrium.[4]
-
Solvent: The solvent's polarity and ability to stabilize intermediates can influence the epimerization rate.[4]
Below is a diagram illustrating the general mechanism of base-catalyzed epimerization at a carbon alpha to a carbonyl group.
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the functionalization of 3-azabicyclo[3.1.0]hexanes.
Problem 1: Significant epimerization (>10%) observed at a stereocenter alpha to a carbonyl group during a base-mediated reaction.
| Possible Cause | Underlying Rationale & Explanation | Recommended Troubleshooting Steps |
| Reaction Temperature is Too High | High temperatures favor thermodynamic equilibrium over kinetic control. The desired product might be the kinetically favored one (formed faster), but given enough energy, it can revert to the intermediate and form the more stable thermodynamic product.[4] | 1. Reduce Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This will slow down the rate of epimerization significantly more than the rate of the desired reaction.[3][4] 2. Monitor Closely: Be aware that lowering the temperature will likely increase the required reaction time.[4] |
| Base is Too Strong or Used in Excess | A strong base (e.g., NaH, t-BuOK) can rapidly deprotonate the α-carbon, maintaining a high concentration of the enolate intermediate, which increases the chance of epimerization. Excess base ensures these conditions persist.[8] | 1. Switch to a Milder Base: If the reaction allows, use a weaker or more sterically hindered base like N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or even an inorganic base like K₂CO₃.[3] 2. Use a Bulky Base: For generating kinetic enolates, bulky bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are often preferred as their size can disfavor equilibrium.[4] 3. Control Stoichiometry: Use the minimum amount of base necessary to drive the reaction to completion, typically 1.05-1.2 equivalents.[4] |
| Prolonged Reaction Time | The longer the substrate is exposed to basic conditions, the more opportunity there is for the system to equilibrate to the thermodynamic mixture of diastereomers. | 1. Optimize Reaction Time: Monitor the reaction frequently by TLC, LC-MS, or ¹H NMR to determine the point of maximum yield for the desired product before significant epimerization occurs.[4] 2. Quench Promptly: Once the reaction is complete, quench it immediately with a suitable acidic workup (e.g., saturated NH₄Cl) to neutralize the base. |
| Inappropriate Solvent Choice | Polar, protic solvents can facilitate proton exchange and stabilize the enolate intermediate, potentially accelerating epimerization. | 1. Use Aprotic Solvents: Switch to non-polar, aprotic solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF).[3] 2. Consider Solvent Effects: The coordinating ability of the solvent can influence the reactivity of the enolate's counterion (e.g., Li⁺, Na⁺), which in turn can affect stereochemical outcomes.[4] |
Problem 2: The exo/endo ratio of a newly introduced substituent is incorrect or inconsistent.
| Possible Cause | Underlying Rationale & Explanation | Recommended Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | The observed exo/endo ratio is a product of the reaction conditions. One isomer is typically the kinetic product (formed faster, lower activation energy), while the other is the thermodynamic product (more stable). Your conditions may be favoring the undesired isomer.[4] | 1. For the Kinetic Isomer: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use bulky reagents that favor approach from the less hindered face.[4] 2. For the Thermodynamic Isomer: Run the reaction at a higher temperature to allow for equilibration. Alternatively, it is sometimes possible to epimerize an isolated kinetic product to the thermodynamic one using a suitable base or acid.[7][9] |
| Catalyst or Reagent Choice | In reactions like cyclopropanations or C-H functionalizations, the choice of catalyst and ligands has a profound impact on diastereoselectivity.[7][10] Chiral catalysts can favor the formation of one diastereomer over another.[9] | 1. Screen Catalysts: For metal-catalyzed reactions, screen a panel of catalysts and ligands. For example, in rhodium-catalyzed cyclopropanations, different Rh(II) carboxylates can give different exo/endo ratios.[7][9] 2. Consult Literature: Review literature for precedents with similar transformations on the 3-azabicyclo[3.1.0]hexane core to guide your choice of reagents. |
| Post-Reaction Isomerization | The desired isomer may be forming correctly but is then isomerizing during workup or purification. Acidic or basic conditions during extraction or chromatography on silica gel can cause epimerization. | 1. Neutralize Workup: Ensure all acidic or basic reagents are thoroughly neutralized before extraction and concentration. 2. Use Neutralized Silica: For chromatography, use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites. 3. Consider Alternative Purification: If the compound is sensitive, consider alternative methods like crystallization or reverse-phase chromatography. |
Part 3: Experimental Protocols & Decision Workflows
Protocol 1: General Procedure for Base-Mediated Alkylation with Minimized Epimerization
This protocol provides a starting point for the alkylation of a 3-azabicyclo[3.1.0]hexane derivative with an acidic proton α to a carbonyl group.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the 3-azabicyclo[3.1.0]hexane substrate (1.0 equiv) in anhydrous THF or toluene to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equiv, freshly prepared or titrated) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 45-60 minutes to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophile (e.g., alkyl halide, 1.1 equiv), either neat or as a solution in anhydrous THF, dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by taking aliquots every 30-60 minutes and analyzing by TLC or LC-MS after quenching with saturated NH₄Cl solution.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product quickly via flash chromatography on triethylamine-deactivated silica gel.
Troubleshooting Workflow for Epimerization
This decision tree can guide your experimental approach when unacceptable levels of epimerization are detected.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Intricacies of 3-Azabicyclo[3.1.0]hexane Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-azabicyclo[3.1.0]hexane intermediates. This highly strained bicyclic system is a valuable scaffold in medicinal chemistry, offering a conformationally restricted analogue of piperidine. However, its inherent ring strain and reactive nature can lead to a unique set of stability challenges during synthesis, purification, and handling. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and ensure the integrity of your intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability in 3-azabicyclo[3.1.0]hexane intermediates?
A1: The principal source of instability is the significant ring strain inherent in the fused cyclopropane and pyrrolidine rings. This strain makes the molecule susceptible to ring-opening reactions under various conditions. The key factors influencing stability are:
-
Ring Strain: The fusion of a three-membered ring (aziridine/cyclopropane) with a five-membered ring (pyrrolidine) creates substantial angle and torsional strain, making the C-C and C-N bonds of the cyclopropane moiety susceptible to cleavage.
-
Nitrogen Atom Reactivity: The lone pair on the nitrogen atom can participate in reactions, and its availability is modulated by the choice of protecting group. Unprotected or certain N-substituted derivatives can be more prone to side reactions.
-
Reaction Conditions: The stability of the 3-azabicyclo[3.1.0]hexane core is highly dependent on pH, temperature, and the presence of nucleophiles or electrophiles.
Q2: How does the choice of N-protecting group affect the stability of the bicyclic core?
A2: The N-protecting group plays a crucial role in modulating the stability and reactivity of the 3-azabicyclo[3.1.0]hexane system.
-
Electron-Withdrawing Groups (e.g., Boc, Cbz, Tosyl): These groups decrease the nucleophilicity of the nitrogen atom, which can reduce its participation in unwanted side reactions. The tert-butoxycarbonyl (Boc) group is widely used and generally offers good stability under neutral and basic conditions, but it is labile to acidic conditions. Tosyl (Ts) groups are more robust towards acid but can be challenging to remove.
-
Electron-Donating Groups (e.g., Benzyl): N-benzyl protection can be useful in certain synthetic steps, but the nitrogen remains more nucleophilic compared to when protected with electron-withdrawing groups. Furthermore, debenzylation often requires harsh reductive conditions (e.g., catalytic hydrogenation) which can lead to concomitant ring-opening of the cyclopropane.
-
Unprotected Nitrogen: An unprotected 3-azabicyclo[3.1.0]hexane is a secondary amine and is therefore basic and nucleophilic. It is highly susceptible to protonation and reaction with electrophiles. Handling the free base often requires careful control of pH to prevent salt formation or degradation.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 3-Azabicyclo[3.1.0]hexane Product
Potential Cause A: Decomposition of the Intermediate during Synthesis
Many synthetic routes to 3-azabicyclo[3.1.0]hexanes proceed through high-energy intermediates, such as carbenes or biradicals, which can undergo alternative reaction pathways if not efficiently trapped to form the desired bicyclic product. For instance, in syntheses involving the photochemical or thermal decomposition of pyrazolines, the initially formed 1,3-biradical must efficiently recombine to form the cyclopropane ring.
Troubleshooting Protocol:
-
Optimize Reaction Concentration: In reactions involving intramolecular cyclization, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.
-
Control Temperature: For thermally sensitive reactions, such as those involving diazo compounds or pyrazoline decomposition, carefully control the temperature to minimize the formation of byproducts. A lower temperature may slow down the reaction but can significantly improve selectivity.
-
Choice of Catalyst: In metal-catalyzed cyclopropanations, the choice of metal and ligand is critical. For example, rhodium(II) catalysts are commonly used for cyclopropanation with ethyl diazoacetate. Screening different catalysts can identify one that promotes the desired reaction pathway with higher efficiency and selectivity.
-
Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of sensitive intermediates.
Potential Cause B: Inefficient Ring Closure
The final ring-closing step to form the bicyclic system can be challenging. Computational studies, such as DFT calculations, have shown that the energy barrier for the desired cyclopropanation can be influenced by factors like the catalyst, solvent, and substituents.
Troubleshooting Protocol:
-
Solvent Screening: The polarity of the solvent can influence the stability of intermediates and transition states. Screen a range of solvents with varying polarities (e.g., DCM, THF, toluene, acetonitrile) to find the optimal medium for the ring-closing step.
-
Base/Acid Catalyst Optimization: For reactions requiring a base or acid catalyst for the final cyclization, screen different catalysts and their concentrations. For instance, in base-promoted intramolecular additions, the choice of base can be critical.
-
Precursor Purity: Ensure the precursor to the cyclization step is of high purity. Impurities can interfere with the catalyst or promote side reactions.
Issue 2: Presence of Ring-Opened Byproducts in the Crude Reaction Mixture
Potential Cause A: Nucleophilic Ring Opening
The strained cyclopropane ring of the 3-azabicyclo[3.1.0]hexane system is susceptible to nucleophilic attack, leading to the formation of substituted pyrrolidine or piperidine derivatives. This can occur during the reaction itself if nucleophilic species are present, or during workup and purification.
Troubleshooting Protocol:
-
Control of Nucleophiles: Identify and minimize the presence of potential nucleophiles in the reaction mixture. This includes reagents, solvents (e.g., alcohols), and byproducts.
-
pH Control during Workup: During aqueous workup, maintain a neutral or slightly basic pH to avoid acid-catalyzed ring opening. Use of a buffered aqueous solution can be beneficial.
-
Choice of Solvents for Extraction and Chromatography: Use aprotic solvents for extraction and chromatography whenever possible. If protic solvents are necessary, minimize the contact time and consider using a non-polar mobile phase for chromatography.
Potential Cause B: Reductive Ring Cleavage
During catalytic hydrogenation, for example, to remove an N-benzyl group, the C-C bonds of the cyclopropane ring can be susceptible to hydrogenolysis, leading to ring-opened products.
Troubleshooting Protocol:
-
Alternative Deprotection Methods: If reductive cleavage is an issue, consider alternative deprotection strategies that do not involve harsh reducing conditions. For example, if an N-Boc group is used, it can be removed under acidic conditions which may be milder towards the cyclopropane ring.
-
Catalyst Screening for Hydrogenation: If hydrogenation is unavoidable, screen different catalysts (e.g., Pd/C, PtO₂, Raney Ni) and reaction conditions (pressure, temperature, solvent). A milder catalyst or lower hydrogen pressure may selectively cleave the N-benzyl group without affecting the cyclopropane ring.
-
Protecting Group Strategy: Design the synthetic route to use a protecting group that can be removed under conditions compatible with the stability of the 3-azabicyclo[3.1.0]hexane core.
Experimental Workflows & Data Presentation
Workflow 1: Diagnosing Ring-Opening during N-Boc Deprotection
This workflow helps determine if standard acidic conditions for N-Boc deprotection are causing ring-opening of the 3-azabicyclo[3.1.0]hexane core.
Caption: Diagnostic workflow for assessing the stability of N-Boc-3-azabicyclo[3.1.0]hexane intermediates under different acidic deprotection conditions.
Table 1: Comparison of N-Protecting Group Stability
| Protecting Group | Common Deprotection Conditions | Potential Stability Issues with 3-Azabicyclo[3.1.0]hexane Core | Reference |
| Boc | 4M HCl in Dioxane, TFA in DCM | Acid-catalyzed ring opening, especially with prolonged reaction times or elevated temperatures. | |
| Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Potential for reductive cleavage (hydrogenolysis) of the cyclopropane ring. | |
| Benzyl (Bn) | Catalytic Hydrogenation (H₂, Pd/C) | High risk of reductive cleavage of the cyclopropane ring. | |
| Tosyl (Ts) | Strong acid (e.g., HBr/AcOH), reducing agents (e.g., Na/NH₃) | Requires harsh conditions for removal, which may not be compatible with other functional groups. |
Workflow 2: General Handling and Purification Protocol for Sensitive Intermediates
This workflow outlines best practices for handling and purifying potentially unstable 3-azabicyclo[3.1.0]hexane intermediates.
Caption: Recommended protocol for the handling and purification of sensitive 3-azabicyclo[3.1.0]hexane intermediates to minimize degradation.
Mechanistic Insights: Ring-Opening Pathways
Understanding the potential decomposition pathways is key to preventing them. Below are two common mechanisms for the degradation of the 3-azabicyclo[3.1.0]hexane core.
Diagram 1: Acid-Catalyzed Ring Opening
Under acidic conditions, protonation of the nitrogen atom can be followed by nucleophilic attack, leading to the cleavage of a C-N or C-C bond of the cyclopropane ring.
Caption: A simplified mechanism for the acid-catalyzed ring-opening of the 3-azabicyclo[3.1.0]hexane skeleton by a nucleophile.
Diagram 2: Reductive Cleavage (Hydrogenolysis)
During catalytic hydrogenation, the strained C-C bonds of the cyclopropane can be cleaved by hydrogen, leading to a ring-opened product.
Caption: A conceptual pathway for the reductive cleavage of the cyclopropane ring during catalytic hydrogenation.
By understanding these potential pitfalls and implementing the suggested troubleshooting strategies, researchers can improve the success rate of their synthetic campaigns involving these valuable yet challenging intermediates.
References
-
Wu, W., Liang, J., Jiang, B., Tian, X., & Li, T. (2022). Insights into gold-catalyzed formation of aza-heterocycles using benzofuroxans as nitrene transfer reagents: mechanism and origins of chemoselectivity. RSC Advances, 12(44), 28743-28750. [Link]
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Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769–780. [Link]
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ResearchGate. (n.d.). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. [Link]
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Zheng, Y., Yu, X., Lv, S., Mykhailiuk, P. K., Ma, Q., Hai, L., & Wu, Y. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC advances, 8(9), 5114–5118. [Link]
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Zheng, Y., Yu, X., Lv, S., Mykhailiuk, P. K., Ma, Q., Hai, L., & Wu, Y. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Studies on the Ring Opening Reactions of 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. [Link]
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Padwa, A., Dean, D. C., & Zhi, L. (2012). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. Organic letters, 14(16), 4158–4161. [Link]
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ResearchGate. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. [Link]
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Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780. [Link]
-
Zheng, Y., Yu, X., Lv, S., Mykhailiuk, P. K., Ma, Q., Hai, L., & Wu, Y. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118. [Link]
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Heravi, M. M., Zadsirjan, V., & Masoumi, B. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Organic Preparations and Procedures International, 48(5), 413-421. [Link]
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Reddy, G. S., & Kumar, P. (2019). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of visualized experiments : JoVE, (138), 57929. [Link]
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Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Archives. [Link]
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ResearchGate. (n.d.). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. [Link]
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Padwa, A., & Ku, A. (1980). An atom-economic synthesis of bicyclo[3.1.0]hexanes by rhodium N-ylide rearrangement. Journal of the American Chemical Society, 102(18), 5905-5907. [Link]
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Ye, L., He, W., & Zhang, L. (2011). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic letters, 13(21), 5846–5849. [Link]
-
Graz University of Technology. (n.d.). Biotransformation of β-amino nitriles: The role of the N- protecting group. [Link]
- Google Patents. (n.d.). EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)
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Kim, J. H., & Nam, G. (2016). Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclohexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain. Bioorganic & medicinal chemistry, 24(20), 5028–5035. [Link]
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Barashkova, K. A., Latyshev, G. V., Kotovshchikov, Y. N., Lukashev, N. V., & Beletskaya, I. P. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. [Link]
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Validation & Comparative
The Stereo-Specific World of 3-Azabicyclo[3.1.0]hexanes: A Comparative Guide to the Biological Activity of Exo and Endo Isomers
In the intricate landscape of medicinal chemistry, the three-dimensional architecture of a molecule is paramount to its biological function. The rigid 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in drug discovery, offering a unique conformational constraint that allows for the precise orientation of pharmacophoric elements. This guide provides an in-depth comparison of the biological activities of the exo and endo isomers of 3-azabicyclo[3.1.0]hexane derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the rational design of novel therapeutics.
The seemingly subtle difference in the spatial arrangement of substituents on the cyclopropane ring—termed exo (outward-facing) and endo (inward-facing)—can lead to profound differences in pharmacological activity. This guide will explore these differences through case studies targeting various key receptors, including opioid, nicotinic acetylcholine, and dopamine receptors, as well as in the context of anticancer research.
The Decisive Role of Stereochemistry: A Tale of Two Isomers
The 3-azabicyclo[3.1.0]hexane core, with its fused cyclopropane and pyrrolidine rings, presents a rigid framework that minimizes the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity. The orientation of substituents at the C6 position, either exo or endo, dictates the overall shape of the molecule and its ability to fit into the binding pocket of a protein.
This stereochemical distinction is not merely a matter of academic interest; it can be the deciding factor between a potent therapeutic agent and an inactive compound. The choice between an exo or endo isomer is a critical decision in the drug design process, influencing everything from target engagement to pharmacokinetic properties.
Case Study 1: Triple Reuptake Inhibitors - A Clear Distinction in Potency
While a direct comparison within the 3-azabicyclo[3.1.0]hexane series is not extensively documented in a single study, compelling evidence for the significance of exo versus endo stereochemistry comes from the closely related 3-azabicyclo[4.1.0]heptane scaffold. In a study focused on developing triple reuptake inhibitors for the treatment of depression, a significant difference in potency was observed between the exo and endo isomers. The exo isomer of a 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane derivative was found to be approximately 10-fold more potent at inhibiting the reuptake of serotonin, norepinephrine, and dopamine compared to its endo counterpart.[1] This stark difference underscores the critical role of the substituent's spatial orientation in interacting with the monoamine transporters.
This finding provides a strong rationale for the meticulous evaluation of both exo and endo isomers in any drug discovery program utilizing the 3-azabicyclo[3.1.0]hexane scaffold.
Case Study 2: μ-Opioid Receptor Ligands - Nuances in Structure-Activity Relationships
The 3-azabicyclo[3.1.0]hexane framework has been successfully employed in the design of potent and selective μ-opioid receptor ligands for the treatment of conditions such as pruritus.[2][3][4] Structure-activity relationship (SAR) studies of these compounds have revealed subtle yet crucial dependencies on the stereochemistry of the bicyclic core.
While a direct head-to-head comparison of IC50 or Ki values for exo and endo isomers is not explicitly detailed in the available literature, the synthesis of structurally rigid analogs of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists provides valuable insights. By locking the 3-hydroxyphenyl group in a specific orientation using the 3-azabicyclo[3.1.0]hexane scaffold, researchers were able to probe the optimal conformation for receptor binding. These studies demonstrated that rigid compounds with the hydroxyphenyl group in an equatorial-like position exhibited potencies equal to or greater than their more flexible counterparts. This suggests that the precise positioning of key pharmacophores, as dictated by the exo or endo configuration, is a key determinant of antagonist activity at the μ-opioid receptor.
Table 1: Representative Biological Data for μ-Opioid Receptor Ligands
| Compound Class | Isomer | Target | Assay | Potency (Ki/IC50) | Reference |
| 3-Azabicyclo[3.1.0]hexane derivatives | Not specified | μ-opioid receptor | Binding Assay | Picomolar affinity | [2] |
| Structurally Rigid Analogs | N/A | μ-opioid receptor | [35S]GTPγS Assay | Potent Antagonists |
Case Study 3: Nicotinic Acetylcholine Receptor (nAChR) Modulators
The 3-azabicyclo[3.1.0]hexane scaffold is a well-established pharmacophore for ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. Both agonists and antagonists incorporating this bicyclic system have been developed.
For instance, the clinical candidate SUVN-911, a potent and selective α4β2 nAChR antagonist for the treatment of depression, features a 2-azabicyclo[3.1.0]hexane core.[5] While this specific example does not directly compare exo and endo isomers, the high affinity and selectivity achieved highlight the utility of the constrained bicyclic structure in designing nAChR ligands. The rigid nature of the scaffold likely contributes to its ability to discriminate between different nAChR subtypes.
Further research is warranted to systematically explore the impact of exo and endo stereochemistry on the affinity and functional activity of 3-azabicyclo[3.1.0]hexane-based nAChR modulators. Such studies would provide invaluable guidance for the design of next-generation therapeutics with improved subtype selectivity and side-effect profiles.
Case Study 4: Anticancer Activity - A Question of Cellular Effects
Derivatives of 3-azabicyclo[3.1.0]hexane have also been investigated for their potential as anticancer agents. In one study, a series of spiro-fused 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[6][7]
The study revealed that the cytotoxic effects of these compounds were influenced by the nature of the substituents on the bicyclic ring. While a direct comparison of exo versus endo isomers was not the primary focus, the diastereoselective synthesis of these compounds implies that specific stereoisomers were evaluated. The observed IC50 values, some in the low micromolar range, suggest that the 3-azabicyclo[3.1.0]hexane scaffold can serve as a template for the development of novel anticancer agents.[6][7] Further investigation into the SAR of these compounds, with a specific emphasis on the role of stereochemistry, could lead to the identification of more potent and selective drug candidates.
Table 2: Anticancer Activity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]
| Cell Line | Activity (IC50) | Reference |
| K562 (human erythroleukemia) | 4.2 - 24.1 μM | [6][7] |
| Jurkat (human T lymphocyte) | 4.2 - 24.1 μM | [6][7] |
| HeLa (human cervical carcinoma) | 4.2 - 24.1 μM | [6][7] |
| CT26 (mouse colon carcinoma) | 4.2 - 24.1 μM | [6][7] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in the literature.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol is adapted from established methods for characterizing the binding of ligands to nAChRs.
-
Membrane Preparation:
-
Homogenize rat brain tissue or cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 nAChRs or [³H]epibatidine for α3β4 nAChRs), and varying concentrations of the unlabeled test compound (exo or endo isomer).[8]
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding versus the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay for G-Protein Coupled Receptors (e.g., μ-Opioid Receptor)
This functional assay measures the ability of a ligand to activate a G-protein coupled receptor.
-
Membrane Preparation:
-
Prepare cell membranes from cells stably expressing the receptor of interest (e.g., CHO cells expressing the human μ-opioid receptor) as described in the radioligand binding assay protocol.[2]
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, varying concentrations of the test compound (exo or endo isomer), and a fixed concentration of [³⁵S]GTPγS in an assay buffer containing GDP.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound versus the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation) values from the dose-response curve.
-
MTT Assay for Cytotoxicity
This colorimetric assay is a widely used method for assessing cell viability.[9][10]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the exo and endo isomers of the 3-azabicyclo[3.1.0]hexane derivatives for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway of the μ-opioid receptor.
Caption: General experimental workflow for comparing isomer activity.
Conclusion
The evidence presented in this guide strongly indicates that the stereochemical orientation of substituents on the 3-azabicyclo[3.1.0]hexane scaffold is a critical determinant of biological activity. While comprehensive head-to-head comparisons of exo and endo isomers are not always available for every biological target, the existing data, particularly from related bicyclic systems, demonstrates that significant differences in potency and efficacy can be expected.
For researchers and drug development professionals, the key takeaway is the necessity of synthesizing and evaluating both exo and endo isomers during the lead optimization process. A thorough understanding of the structure-activity relationships of these stereoisomers will undoubtedly pave the way for the discovery of more potent, selective, and ultimately, more effective therapeutic agents. The rigid and tunable nature of the 3-azabicyclo[3.1.0]hexane core, when combined with a careful consideration of its stereochemistry, will continue to make it a valuable scaffold in the pursuit of novel medicines.
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Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. PubMed. [Link]
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Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. ResearchGate. [Link]
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The Ascendancy of Three-Dimensionality: A Comparative Analysis of 3-Azabicyclo[3.1.0]hexane and Other Rigid Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The strategic incorporation of rigid, three-dimensional (3D) molecular frameworks has emerged as a powerful approach to unlock challenging biological targets and fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Among the diverse arsenal of these so-called "saturated heterocycles," the 3-azabicyclo[3.1.0]hexane motif has garnered significant attention for its unique conformational constraints and its ability to serve as a versatile bioisosteric replacement for more conventional structures.
This comprehensive guide provides a comparative analysis of the 3-azabicyclo[3.1.0]hexane scaffold against other prominent rigid frameworks, including piperidine, pyrrolidine, azetidine, cyclobutane, and adamantane. We will delve into the nuanced interplay of their physicochemical properties, synthetic accessibility, and impact on biological activity, supported by experimental data and field-proven insights to empower researchers in their quest for the next generation of medicines.
The Rationale for Rigidity: Escaping Flatland
The over-reliance on flat, aromatic rings in drug discovery has contributed to a saturation of the accessible chemical space and has often led to compounds with undesirable physicochemical properties, such as poor solubility and high metabolic liability. Rigid scaffolds, by virtue of their defined three-dimensional shapes, offer several distinct advantages:
-
Precise Vectorial Display of Substituents: The fixed orientation of substituents on a rigid core allows for a more precise and predictable interaction with biological targets, leading to enhanced potency and selectivity.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to increased solubility and decreased lipophilicity compared to their flat aromatic counterparts, which can improve a compound's pharmacokinetic profile.
-
Metabolic Stability: Rigid scaffolds can shield metabolically labile sites from enzymatic degradation, thereby increasing the half-life of a drug.
-
Novelty and Intellectual Property: The exploration of novel 3D scaffolds provides opportunities for generating new chemical entities with strong intellectual property positions.
A Spotlight on 3-Azabicyclo[3.1.0]hexane: The Fused Advantage
The 3-azabicyclo[3.1.0]hexane scaffold is a bicyclic amine characterized by a fused cyclopropane and pyrrolidine ring system. This unique architecture imparts a high degree of rigidity and a distinct V-shape, making it an attractive surrogate for more flexible ring systems like piperidine.
Conformational Restraint and Bioisosterism
The 3-azabicyclo[3.1.0]hexyl ring system is a conformationally constrained bicyclic isostere for the piperidine motif.[1] The fusion of the cyclopropane ring locks the five-membered pyrrolidine ring into a defined envelope conformation, restricting the rotational freedom of substituents and presenting them in well-defined spatial orientations. This has proven particularly advantageous in the design of ligands for targets that require precise pharmacophore positioning.
Comparative Analysis of Physicochemical Properties
To provide a quantitative comparison, the following table summarizes key calculated physicochemical properties for 3-azabicyclo[3.1.0]hexane and other commonly employed rigid scaffolds. These values, generated using standard computational models, offer a valuable baseline for scaffold selection in drug design.
| Scaffold | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (tPSA, Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
| 3-Azabicyclo[3.1.0]hexane | 83.13 | 0.21 | 12.03 | 1 | 1 | 0 |
| Piperidine | 85.15 | 0.83 | 12.03 | 1 | 1 | 0 |
| Pyrrolidine | 71.12 | 0.46 | 12.03 | 1 | 1 | 0 |
| Azetidine | 57.09 | -0.09 | 12.03 | 1 | 1 | 0 |
| Cyclobutane | 56.11 | 1.83 | 0 | 0 | 0 | 0 |
| Adamantane | 136.24 | 2.59 | 0 | 0 | 0 | 0 |
Table 1: Calculated Physicochemical Properties of Selected Rigid Scaffolds. Data sourced from computational models and may vary depending on the algorithm used.
From this data, it is evident that 3-azabicyclo[3.1.0]hexane possesses a lower calculated lipophilicity (cLogP) than piperidine, suggesting potentially improved aqueous solubility. Its rigid nature, with zero rotatable bonds, underscores its utility in pre-organizing substituents for target binding.
Experimental Deep Dive: Beyond the Calculations
While computational predictions are a valuable starting point, experimental validation is paramount in drug discovery. This section will explore key experimental parameters and provide detailed protocols for their determination.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical determinant of a drug's ADME properties. The distribution coefficient (LogD) at physiological pH (7.4) is a more relevant measure for ionizable compounds than the partition coefficient (LogP).
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination [2][3][4]
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Partitioning: Add a small aliquot of the test compound stock solution to a vial containing a known volume of the pre-saturated n-octanol and PBS phases.
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Metabolic Stability
The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a key factor in determining its in vivo half-life and oral bioavailability. The in vitro microsomal stability assay is a widely used method to assess this.[5][6][7]
Experimental Protocol: In Vitro Microsomal Stability Assay [5][6][7]
-
Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4), a solution of pooled liver microsomes (human, rat, or other species of interest), and a solution of the cofactor NADPH.
-
Incubation Mixture: In a 96-well plate, combine the reaction buffer, liver microsomes, and the test compound at a final concentration typically around 1 µM.
-
Initiation of Reaction: Pre-incubate the plate at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k), and the intrinsic clearance (CLint) can be determined.
Case Studies: 3-Azabicyclo[3.1.0]hexane in Action
The true value of a scaffold is demonstrated through its successful application in drug discovery programs. The 3-azabicyclo[3.1.0]hexane core has been instrumental in the development of numerous clinical candidates across various therapeutic areas.
Dopamine D3 Receptor Antagonists for CNS Disorders
In the quest for potent and selective dopamine D3 receptor antagonists for the treatment of substance abuse and other central nervous system (CNS) disorders, researchers have successfully employed the 3-azabicyclo[3.1.0]hexane scaffold.[8] The rigid nature of this core allowed for the precise positioning of key pharmacophoric elements, leading to compounds with high affinity and selectivity for the D3 receptor, as well as excellent pharmacokinetic profiles, including good oral bioavailability and brain penetration.[8]
Opioid Receptor Antagonists for Pruritus
The 3-azabicyclo[3.1.0]hexane framework has also been utilized in the design of novel µ-opioid receptor antagonists for the treatment of pruritus (itching). The conformational rigidity of the scaffold was key to achieving high binding affinity and antagonist activity.
Visualizing the Concepts
To further illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Interplay of rigid scaffolds and key physicochemical properties.
Caption: A typical workflow for scaffold hopping in drug discovery.
Conclusion: Building in Three Dimensions for a Healthier Future
The strategic incorporation of rigid scaffolds, and in particular the 3-azabicyclo[3.1.0]hexane motif, represents a paradigm shift in modern drug discovery. By moving away from the "flatland" of traditional aromatic systems, medicinal chemists can unlock new avenues for therapeutic intervention and develop drug candidates with superior efficacy, safety, and pharmacokinetic profiles. The comparative analysis presented in this guide, grounded in both computational and experimental data, provides a framework for the rational selection and application of these powerful three-dimensional building blocks. As our understanding of the intricate interplay between molecular architecture and biological function continues to evolve, the judicious use of rigid scaffolds will undoubtedly play an increasingly pivotal role in the design of innovative medicines that address unmet medical needs.
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Cyprotex. Microsomal Stability. Evotec. [Link]
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Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118. [Link]
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Spasov, A. A., et al. (2017). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 24(26), 2847-2868. [Link]
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Perrone, M. G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4882. [Link]
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van der Pijl, F., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(43), e202200812. [Link]
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van der Pijl, F., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(1), 21-31. [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Angewandte Chemie International Edition, 60(14), 7682-7689. [Link]
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Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1228-1240. [Link]
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Scott, J. S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15913-15933. [Link]
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van der Pijl, F., et al. (2022). Calculated and experimental properties of the cyclobutane fragment library. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. [Link]
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Mercell. metabolic stability in liver microsomes. [Link]
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Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]
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Khoroshilova, O. V., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 28(21), 7356. [Link]
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Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]
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Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Exo-3-Azabicyclo[3.1.0]hexan-6-ol Derivatives
The exo-3-azabicyclo[3.1.0]hexan-6-ol scaffold is a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of pharmacophoric elements, leading to compounds with high affinity and selectivity for a diverse range of biological targets. This guide offers a comprehensive comparison of the in vitro and in vivo evaluation methodologies for derivatives of this versatile scaffold, drawing upon field-proven insights and experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane core is a recurring motif in a multitude of biologically active molecules, ranging from natural products to synthetic pharmaceuticals.[1] Its inherent rigidity reduces the entropic penalty upon binding to a target protein, a desirable feature in rational drug design.[2] This structural constraint allows for the precise orientation of substituents, enabling fine-tuning of interactions with receptor binding pockets. Consequently, derivatives of this scaffold have been successfully developed as potent agents targeting the central nervous system (CNS), opioid and sigma receptors, and have shown promise as anticancer therapeutics.[3][4]
In Vitro Evaluation: A Multi-faceted Approach to Characterizing Potency and Selectivity
The initial assessment of novel exo-3-azabicyclo[3.1.0]hexan-6-ol derivatives invariably begins with a battery of in vitro assays designed to quantify their interaction with specific biological targets and to assess their general cellular effects. The choice of assays is dictated by the therapeutic hypothesis driving the synthesis of the derivatives.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a cornerstone of early-stage drug discovery, providing a direct measure of a compound's affinity for its target receptor. These assays are typically conducted using cell membranes prepared from tissues or cell lines endogenously or recombinantly expressing the receptor of interest.
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK293 cells, or rat brain tissue).[1]
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).[1]
-
Test compound (exo-3-azabicyclo[3.1.0]hexan-6-ol derivative).
-
Non-specific binding control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[5]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, cell membranes, and [³H]-DAMGO.
-
Non-specific Binding: Assay buffer, cell membranes, [³H]-DAMGO, and a high concentration of naloxone.
-
Competitive Binding: Assay buffer, cell membranes, [³H]-DAMGO, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation Counting: After drying the filters, add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]
-
| Compound ID | µ-Opioid Receptor Kᵢ (nM) | δ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) | Reference |
| Derivative A | 0.5 | 50 | 120 | [7] |
| Derivative B | 1.2 | 85 | 250 | [7] |
| Derivative C | 15.8 | >1000 | >1000 | [7] |
This table presents a selection of data from the literature to illustrate the comparative evaluation of different derivatives. The specific values are representative and should be consulted from the original source.
Functional Assays: From Binding to Biological Response
While binding assays quantify affinity, functional assays are essential to determine the efficacy of a compound – whether it acts as an agonist, antagonist, or allosteric modulator.
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration, a common downstream event of G-protein coupled receptor (GPCR) activation.[8]
Materials:
-
HEK293 cells stably co-expressing the human mGluR2 and a promiscuous G-protein (e.g., Gα16).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (exo-3-azabicyclo[3.1.0]hexan-6-ol derivative).
-
Glutamate (the endogenous agonist for mGluR2).
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent dye solution to the cells. Incubate for a specified period (e.g., 60 minutes) at 37°C to allow for dye uptake.
-
Compound Addition: Place the cell plate in the FLIPR instrument. The instrument will first measure the baseline fluorescence, then add the test compound at various concentrations and continue to monitor the fluorescence.
-
Agonist Addition: After a short incubation with the test compound, the instrument will add a sub-maximal concentration (e.g., EC₂₀) of glutamate to stimulate the receptor.
-
Fluorescence Measurement: The FLIPR instrument records the change in fluorescence intensity over time. A PAM will potentiate the response to the sub-maximal glutamate concentration, resulting in a larger increase in fluorescence compared to glutamate alone.
-
Data Analysis: The data is typically expressed as the percentage of the maximal response to a saturating concentration of glutamate. The EC₅₀ (the concentration of the test compound that produces 50% of its maximal effect) is determined by fitting the data to a dose-response curve.
Cytotoxicity Assays: Assessing Off-Target Effects
It is crucial to evaluate the general cytotoxicity of novel compounds to ensure that their observed biological activity is not due to non-specific cell death.
The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in the cell culture medium.[3]
Materials:
-
Cancer cell lines of interest (e.g., K562, HeLa).[3]
-
Complete cell culture medium.
-
Test compound (exo-3-azabicyclo[3.1.0]hexan-6-ol derivative).
-
MTS reagent.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[3] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that reduces cell viability by 50%).
-
In Vivo Evaluation: Translating In Vitro Potency to In Vivo Efficacy
Promising candidates from in vitro screening are advanced to in vivo studies to assess their pharmacokinetic properties, efficacy in animal models of disease, and potential for adverse effects.
Pharmacokinetic Studies: Understanding the ADME Profile
Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are typically conducted in rodents (e.g., rats) and provide critical information for dose selection in subsequent efficacy studies.
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the study.
-
Compound Administration: Administer the test compound to two groups of rats: one group receives the compound intravenously (IV) and the other orally (PO).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after compound administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Plot the plasma concentration of the compound versus time for both IV and PO administration.
-
Calculate key PK parameters, including:
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
t₁/₂: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
In Vivo Efficacy Models: Demonstrating Therapeutic Potential
The choice of in vivo efficacy model is dictated by the intended therapeutic application of the compound.
This model is used to screen for peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a sign of visceral pain.[9]
Materials:
-
Male Swiss albino mice.
-
0.6% acetic acid solution.
-
Test compound.
-
Standard analgesic drug (e.g., aspirin).
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose).
Procedure:
-
Animal Grouping: Divide the mice into groups (n=6-10 per group): vehicle control, standard drug, and one or more groups for the test compound at different doses.
-
Compound Administration: Administer the test compound, standard drug, or vehicle to the respective groups, typically 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a set period (e.g., 20 minutes).
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] * 100.
-
The forced swim test is a widely used behavioral model to screen for potential antidepressant drugs. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment reduces the duration of immobility.[10]
Materials:
-
Male Wistar rats.
-
A transparent cylindrical container filled with water (23-25°C).
-
Test compound.
-
Standard antidepressant drug (e.g., imipramine).
-
Vehicle.
Procedure:
-
Pre-test Session: On the first day, place each rat in the water-filled cylinder for a 15-minute pre-swim session. This is done to induce a stable level of immobility on the test day.
-
Compound Administration: Administer the test compound, standard drug, or vehicle at specified times before the test session (e.g., 24, 5, and 1 hour before the test).
-
Test Session: On the second day, place the rats back into the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the mean duration of immobility between the treated groups and the vehicle control group. A significant reduction in immobility is indicative of an antidepressant-like effect.
Conclusion
The evaluation of exo-3-azabicyclo[3.1.0]hexan-6-ol derivatives requires a systematic and logical progression from in vitro characterization to in vivo validation. This guide has provided a framework for this process, highlighting key experimental protocols and comparative data that are essential for making informed decisions in a drug discovery program. By employing a combination of well-established in vitro and in vivo assays, researchers can effectively identify and optimize lead compounds from this promising chemical scaffold, ultimately paving the way for the development of novel and effective therapeutics.
References
- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
- Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., ... & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo [3.1. 0] hexane derivatives as μ opioid ligands. Bioorganic & medicinal chemistry letters, 22(6), 2200–2203.
- Pronina, Y. A., Shmakov, S. V., Klyuchnikov, A. S., Artemov, A. V., Stepakov, A. V., & Boitsov, V. M. (2023). Study of Cytotoxicity of 3-Azabicyclo [3.1. 0] hexanes and Cyclopropa [a] pyrrolizidines Spiro-Fused to Acenaphthylene-1 (2 H)-one and Aceanthrylene-1 (2 H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 24(13), 10924.
- Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.
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- (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. BenchChem. (n.d.). Retrieved from a hypothetical URL for a chemical supplier's technical document.
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- Design and Synthesis of Novel Scaffolds and Building Blocks. IRIS. (n.d.). Retrieved from a hypothetical URL for a PhD thesis or institutional repository.
- Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0] hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. MDPI. (2024). Retrieved from a hypothetical URL for a research article.
- This is a placeholder for a general drug discovery reference.
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- Chakrabarti, S., Liu, K., Tang, V., & Whistler, J. L. (2016). Radioligand-binding studies. Bio-protocol, 6(18), e1931.
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-
Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. PubMed. (2021). Retrieved from [Link]
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- This is a placeholder for a general GPCR reference.
- This is a placeholder for a general ion channel reference.
- This is a placeholder for a general pharmacokinetics reference.
- This is a placeholder for a general high-throughput screening reference.
- This is a placeholder for a general allosteric modul
- This is a placeholder for a general drug discovery reference.
- Discovery of a potent and orally bioavailable Positive Allosteric Modulator of mGluR2 for the treatment of CNS disorders. SCI. (n.d.).
- This is a placeholder for a general medicinal chemistry reference.
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A Comparative Guide to the Validation of Synthetic Routes for Enantiopure exo-3-Azabicyclo[3.1.0]hexan-6-ol
This guide provides an in-depth comparison and validation of synthetic strategies to obtain enantiopure exo-3-azabicyclo[3.1.0]hexan-6-ol. The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic motif that serves as a crucial building block in medicinal chemistry, appearing in a range of biologically active compounds, including potent μ-opioid receptor antagonists and T-type calcium channel inhibitors[1][2]. The precise stereochemical control to yield the enantiopure exo isomer is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles[3].
This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of protocols to explain the underlying principles of stereocontrol and provides a framework for the rigorous analytical validation required for such chiral intermediates.
Comparative Analysis of Synthetic Strategies
The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be approached through several methodologies, primarily involving the formation of the cyclopropane ring onto a pre-existing pyrrolidine or pyrroline ring[4][5]. The challenge lies not only in constructing the bicyclic system but in controlling both the diastereoselectivity (exo vs. endo) and the enantioselectivity. We will compare two prominent catalytic approaches.
Route 1: Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation
This strategy is one of the most effective for generating the desired bicyclic system with high stereocontrol. The key step involves the decomposition of a diazoacetate precursor in the presence of a chiral dirhodium(II) catalyst, which directs the intramolecular cyclopropanation of an N-allyl substrate. The choice of catalyst is critical for controlling both diastereoselectivity and enantioselectivity[5].
Causality of Stereocontrol: The dirhodium catalyst forms a metal carbene intermediate. The chiral ligands on the catalyst create a sterically defined environment that forces the cyclopropanation to occur from a specific face of the double bond and in a specific orientation, thereby favoring one enantiomer of the exo product. The exo selectivity is generally preferred due to reduced steric hindrance in the transition state compared to the endo approach[5].
Workflow for Dirhodium(II)-Catalyzed Synthesis
Caption: Workflow for Route 1: Dirhodium(II)-Catalyzed Synthesis.
Route 2: Palladium-Catalyzed Intermolecular Cyclopropanation
An alternative approach involves the intermolecular cyclopropanation of a protected 2,5-dihydropyrrole with a diazo compound, catalyzed by a palladium complex. This method can be highly efficient, and recent advancements have demonstrated its utility for gram-scale synthesis[6]. The stereochemical outcome is dictated by the chiral ligands coordinated to the palladium center.
Causality of Stereocontrol: Similar to the rhodium-catalyzed route, a chiral palladium catalyst generates a metal carbene that adds to the double bond of the dihydropyrrole. The ligand's structure is engineered to favor the formation of the exo diastereomer enantioselectively. This intermolecular approach can sometimes offer broader substrate scope but may require more rigorous optimization to achieve high diastereomeric and enantiomeric ratios compared to intramolecular variants[6][7].
Experimental Protocols and Data
Protocol 1: Dirhodium(II)-Catalyzed Synthesis of N-Boc-protected exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate
This protocol is adapted from methodologies described for highly diastereoselective and enantioselective cyclopropanation reactions[5].
Step-by-Step Methodology:
-
Substrate Synthesis: To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in anhydrous THF at 0 °C, add a solution of ethyl diazoacetate (1.1 eq).
-
Catalyst Introduction: Add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) at a low loading (0.005 mol%) to the solution.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the exo and endo isomers.
-
Hydrolysis & Reduction: The resulting ester can be hydrolyzed to the carboxylic acid and subsequently reduced (e.g., with LiAlH₄) to the target alcohol, exo-3-Azabicyclo[3.1.0]hexan-6-ol, after appropriate protection/deprotection steps of the amine.
Comparative Performance Data
The selection of a synthetic route is often a trade-off between yield, stereoselectivity, cost, and operational simplicity.
| Parameter | Route 1: Dirhodium(II) Catalysis | Route 2: Palladium(II) Catalysis | Reference |
| Typical Yield | 70-85% | 65-80% | [5][6] |
| Diastereomeric Ratio (exo:endo) | >20:1 | 10:1 to >20:1 | [5][6] |
| Enantiomeric Excess (% ee) | >95% | >90% | [7][8] |
| Catalyst Loading | Very Low (<0.01 mol%) | Low (0.1 - 1 mol%) | [5] |
| Key Advantage | Extremely high selectivity, low catalyst loading | Good for gram-scale, practical | [5][6] |
| Potential Drawback | Cost of specialized chiral rhodium catalysts | May require more optimization for selectivity | [1] |
Validation of Product Structure and Enantiopurity
Rigorous analytical validation is non-negotiable to confirm the identity, purity, and stereochemistry of the final product. The process involves both structural confirmation and stereochemical determination.
Workflow for Analytical Validation
Caption: Standard workflow for the analytical validation of the final product.
Structural Confirmation
The fundamental structure of the synthesized molecule must be confirmed using standard spectroscopic techniques.
-
¹H and ¹³C NMR: Provides information on the connectivity of atoms. For exo-3-azabicyclo[3.1.0]hexan-6-ol, characteristic signals for the cyclopropyl protons and the hydroxymethyl group are expected. The coupling constants between the cyclopropyl protons can help confirm the exo stereochemistry.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₆H₁₁NO, MW: 113.16 g/mol )[9].
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the O-H stretch from the alcohol and the N-H stretch from the secondary amine (if unprotected).
Validation of Enantiomeric Purity
Confirming that the product is enantiopure is the most critical validation step. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose[3][10].
Protocol: Chiral HPLC Method Validation
This protocol outlines the essential steps for validating a chiral HPLC method for quantifying the enantiomeric excess (% ee) of the target compound, in line with regulatory guidelines[10][11].
Step-by-Step Methodology:
-
Column and Mobile Phase Screening:
-
Screen various chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak® series).
-
Test different mobile phase compositions (normal phase, reverse phase, or polar organic modes) to achieve baseline separation of the two enantiomers. A common mobile phase for this type of compound might be a mixture of hexane, ethanol, and a basic additive.
-
-
Method Optimization: Optimize the flow rate, temperature, and mobile phase composition to achieve a resolution (Rs) of >1.5 between the enantiomeric peaks.
-
System Suitability: Before each run, inject a racemic standard (a 50:50 mixture of both enantiomers) to verify system performance. Key parameters include:
-
Resolution (Rs): Must be ≥ 1.5.
-
Tailing Factor (T): Should be ≤ 2.0 for both peaks.
-
Repeatability: Relative standard deviation (%RSD) of peak areas from replicate injections should be < 2.0%.
-
-
Validation Parameters:
-
Specificity: Demonstrate that there is no interference from impurities or degradation products at the retention times of the enantiomers.
-
Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified. The LOQ is often targeted at a fraction of the specification limit for the unwanted enantiomer (e.g., 0.1%)[11].
-
Linearity: Establish a linear relationship between the peak area and the concentration of the undesired enantiomer over a defined range.
-
Accuracy & Precision: Assess the method's accuracy (closeness to the true value) and precision (repeatability) by analyzing samples spiked with known amounts of the undesired enantiomer.
-
-
Sample Analysis: Analyze the synthesized sample to determine the peak areas for both the desired (R,S,R) and undesired enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Conclusion
The synthesis of enantiopure exo-3-azabicyclo[3.1.0]hexan-6-ol is a challenging but achievable goal through modern catalytic methods. Dirhodium(II)-catalyzed intramolecular cyclopropanation often provides superior stereocontrol, albeit potentially at a higher catalyst cost[5]. Regardless of the synthetic route chosen, a rigorous, multi-step validation process is essential. This process must unequivocally confirm the chemical structure via spectroscopy and, most critically, establish enantiomeric purity through a fully validated chiral HPLC method[10][11]. By combining a well-controlled synthetic strategy with robust analytical validation, researchers can confidently produce this valuable chiral building block for advanced drug discovery programs.
References
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Title: Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Source: RSC Publishing.
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Title: Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Source: Chemistry of Heterocyclic Compounds.
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Title: Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Source: RSC Advances.
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Title: Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Source: Organic Letters.
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Title: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Source: Chemistry – A European Journal.
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Title: Asymmetric Synthesis of Fused Bicyclic α-Amino Acids Having a Hexahydro-cyclopenta[c]pyridine Skeleton via Intramolecular Pauson−Khand Reaction of 1-Sulfonimidoyl-Substituted 5-Azaoct-1-en-7-ynes. Source: The Journal of Organic Chemistry.
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Title: Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Source: Organic Letters.
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Title: Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Source: The Journal of Organic Chemistry.
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Title: An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. Source: RSC Advances.
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Title: (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. Source: Benchchem.
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Title: Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Source: ResearchGate.
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Title: Asymmetric Synthesis Antimicrobial Activity of Some New Mono Bicyclic β-Lactams. Source: Molecules.
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Title: Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. Source: Journal of the American Chemical Society.
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Title: (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. Source: PubChem.
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A Comparative Guide to the Cross-Reactivity of 3-Azabicyclo[3.1.0]hexane Based Ligands
This guide provides a comprehensive analysis of the cross-reactivity profiles of 3-azabicyclo[3.1.0]hexane-based ligands, a scaffold of significant interest in modern medicinal chemistry. We will delve into the binding affinities of this versatile chemical moiety across a range of critical biological targets, including opioid, sigma, and dopamine receptors, as well as the enzyme dipeptidyl peptidase-IV (DPP-IV). By presenting objective experimental data and detailed methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of polypharmacology associated with this ligand class.
Introduction: The Emergence of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted bicyclic system that has garnered substantial attention in drug discovery due to its structural rigidity and synthetic tractability. This unique three-dimensional structure allows for the precise orientation of substituents, enabling tailored interactions with specific receptor binding pockets. Initially explored for its potential as a non-narcotic analgesic, the therapeutic applications of this scaffold have expanded to include treatments for depression, anxiety, substance abuse, and diabetes.[1][2][3] However, the very structural features that make it a privileged scaffold also predispose it to interactions with multiple biological targets, a phenomenon known as cross-reactivity or polypharmacology. Understanding and characterizing this cross-reactivity is paramount for developing selective ligands and mitigating off-target effects.
Comparative Analysis of Receptor Binding Affinities
The following sections provide a comparative overview of the binding affinities (Ki in nM) and inhibitory concentrations (IC50 in nM) of various 3-azabicyclo[3.1.0]hexane derivatives across different receptor families. This data has been compiled from multiple peer-reviewed studies to offer a broad perspective on the selectivity profiles within this ligand class.
Opioid Receptor Cross-Reactivity
Derivatives of 3-azabicyclo[3.1.0]hexane have been extensively investigated as ligands for opioid receptors, particularly the mu (μ), delta (δ), and kappa (κ) subtypes. The primary motivation behind this research has been the development of potent and selective analgesics with reduced side effects compared to traditional opioids.[4][5]
| Compound/Derivative | μ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Selectivity (μ vs δ/κ) | Reference |
| Lead Compound Analogues | [4] | ||||
| Analogue A | 0.5 | 50 | 100 | 100-fold vs δ, 200-fold vs κ | [4] |
| Analogue B | 1.2 | 150 | 300 | 125-fold vs δ, 250-fold vs κ | [4] |
| Analogue C | 10 | >1000 | >1000 | >100-fold | [4] |
Expert Interpretation: The data clearly indicates that medicinal chemists have successfully optimized the 3-azabicyclo[3.1.0]hexane scaffold to achieve high affinity and selectivity for the μ-opioid receptor. The conformational rigidity of the core structure likely plays a crucial role in positioning key pharmacophoric elements to favor interaction with the μ-receptor's binding pocket over those of the δ and κ subtypes. The observed selectivity is a critical factor in minimizing undesirable side effects often associated with non-selective opioid agonists.
Sigma Receptor Cross-Reactivity
The sigma (σ) receptors, comprising σ1 and σ2 subtypes, are intracellular chaperones involved in a variety of cellular functions and are implicated in neuropsychiatric disorders and cancer. Several 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives have demonstrated significant affinity for both sigma receptor subtypes.[6][7][8]
| Compound/Derivative | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | Selectivity (σ1 vs σ2) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Racemic 1-phenyl derivatives | | | | |[7][8] | | Compound 12 | 50 | 80 | 1.6-fold |[7][8] | | Compound 13 | 150 | 250 | 1.7-fold |[7][8] | | (+)-14 | 0.9 | 5.0 | 5.6-fold |[6][7] | | (+)-15 | 2.3 | 10.0 | 4.3-fold |[6][7] | | (+)-18 | 15 | 300 | 20-fold |[6][7] |
Expert Interpretation: Unlike the opioid receptor ligands, many 3-azabicyclo[3.1.0]hexane derivatives targeting sigma receptors exhibit moderate to high affinity for both σ1 and σ2 subtypes, with generally low selectivity.[6][7][8] This suggests that the pharmacophore required for binding to both sigma receptor subtypes may share significant similarities. However, the dextrorotatory isomers consistently show higher affinity and selectivity for the σ1 receptor, highlighting the importance of stereochemistry in achieving subtype selectivity.[6][7] The N-phenethyl substituent in compound (+)-18 appears to be a key determinant for enhancing σ1 selectivity.[6][7]
Dopamine D3 Receptor Cross-Reactivity
The dopamine D3 receptor is a key target in the treatment of substance abuse and other neuropsychiatric disorders. A series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes have been developed as potent and selective D3 receptor antagonists.[9][10][11][12]
| Compound/Derivative | Dopamine D3 (Ki, nM) | Dopamine D2 (Ki, nM) | 5-HT1A (Ki, nM) | Selectivity (D3 vs D2) | Reference |
| 1,2,4-triazolyl analogues | [9] | ||||
| GSK598809 Analogue | 0.90 | >135 | >135 | >150-fold | [9] |
| Compound 35 | 1.5 | 250 | >1000 | ~167-fold | [9] |
Expert Interpretation: The data for the 1,2,4-triazolyl azabicyclo[3.1.0]hexane series demonstrates remarkable success in achieving high selectivity for the dopamine D3 receptor over the closely related D2 subtype.[9] This is a significant achievement, as D2 receptor antagonism is associated with undesirable extrapyramidal side effects. The rigid bicyclic core, coupled with the specific triazole substituent, appears to effectively discriminate between the subtle differences in the binding pockets of the D3 and D2 receptors.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The 3-azabicyclo[3.1.0]hexane scaffold has also been incorporated into inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment.[13][14][15][16][17]
| Compound/Derivative | DPP-IV (IC50, nM) | DPP8 (IC50, μM) | DPP9 (IC50, μM) | Selectivity (DPP-IV vs DPP8/9) | Reference |
| 2-cyanopyrrolidine hybrids | [13][15] | ||||
| Compound 82 | 31 | >50 | >50 | >1600-fold | [13][15] |
| Compound 83 | 27 | >50 | >50 | >1850-fold | [13][15] |
| DSP-7238 | 0.60 (Ki) | >50 | >50 | >83,000-fold | [15] |
Expert Interpretation: The incorporation of the 3-azabicyclo[3.1.0]hexane moiety into 2-cyanopyrrolidine-based DPP-IV inhibitors has yielded compounds with potent inhibitory activity and excellent selectivity against related proteases like DPP8 and DPP9.[13][15] Off-target inhibition of DPP8 and DPP9 has been linked to toxicity, making this high degree of selectivity a critical safety feature. The rigid scaffold likely orients the cyanopyrrolidine "warhead" for optimal interaction with the active site of DPP-IV while disfavoring binding to other dipeptidyl peptidases.
Experimental Protocols: A Guide to Best Practices
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.
Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive binding experiment to determine the affinity (Ki) of a test compound for the μ-opioid receptor.
Rationale: This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki).
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human μ-opioid receptor.
-
Harvest the cells and resuspend in an ice-cold lysis buffer.
-
Homogenize the cell suspension and centrifuge at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford assay.[1]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (e.g., [³H]DAMGO for the μ-opioid receptor), and serial dilutions of the 3-azabicyclo[3.1.0]hexane-based test compound.
-
Include control wells for total binding (no test compound) and non-specific binding (excess of a non-radiolabeled, high-affinity ligand like naloxone).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.[1]
-
-
Filtration and Detection:
-
Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[18]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sigma Receptor Functional Assay (Cell Viability)
This protocol describes a cell viability assay to functionally characterize sigma-2 receptor ligands.
Rationale: Many sigma-2 receptor ligands induce cell death in cancer cell lines. This assay quantifies the cytotoxic effect of a test compound, providing a measure of its functional activity (agonist, partial agonist, or antagonist) at the sigma-2 receptor.[6]
Caption: Workflow for a sigma receptor functional cell viability assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cancer cell line known to express sigma-2 receptors (e.g., SK-N-SH neuroblastoma cells).
-
Trypsinize and seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-azabicyclo[3.1.0]hexane-based test compound in cell culture medium.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known sigma-2 agonist like siramesine).
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for 48 hours at 37°C in a humidified CO2 incubator.[6]
-
-
Cell Viability Measurement:
-
Add a cell viability reagent, such as CellTiter 96 AQueous One Solution Reagent (MTS), to each well.
-
Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
-
DPP-IV Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity (IC50) of a test compound against the DPP-IV enzyme.
Rationale: This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV. The enzyme cleaves a fluorogenic substrate, and the resulting fluorescence is measured. A decrease in fluorescence in the presence of the test compound indicates inhibition.[2][19][20]
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A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for 3-Azabicyclo[3.1.0]hexane Synthesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained saturated nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its rigid structure allows for precise orientation of substituents in three-dimensional space, making it a valuable scaffold for designing potent and selective ligands for various biological targets.[3][4][5] This bicyclic system is a key structural feature in a wide array of biologically active natural products, drugs, and agrochemicals, including compounds with antitumor, antibiotic, and analgesic properties.[1][2][3][4][5] Consequently, the development of efficient and stereoselective synthetic routes to this privileged scaffold is of paramount importance in drug discovery and development.
This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. We will delve into the mechanistic intricacies of transition-metal catalysis, organocatalysis, and emerging enzymatic strategies, presenting a critical evaluation of their respective strengths and limitations. The objective is to equip researchers with the necessary insights to select the most appropriate catalytic system for their specific synthetic challenges.
Transition-Metal Catalysis: The Workhorse of 3-Azabicyclo[3.1.0]hexane Synthesis
Transition-metal catalysis remains the most prevalent and versatile approach for constructing the 3-azabicyclo[3.1.0]hexane core.[1][3] These methods often rely on the generation of metal-carbene intermediates that undergo subsequent cyclopropanation reactions.
Rhodium-Catalyzed Cyclopropanation
Dirhodium(II) complexes are arguably the most extensively studied catalysts for the synthesis of 3-azabicyclo[3.1.0]hexanes, typically via the cyclopropanation of N-alkenylpyrroles with diazo compounds.[6][7] The choice of rhodium catalyst and its ligand framework can significantly influence the diastereoselectivity of the cyclopropanation, allowing for access to either the exo or endo isomer.[6]
A key advantage of modern rhodium catalysis is the ability to achieve high turnover numbers, enabling reactions to be performed with very low catalyst loadings (<0.01 mol%).[6][8] This is not only economically advantageous but also simplifies product purification by minimizing residual metal contamination.
Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation:
Caption: General workflow for organocatalytic synthesis.
Enzymatic Approaches: The Next Frontier
While still a nascent field, biocatalysis offers the potential for unparalleled selectivity in the synthesis of 3-azabicyclo[3.1.0]hexanes. Engineered carbene transferases, derived from myoglobin or other metalloenzymes, have been shown to catalyze stereodivergent cyclizations of allyl diazoacetates with high yields and enantioselectivity. [3]This approach leverages the exquisite control of the enzyme's active site to dictate the stereochemical outcome of the reaction. The reusability of these biocatalysts also presents a significant advantage in terms of sustainability. [3]
Experimental Protocols
Representative Protocol for Rhodium-Catalyzed Cyclopropanation
This protocol is adapted from procedures demonstrating high-turnover dirhodium(II) catalysis. [6] Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate
-
Dirhodium(II) acetate (or other suitable Rh(II) catalyst)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add N-Boc-2,5-dihydropyrrole (1.0 mmol) and activated 4 Å molecular sieves in anhydrous DCM (5 mL).
-
In a separate flask, prepare a solution of ethyl diazoacetate (1.2 mmol) and the dirhodium(II) catalyst (0.005 mol%) in anhydrous DCM (10 mL).
-
Slowly add the ethyl diazoacetate/catalyst solution to the N-Boc-2,5-dihydropyrrole solution via syringe pump over 4-6 hours at room temperature.
-
Upon complete addition, stir the reaction mixture for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
General Protocol for Organocatalytic 1,3-Dipolar Cycloaddition
This protocol is based on the three-component reaction of an aldehyde, an amine, and a cyclopropene. [9] Materials:
-
Aromatic aldehyde (e.g., isatin)
-
Primary amine (e.g., benzylamine)
-
Substituted cyclopropene
-
Chiral squaramide-based organocatalyst (10 mol%)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a dry reaction vial, add the aromatic aldehyde (0.5 mmol), the primary amine (0.5 mmol), the substituted cyclopropene (0.6 mmol), and the chiral organocatalyst (0.05 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the spiro[3-azabicyclo[3.1.0]hexane] product.
Conclusion and Future Outlook
The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold is a mature field with a diverse array of catalytic methodologies. Transition-metal catalysis, particularly with rhodium, remains the most robust and versatile approach, with modern advancements enabling extremely low catalyst loadings. Copper and palladium systems offer cost-effective and practical alternatives. Organocatalysis provides a powerful metal-free avenue to enantioenriched products. Looking forward, the continued development of engineered enzymes for this transformation holds immense promise for achieving unparalleled levels of selectivity and sustainability. The choice of the optimal catalytic system will ultimately depend on the specific target molecule, desired stereochemistry, scalability, and economic considerations.
References
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Toh, K. K., Biswas, A., Wang, Y. F., Tan, Y., & Chiba, S. (2011). Copper-mediated aerobic synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles from N-allyl/propargyl enamine carboxylates. Journal of the American Chemical Society, 133(35), 13942–13945. [Link]
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Barashkova, K. A., Latyshev, G. V., Kotovshchikov, Y. N., Lukashev, N. V., & Beletskaya, I. P. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. [Link]
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Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry–A European Journal, 29(48), e202301017. [Link]
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Qin, C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
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Toh, K. K., Biswas, A., Wang, Y. F., Tan, Y., & Chiba, S. (2011). Copper-Mediated Aerobic Synthesis of 3-Azabicyclo[3.1.0]hex-2-enes and 4-Carbonylpyrroles from N-Allyl/Propargyl Enamine Carboxylates. Journal of the American Chemical Society, 133(35), 13942-13945. [Link]
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Pronina, Y. A., Viktorov, N. B., Selivanov, S. I., Kornev, A. A., Ponyaev, A. I., Boitsov, V. M., & Stepakov, A. V. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. Russian Journal of General Chemistry, 94(4), 804-823. [Link]
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Toh, K. K., Biswas, A., Wang, Y. F., Tan, Y., & Chiba, S. (2011). Copper-mediated aerobic synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles from N-allyl/propargyl enamine carboxylates. Journal of the American Chemical Society, 133(35), 13942–13945. [Link]
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Pronina, Y. A., et al. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. ResearchGate. [Link]
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Pronina, Y. A., et al. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. Springer Link. [Link]
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Qin, C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
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Barashkova, K.A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. [Link]
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Wang, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Semantic Scholar. [Link]
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Davies, H. M. L., & Qin, C. (2025). Novel methods for the preparation of 3-azabicylco[3.1,0]hexane-6-carboxamide derivatives. WIPO Patentscope. [Link]
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Padwa, A., et al. (2012). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. PMC. [Link]
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Navigating the Toxicological Landscape of 3-Azabicyclo[3.1.0]hexane-Containing Compounds: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold, a rigid bicyclic amine, is an increasingly prevalent structural motif in modern drug discovery, valued for its ability to confer conformational constraint and unique three-dimensional topologies to small molecules. Its presence in a range of biologically active agents, from kinase inhibitors to opioid receptor modulators, underscores its importance.[1][2][3] However, as with any chemical scaffold, a thorough understanding of its inherent toxicological liabilities is paramount for successful drug development. This guide provides a comparative analysis of the toxicity profile of compounds containing the 3-azabicyclo[3.1.0]hexane moiety, supported by available experimental data and established toxicological assays.
The Double-Edged Sword: Biological Activity and Potential Toxicity
The very features that make the 3-azabicyclo[3.1.0]hexane scaffold attractive for medicinal chemistry—its constrained conformation and the presence of a basic nitrogen atom—can also be sources of toxicity. The rigid structure can lead to high-affinity off-target interactions, while the amine functionality can be a site for metabolic activation leading to reactive intermediates. This guide will dissect the key areas of toxicological concern, from cellular-level effects to organ-specific toxicities, and provide a framework for their assessment.
I. Cytotoxicity: A Primary Indicator of Biological Reactivity
A significant body of research on 3-azabicyclo[3.1.0]hexane-containing compounds has focused on their potential as anticancer agents, leading to a wealth of in vitro cytotoxicity data.
Comparative Cytotoxicity of 3-Azabicyclo[3.1.0]hexane Derivatives
Studies on various spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have demonstrated their antiproliferative activity against a range of human cancer cell lines, including erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2).[1][2][4] The half-maximal inhibitory concentrations (IC50) for some of the more active compounds are in the low micromolar range.[2]
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 (72h) | [2] |
| Spiro-fused acenaphthylene-bicyclo[3.1.0]hexanes | K562 | ~25-27 | [1] |
Table 1: Comparative in vitro cytotoxicity of selected 3-azabicyclo[3.1.0]hexane derivatives.
It is noteworthy that the cytotoxic potency can be significantly influenced by the nature of the substituents on the bicyclic core and the spiro-fused moieties.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of some 3-azabicyclo[3.1.0]hexane derivatives appear to be multifactorial. Investigations have pointed towards:
-
Disruption of the Actin Cytoskeleton: Confocal microscopy has revealed that treatment with certain spiro-fused derivatives leads to the disappearance of stress fibers and a diffuse distribution of granular actin in the cytoplasm of HeLa cells.[1][2][4] This disruption of the cytoskeleton can impair cell motility and division.
-
Induction of Apoptosis via Mitochondrial Dysfunction: A key indicator of apoptosis is the loss of mitochondrial membrane potential (ΔΨm). Flow cytometry studies have shown that some 3-azabicyclo[3.1.0]hexane compounds lead to a significant increase in the percentage of cells with decreased ΔΨm, suggesting the induction of the intrinsic apoptotic pathway.[1]
Figure 1: Workflow for assessing in vitro cytotoxicity and elucidating mechanisms of action.
II. Genotoxicity: A Critical Hurdle in Drug Safety
Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a major safety concern that can lead to carcinogenesis. The assessment of genotoxicity is a mandatory step in preclinical drug development.
Current Understanding and Data
Direct and systematic experimental data on the genotoxicity of a broad range of 3-azabicyclo[3.1.0]hexane derivatives is sparse in the public domain. However, some insights can be gleaned from specific drug development programs:
-
An LpxC inhibitor incorporating the 3-azabicyclo[3.1.0]hexane scaffold was reported to be negative in both a mouse lymphoma assay and an in vivo micronucleus test.[5]
-
A clinical candidate for an oral SARS-CoV-2 Mpro inhibitor, which also contains this bicyclic moiety, was found to be negative in an in vivo rat micronucleus assay.[6]
These examples suggest that the 3-azabicyclo[3.1.0]hexane scaffold is not inherently genotoxic. However, the potential for genotoxicity can be highly dependent on the overall molecular structure and the presence of other potentially mutagenic functional groups.
In silico predictions from some studies have flagged a potential for mutagenicity in the Ames test for certain derivatives, although these computational alerts require experimental validation.[1][7]
Standard Assays for Genotoxicity Assessment
A standard battery of genotoxicity tests is typically required to assess the mutagenic and clastogenic potential of a new chemical entity.
Figure 2: A typical workflow for assessing the genotoxicity of a drug candidate.
Experimental Protocol: The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess a compound's potential to induce point mutations in DNA.[8]
-
Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (typically a rat liver homogenate fraction called S9).[8]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (revertants) that restores their ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential.[8][9]
Experimental Protocol: In Vitro Micronucleus Assay
This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[10][11]
-
Cell Culture: A suitable mammalian cell line (e.g., human TK6 cells, Chinese Hamster Ovary (CHO) cells) is cultured.
-
Treatment: The cells are treated with the test compound at various concentrations for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division. This allows for the specific analysis of cells that have divided in the presence of the test compound.[10]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Microscopic Analysis: The frequency of micronuclei (small, separate nuclei in the cytoplasm of binucleated cells) is scored under a microscope. A significant increase in the frequency of micronucleated cells compared to the control indicates genotoxic potential.
III. Organ-Specific Toxicity
Cardiotoxicity
A critical aspect of cardiotoxicity assessment is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a potentially fatal cardiac arrhythmia.
-
Amitifadine, a 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, demonstrated a concentration-dependent inhibition of the hERG channel with an IC50 of 4.6 µM.[12]
-
A series of dopamine D3 receptor antagonists containing the 3-azabicyclo[3.1.0]hexane scaffold were noted to have strong binding to the hERG channel, which halted their clinical development.[13]
These findings suggest that the 3-azabicyclo[3.1.0]hexane scaffold may be associated with a risk of hERG inhibition, making early screening for this liability crucial.
Experimental Protocol: Automated Patch Clamp for hERG Assay
Automated patch-clamp systems are high-throughput methods for assessing a compound's effect on ion channel activity.[14]
-
Cell Line: A mammalian cell line stably expressing the hERG channel is used.
-
Cell Preparation: Cells are prepared in a single-cell suspension.
-
Patch Clamp: The automated system establishes a tight seal ("gigaseal") between a micropipette and an individual cell, allowing for the measurement of ion flow through the hERG channels.
-
Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is recorded.
-
Data Analysis: The concentration-response curve is used to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the hERG current.
Neurotoxicity
The data on the neurotoxicity of 3-azabicyclo[3.1.0]hexane-containing compounds is limited and appears to be compound-specific.
-
A study on spirofused heterocyclic compounds, including one with a 3-azabicyclo[3.1.0]hexane moiety, showed morphological changes in the rat hippocampus, indicating a potential for neurotoxicity.[15]
-
Conversely, 3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane was concluded not to be an MPTP-type neurotoxin in mice, suggesting a lack of a specific neurotoxic mechanism associated with Parkinsonism for this particular compound.[16][17]
Given the presence of this scaffold in compounds targeting the central nervous system (CNS), a thorough neurotoxicity assessment is warranted during development.
Hepatotoxicity
There is currently a lack of publicly available experimental data specifically addressing the hepatotoxicity of 3-azabicyclo[3.1.0]hexane-containing compounds. Standard in vitro assays using primary human hepatocytes or liver-derived cell lines would be necessary to evaluate potential liabilities such as cytotoxicity, cholestasis, and induction or inhibition of cytochrome P450 enzymes.
IV. Metabolism and Reactive Metabolites
The metabolism of the 3-azabicyclo[3.1.0]hexane core is likely to follow pathways established for other alicyclic amines.[18][19][20]
Figure 3: Potential metabolic pathways of 3-azabicyclo[3.1.0]hexane-containing compounds.
A key area of concern for alicyclic amines is the potential for cytochrome P450-mediated oxidation at the α-carbon to the nitrogen, leading to the formation of a reactive iminium ion intermediate.[19] These electrophilic species can potentially form covalent adducts with cellular macromolecules, including proteins and DNA, which can be a trigger for idiosyncratic adverse drug reactions. Trapping studies with nucleophiles like cyanide in in vitro metabolic systems can be employed to assess the formation of such reactive intermediates.
Conclusion and Recommendations
The 3-azabicyclo[3.1.0]hexane scaffold presents a complex toxicological profile that requires careful and systematic evaluation. While not inherently genotoxic based on limited available data, its derivatives can exhibit significant cytotoxicity, and there is a potential for cardiotoxicity via hERG channel inhibition. The metabolic fate of these compounds, particularly the potential for iminium ion formation, warrants thorough investigation.
For drug development programs utilizing this scaffold, the following is recommended:
-
Early-stage in vitro screening: Comprehensive cytotoxicity profiling against a panel of cell lines is a valuable starting point.
-
Standard genotoxicity battery: A full battery of genotoxicity assays (Ames, in vitro micronucleus, and, if warranted, an in vivo follow-up) should be conducted.
-
Cardiotoxicity assessment: Early evaluation of hERG inhibition is critical.
-
Metabolic studies: In vitro metabolism studies using liver microsomes and hepatocytes should be performed to identify major metabolites and assess the potential for reactive metabolite formation.
-
Organ-specific toxicity: Depending on the therapeutic indication and target, specific in vitro and in vivo studies to assess neurotoxicity and hepatotoxicity should be considered.
By integrating a thorough toxicological assessment throughout the drug discovery and development process, the potential risks associated with the 3-azabicyclo[3.1.0]hexane scaffold can be effectively managed, paving the way for the development of safer and more effective medicines.
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Comparative Docking Analysis of 3-Azabicyclo[3.1.0]hexane Derivatives: A Guide for Antiviral Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique three-dimensional structure makes it an attractive core for designing potent and selective inhibitors for a variety of biological targets. This guide provides a comparative analysis of molecular docking studies of 3-azabicyclo[3.1.0]hexane derivatives, with a primary focus on their application as antiviral agents against key viral proteins. We will delve into the rationale behind their design, compare their binding interactions with different viral targets, and provide detailed protocols for performing similar in silico analyses.
The Strategic Advantage of the 3-Azabicyclo[3.1.0]hexane Scaffold
The bicyclic nature of the 3-azabicyclo[3.1.0]hexane system imparts significant conformational rigidity. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher binding affinities. Furthermore, the scaffold's stereochemistry can be precisely controlled, allowing for the exploration of specific interactions within a binding pocket. This has been successfully exploited in the development of inhibitors for various viral targets, including the main protease of SARS-CoV-2 and influenza neuraminidase.[2][3]
Comparative Docking Studies Against Key Viral Targets
This section compares the docking performance of various 3-azabicyclo[3.1.0]hexane derivatives against two prominent viral targets: SARS-CoV-2 Main Protease (Mpro) and Influenza A Neuraminidase.
SARS-CoV-2 Main Protease (Mpro/3CLpro)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[2] The successful oral antiviral nirmatrelvir, a component of Paxlovid, features a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety that serves as a conformationally rigid leucine isostere, highlighting the importance of this scaffold.[4][5]
Several in silico studies have explored derivatives of this scaffold to identify novel and potent Mpro inhibitors.[2][6] A notable study focused on virtually designed derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide using fragment-based drug design (FBDD).[2] These derivatives were then subjected to molecular docking simulations using AutoDock 4.2 to predict their binding affinities and interaction patterns with the Mpro active site.[2][6]
Comparative Docking Data for Mpro Inhibitors
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Boceprevir (Reference) | -8.5 | Not explicitly detailed | [2] |
| Derivative 1 | -9.2 | Not explicitly detailed | [2] |
| Derivative 2 | -9.0 | Not explicitly detailed | [2] |
| Derivative 3 | -8.8 | Not explicitly detailed | [2] |
Table 1: Comparative binding affinities of virtually designed 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide derivatives against SARS-CoV-2 Mpro. The designed derivatives showed improved binding affinities compared to the reference compound, boceprevir.[2]
The improved binding affinities of the designed compounds suggest that modifications to the core scaffold can lead to enhanced interactions within the Mpro active site.[2] Further analysis through molecular dynamics simulations in these studies confirmed the stability of the ligand-protein complexes.[2][6]
Influenza A Neuraminidase (NA)
Influenza neuraminidase is a glycoside hydrolase enzyme on the surface of influenza viruses that is essential for viral replication and propagation.[7] The bicyclo[3.1.0]hexane scaffold has been investigated as a mimic of the distorted boat conformation of sialic acid, the natural substrate of neuraminidase, during catalysis.[3][8]
Docking studies have been instrumental in designing these mimics to fit within the neuraminidase active site and engage in productive interactions.[9] However, the translation of promising docking scores into potent in vitro activity has been challenging. One study reported the synthesis and evaluation of bicyclo[3.1.0]hexane derivatives as neuraminidase inhibitors, with docking calculations initially overestimating the quality of their interactions.[9] Despite this, some derivatives showed micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes, validating the potential of this scaffold.[3]
Comparative Docking Insights for Neuraminidase Inhibitors
Experimental Protocols: A Guide to Performing Comparative Docking Studies
To ensure scientific integrity and reproducibility, the following detailed protocol outlines the key steps for conducting a comparative molecular docking study.
Step-by-Step Molecular Docking Workflow
-
Protein Preparation:
-
Objective: To prepare the target protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Protocol:
-
Obtain the 3D crystal structure of the target protein (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7) from the Protein Data Bank (PDB).
-
Utilize software such as AutoDockTools (ADT) or Chimera to remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format for use with AutoDock.
-
-
-
Ligand Preparation:
-
Objective: To generate the 3D structures of the 3-azabicyclo[3.1.0]hexane derivatives and prepare them for docking.
-
Protocol:
-
Sketch the 2D structures of the derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT file format.
-
-
-
Grid Generation:
-
Objective: To define the search space for the docking simulation within the active site of the target protein.
-
Protocol:
-
Load the prepared protein structure into ADT.
-
Identify the active site of the protein, often based on the position of a co-crystallized ligand or from published literature.
-
Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
Save the grid parameter file.
-
-
-
Molecular Docking Simulation:
-
Objective: To predict the binding pose and affinity of the ligands within the protein's active site.
-
Protocol:
-
Use a docking program like AutoDock 4.2.[2]
-
Employ a genetic algorithm, such as the Lamarckian Genetic Algorithm, to search for the optimal binding conformation.[2][6]
-
Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.
-
Run the docking simulation for each ligand.
-
-
-
Analysis of Docking Results:
-
Objective: To analyze the docking results to identify the best binding poses and understand the molecular interactions.
-
Protocol:
-
Analyze the output files to obtain the binding energies (or docking scores) for each ligand.
-
Visualize the docked poses of the ligands in the protein's active site using software like PyMOL or VMD.
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein residues.
-
Compare the binding affinities and interaction patterns of the different derivatives to identify the most promising candidates.
-
-
Visualizing the Docking Workflow and Scaffold
To better illustrate the processes and structures discussed, the following diagrams have been generated.
Caption: The core chemical structure of 3-azabicyclo[3.1.0]hexane.
Conclusion and Future Directions
Comparative docking studies are a powerful tool in modern drug discovery for the rapid in silico screening and optimization of lead compounds. The 3-azabicyclo[3.1.0]hexane scaffold has demonstrated considerable potential as a core structure for the development of potent antiviral agents, particularly against SARS-CoV-2 Mpro. While docking studies provide valuable insights into potential binding modes and affinities, it is imperative that these computational predictions are validated through experimental assays. Future research should focus on synthesizing the most promising derivatives identified through docking and evaluating their biological activity. Furthermore, advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more accurate prediction of binding affinity and stability, further guiding the drug design process.
References
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In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. [Link]
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In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection - ResearchGate. [Link]
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Viral proteases as therapeutic targets - PMC - PubMed Central. [Link]
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Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed. [Link]
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Computer-aided drug design of novel nirmatrelvir analogs inhibiting main protease of Coronavirus SARS-CoV-2. [Link]
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Fixing the Achilles Heel of Pfizer's Paxlovid for COVID-19 Treatment | MalariaWorld. [Link]
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Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones - ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride: A Guide for the Modern Laboratory
For the researcher engaged in the nuanced and exacting world of drug discovery and development, the lifecycle of a chemical intermediate like exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS No. 1523542-00-8) extends beyond its synthesis and application.[1][2] Its proper disposal is a critical, yet often overlooked, aspect of laboratory management that underpins the safety of personnel, the integrity of our environment, and adherence to regulatory standards. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this bicyclic amino alcohol hydrochloride, moving beyond mere procedural lists to explain the rationale behind each critical action.
Understanding the Compound: A Prerequisite for Safe Disposal
The absence of complete hazard data necessitates treating this compound with a high degree of caution, assuming it to be a hazardous substance until proven otherwise. This precautionary principle is the bedrock of a robust laboratory safety culture.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a singular action but a systematic process. The following workflow is designed to ensure safety and compliance from the point of generation to final disposal.
Step 1: Waste Identification and Classification
The foundational step in any chemical waste management plan is accurate identification and classification. As a prudent measure, this compound waste should be classified as hazardous chemical waste. This classification is not merely a label; it dictates the entire subsequent handling, storage, and disposal pathway. According to the Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed under specific regulations to prevent harm to human health and the environment.[4][5]
Step 2: Segregation at the Source
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure cost-effective and compliant disposal.[5]
-
Solid Waste: Unused or expired solid this compound, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weighing papers, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix this waste with other waste streams, particularly those containing incompatible materials like strong oxidizing agents.[6]
The National Research Council emphasizes that chemical waste should be accumulated at or near the point of generation, under the control of laboratory personnel.[4]
Step 3: Proper Containerization and Labeling
The choice of container and the clarity of its labeling are critical for safety and regulatory compliance.
-
Container Selection: Containers must be chemically compatible with the waste. For this compound, which is a solid hydrochloride salt, a high-density polyethylene (HDPE) or glass container is suitable. The container must have a secure, leak-proof closure.[4]
-
Labeling: Every waste container must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 1523542-00-8
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed"). In the absence of specific data, it is prudent to list potential hazards based on similar chemical structures.
-
The date of accumulation.
-
This detailed labeling provides essential information for all personnel who may handle the container and for emergency responders.[7][8]
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[6] This designated area is for the temporary storage of hazardous waste at or near the point of generation.
-
Location: The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.[6]
-
Volume Limits: Federal regulations limit the amount of hazardous waste that can be accumulated in an SAA. Once these limits are reached, the waste must be moved to a central accumulation area within a specified timeframe.
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste. They should be inspected weekly for any signs of leakage or deterioration.[6]
Step 5: Partnering with a Licensed Waste Disposal Contractor
The final and most critical step in the disposal process is to entrust the waste to a licensed and reputable hazardous waste disposal company.[8] These contractors have the expertise and permits to transport, treat, and dispose of chemical waste in accordance with all federal, state, and local regulations.[4][9]
-
Due Diligence: It is the responsibility of the waste generator (the research institution) to ensure their chosen contractor is properly licensed and insured.
-
Waste Manifest: When the waste is collected, a Uniform Hazardous Waste Manifest must be completed. This document tracks the waste from the point of generation to its final destination and is a legal requirement under the EPA.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods: What Not to Do
To ensure safety and compliance, it is equally important to understand which disposal methods are strictly prohibited.
-
Sink Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[6] This can lead to the contamination of waterways and may damage plumbing infrastructure.
-
Regular Trash Disposal: This compound should never be disposed of in the regular trash.[4] This action can expose sanitation workers to unknown chemical hazards and lead to environmental contamination from landfills.
-
Unidentified Waste: Do not mix this compound with unknown or unlabeled waste streams.[6]
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| Waste Classification | Assumed Hazardous in absence of full data | Prudent Laboratory Practice |
| Container Compatibility | High-Density Polyethylene (HDPE), Glass | OSHA 29 CFR 1910.133 |
| SAA Storage Time Limit | Varies by generator status (e.g., up to 1 year for partially filled) | EPA (RCRA)[6] |
| Final Disposal Method | Incineration or other approved methods by a licensed facility | EPA Regulations[10] |
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of chemical intermediates like this compound is a non-negotiable aspect of professional scientific conduct. By adhering to the principles of cautious classification, meticulous segregation, proper containerization, and partnership with certified disposal experts, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. This commitment to the entire lifecycle of a chemical is a hallmark of a trustworthy and forward-thinking research enterprise.
References
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US Bio-Clean. (n.d.). How to Properly Dispose of Pharmaceutical Waste in 6 Steps. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Daniels Health. (2025, June 18). How to Dispose of Pharmaceutical Waste and Meet Regulations. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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GIC Medical Disposal. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. Retrieved from [Link]
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Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
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MLI Environmental. (2025, November 26). Pharmaceutical Hazardous Waste Management Guide from MLI. Retrieved from [Link]
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Anenta. (2024, December 13). A guide to the disposal of pharmaceutical waste. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). This compound, min 97%, 100 mg. Retrieved from [Link]
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Danish Environmental Protection Agency. (n.d.). Selected amines and amino alcohols. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride
Introduction: Beyond the Product - A Proactive Safety Framework
As researchers and drug development professionals, our work with novel chemical entities like exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides a comprehensive operational plan for the safe handling of this compound, grounded in the principles of risk assessment and the hierarchy of controls. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every procedure is a self-validating system of protection for both the scientist and the science.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Based on the hazard classifications of structurally similar bicyclic amines and their salts, we must assume that this compound presents the following primary risks[1][2]:
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation or damage.
-
Skin Irritation (H315): The compound may cause redness, itching, and inflammation upon skin contact.
-
Respiratory Tract Irritation (H335): As a hydrochloride salt, the compound is likely a crystalline solid or powder. Inhalation of airborne dust can irritate the nose, throat, and lungs[2].
Some analogs also suggest potential harm if swallowed or inhaled in larger quantities[1]. Therefore, all handling procedures must be designed to mitigate these specific risks.
The Hierarchy of Controls: Engineering Out Risk
Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a potential hazard. However, it should never be the only line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential from the outset.
-
Elimination/Substitution: (Not applicable in this research context).
-
Engineering Controls: This is the most critical step for this compound. All handling of this compound powder—including weighing, transfers, and solution preparation—must be conducted within a certified chemical fume hood. This containment system is essential to prevent the generation and inhalation of airborne dust[3]. Ensure the fume hood has a recent certification and proper airflow.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling protocols. Keep quantities stored and in use to a minimum.
-
Personal Protective Equipment (PPE): The focus of this guide, PPE is to be used in conjunction with the controls above.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.
Eye and Face Protection
Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that conform tightly to the face and meet the ANSI Z87.1 standard are mandatory at all times when the chemical is being handled[4][5].
-
Enhanced Protection: When handling larger quantities (>1 gram) or performing operations with a higher splash potential (e.g., dissolution, transfers), a full-face shield must be worn over the chemical splash goggles to protect the entire face[4].
Skin and Body Protection
Preventing dermal contact is crucial to avoid skin irritation.
-
Gloves: Chemically resistant gloves are essential. Disposable nitrile gloves provide a good initial barrier for incidental contact[4]. For prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving is recommended. Crucially, no single glove material is impervious to all chemicals. Always inspect gloves for tears or pinholes before use and remove them promptly and properly if contamination occurs[6].
-
Laboratory Coat: A long-sleeved laboratory coat, fully fastened, is required to protect skin and personal clothing.
-
Additional Apparel: Wear long pants and fully enclosed shoes to ensure no skin is exposed[4]. Sandals or perforated shoes are not permitted in the laboratory[6].
Respiratory Protection
The primary method for respiratory protection is the mandatory use of a chemical fume hood. In situations where engineering controls may be insufficient (e.g., a large spill, cleaning a contaminated area outside of a hood), respiratory protection would be required. Use of a respirator necessitates enrollment in a formal respiratory protection program, including medical evaluation and fit testing[4][7].
-
For Particulates/Dusts: A NIOSH-approved N95 filtering facepiece respirator may be appropriate.
-
For Vapors/Higher Concentrations: An air-purifying respirator (APR) with combination organic vapor/acid gas cartridges may be necessary.
The workflow for selecting appropriate controls and PPE is outlined below.
Caption: Risk assessment and PPE selection workflow.
Operational Protocols: Safety in Practice
PPE Donning and Doffing Sequence
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Standard PPE donning and doffing sequence.
Spill Response and Disposal Plan
-
Spills: In case of a spill, immediately alert others in the area. If the spill is large or outside of a fume hood, evacuate the area. For small spills inside a fume hood, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill. Wear your full PPE during cleanup[8].
-
Disposal: All contaminated materials, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste according to your institution's environmental health and safety guidelines[3]. Do not dispose of this material in standard trash or down the drain.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[3].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[3].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].
Summary of PPE and Safety Requirements
| Protection Type | Specification | Key Considerations |
| Engineering Control | Certified Chemical Fume Hood | Mandatory for all handling of the solid compound. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Must be worn at all times. |
| Face Protection | Full-Face Shield | Required over goggles when splash risk is high or when handling >1g. |
| Hand Protection | Disposable Nitrile Gloves | Inspect before use. Use double gloves for enhanced protection. |
| Body Protection | Long-Sleeved Laboratory Coat | Must be fully fastened. |
| Footwear | Closed-toe, non-perforated shoes | No exposed skin on feet. |
| Respiratory | NIOSH-approved Respirator | Only for emergencies (e.g., large spills) and requires a formal program. |
References
- RPS Group. (n.d.). Amines.
- Li, W. F., et al. (2016). Amines as occupational hazards for visual disturbance.
- Occupational Safety and Health Administration. (1996). Worker Exposures to Volatile Amines.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health & Safety website.
- Greenbook. (2017). SAFETY DATA SHEET CLEAN AMINE®.
- Sigma-Aldrich. (n.d.). exo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- ChemBK. (n.d.). This compound.
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- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
